Fosciclopirox disodium
Description
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Properties
CAS No. |
1380539-08-1 |
|---|---|
Molecular Formula |
C13H18NNa2O6P |
Molecular Weight |
361.24 g/mol |
IUPAC Name |
disodium;(2-cyclohexyl-4-methyl-6-oxo-1-pyridinyl)oxymethyl phosphate |
InChI |
InChI=1S/C13H20NO6P.2Na/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18;;/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
AHWIDGSXKWSLQJ-UHFFFAOYSA-L |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of the Aqueous Solubility of Fosciclopirox Disodium and Ciclopirox Olamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of effective topical and systemic antifungal and anticancer therapies often hinges on the physicochemical properties of the active pharmaceutical ingredient (API), with aqueous solubility being a critical determinant of bioavailability and formulation feasibility. Ciclopirox (B875), a broad-spectrum synthetic hydroxypyridone antimycotic agent, has been formulated as both an olamine salt (ciclopirox olamine) and a phosphate (B84403) prodrug (fosciclopirox disodium) to improve its clinical utility. This technical guide provides an in-depth comparison of the aqueous solubility of fosciclopirox (B607534) disodium (B8443419) and ciclopirox olamine, supported by a summary of quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows. This compound, a prodrug of ciclopirox, exhibits significantly enhanced aqueous solubility, enabling its development as an injectable formulation for systemic administration. In contrast, ciclopirox olamine, while demonstrating improved solubility over ciclopirox free acid, is still characterized by limited aqueous solubility.
Introduction
Ciclopirox is a synthetic antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and molds. Its mechanism of action involves the chelation of polyvalent metal cations, such as Fe³⁺ and Al³⁺, which are essential cofactors for various enzymes, thereby disrupting cellular processes in fungal cells. Despite its efficacy, the poor aqueous solubility of ciclopirox free acid presents a challenge for pharmaceutical formulation. To address this limitation, two primary derivatives have been developed: ciclopirox olamine and this compound.
Ciclopirox olamine is the salt of ciclopirox with ethanolamine, which enhances its solubility and stability in topical formulations. This compound is a phosphate ester prodrug of ciclopirox designed for parenteral administration. This guide focuses on a critical physicochemical property differentiating these two compounds: their aqueous solubility.
Comparative Solubility Data
The aqueous solubility of this compound and ciclopirox olamine differs significantly, which has profound implications for their respective routes of administration and clinical applications. This compound is characterized by its outstanding solubility in water, a property that facilitates its formulation as an injectable solution for systemic therapy. In contrast, the aqueous solubility of ciclopirox olamine is considerably lower, rendering it more suitable for topical delivery.
The available quantitative and qualitative solubility data for both compounds are summarized in the table below. It is important to note the variability in the reported solubility of ciclopirox olamine, which may be attributable to differences in experimental conditions such as pH and temperature.
| Compound | Solvent | Temperature | pH | Solubility | Reference(s) |
| This compound | Aqueous Buffer | Not Specified | 7.0 | Formulated at 76.8 mg/mL (as heptahydrate) for clinical trials | [1] |
| Water | Not Specified | - | Described as "outstanding aqueous solubility" and "water soluble" | [1][2] | |
| Ciclopirox Olamine | Water | Not Specified | - | Freely soluble | [3] |
| Water | Not Specified | - | Slightly soluble | [4] | |
| Water | Not Specified | - | <1 mg/mL | [5] | |
| PBS | Not Specified | 7.2 | Approximately 1 mg/mL | [6] | |
| DMSO | 25°C | - | 6 mg/mL | [5] | |
| Ethanol | 25°C | - | 30 mg/mL | [5] | |
| Ciclopirox (Free Acid) | Water | Not Specified | - | Slightly soluble | [7] |
| PBS | Not Specified | 7.2 | Approximately 1 mg/mL | [6] |
Experimental Protocols for Solubility Determination
The determination of aqueous solubility is a fundamental aspect of pre-formulation studies in drug development. The "gold standard" for measuring equilibrium solubility is the shake-flask method. Kinetic solubility assays are also commonly employed for higher throughput screening.
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic equilibrium solubility of a compound, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions.
Materials:
-
Test compound (this compound or Ciclopirox olamine)
-
Solvent (e.g., deionized water, phosphate-buffered saline at a specific pH)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the test compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Dissolution: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be used for accurate quantification.
Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility by inducing precipitation from a DMSO stock solution.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution of the test compound to the buffer-containing wells. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is determined as the kinetic solubility.
Visualizations
Mechanism of Action and Prodrug Strategy
The following diagram illustrates the mechanism of action of ciclopirox and the prodrug strategy employed with fosciclopirox.
Caption: Fosciclopirox prodrug conversion to active ciclopirox and its mechanism of action.
Experimental Workflow for Equilibrium Solubility Determination
The diagram below outlines the key steps in the shake-flask method for determining equilibrium solubility.
Caption: Workflow of the shake-flask method for equilibrium solubility measurement.
Conclusion
The conversion of ciclopirox into its disodium phosphate ester prodrug, fosciclopirox, represents a successful strategy to overcome the inherent poor aqueous solubility of the parent compound. The "outstanding" water solubility of this compound is a key enabler for its development as a parenteral formulation for systemic indications. In contrast, ciclopirox olamine, while more soluble than ciclopirox free acid, remains a compound with limited aqueous solubility, making it well-suited for topical applications where high local concentrations can be achieved without the need for high systemic exposure. This comparative analysis underscores the importance of targeted chemical modifications in optimizing the physicochemical properties of drug candidates to meet specific therapeutic objectives. The provided experimental protocols offer a standardized approach for researchers to accurately determine the solubility of these and other compounds in a drug development setting.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Fosciclopirox Disodium: A Technical Deep Dive into its Function as a Novel γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosciclopirox disodium (B8443419), a phosphate (B84403) prodrug of the antifungal agent Ciclopirox (B875), has emerged as a compound of significant interest in oncology due to its inhibitory effects on the γ-secretase complex. This technical guide provides an in-depth analysis of Fosciclopirox disodium's mechanism of action as a γ-secretase inhibitor, with a focus on its preclinical validation. While current research is predominantly centered on its anti-cancer properties, the established mechanism of action warrants exploration into its potential therapeutic applications in other γ-secretase-dependent pathologies, such as Alzheimer's disease. This document collates available quantitative data, details key experimental protocols, and presents visual representations of the pertinent signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction: this compound and the γ-Secretase Complex
This compound (CPX-POM) is a water-soluble prodrug that is rapidly metabolized to its active form, Ciclopirox (CPX).[1] CPX has demonstrated potent anti-cancer activity in various preclinical models.[2][3] Its mechanism of action is multifaceted, but a key pathway involves the direct inhibition of the γ-secretase complex.[2]
The γ-secretase complex is an intramembrane aspartyl protease responsible for the cleavage of numerous type I transmembrane proteins.[4][5] It is a multi-subunit complex composed of four essential components: Presenilin (PSEN1 or PSEN2), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[4][5] This complex plays a crucial role in cellular signaling, notably the Notch signaling pathway, which is vital for cell fate determination, proliferation, and differentiation.[6] Dysregulation of γ-secretase activity is implicated in several diseases, including cancer and Alzheimer's disease, where it is responsible for the production of amyloid-beta (Aβ) peptides.[7][8]
Fosciclopirox's active metabolite, Ciclopirox, has been shown to bind directly to Presenilin 1 and Nicastrin, two core components of the γ-secretase complex, thereby inhibiting its proteolytic activity.[2] This inhibition leads to the downstream suppression of signaling pathways, most notably the Notch signaling cascade.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for Fosciclopirox (as Ciclopirox) from preclinical studies.
Table 1: In Vitro Efficacy of Ciclopirox in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Citation |
| T24 | Bladder Cancer | Cell Proliferation | IC50 | 2 µM | - | [3] |
| UM-UC-3 | Bladder Cancer | Cell Proliferation | IC50 | 2-5 µM | - | [3] |
| HT-1376 | Bladder Cancer | Cell Proliferation | IC50 | - | - | |
| RT-4 | Bladder Cancer | Cell Proliferation | Inhibition | 0-40 µM | Dose-dependent decrease | [3] |
| T24 | Bladder Cancer | Clonogenic Assay | Colony Formation | 0-20 µM | Inhibition | [3] |
| UM-UC-3 | Bladder Cancer | Clonogenic Assay | Colony Formation | 0-20 µM | Inhibition | [3] |
| T24 | Bladder Cancer | Cell Cycle Analysis | Cell Cycle Arrest | 4 µM | S and G0/G1 phase arrest | [2] |
| UM-UC-3 | Bladder Cancer | Cell Cycle Analysis | Cell Cycle Arrest | 4 µM | S and G0/G1 phase arrest | [2] |
| T24 | Bladder Cancer | Cell Invasion | Invasion Suppression | 2 µM (½ IC50) | Significant suppression | [2] |
| MDA-MB-231 | Breast Cancer | Cell Proliferation | IC50 | 2-5 µM | - | [3] |
| Rh30 | Rhabdomyosarcoma | Cell Proliferation | IC50 | 2-5 µM | - | [3] |
| HT-29 | Colon Adenocarcinoma | Cell Proliferation | IC50 | 2-5 µM | - | [3] |
Table 2: In Vivo Efficacy of Fosciclopirox in a Mouse Bladder Cancer Model
| Animal Model | Treatment | Dose | Duration | Endpoint | Result | Citation |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) induced mouse bladder cancer | Fosciclopirox (CPX-POM) | 235 mg/kg (IP, once daily) | 4 weeks | Bladder weight (tumor volume surrogate) | Significant decrease | [2] |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse bladder cancer | Fosciclopirox (CPX-POM) | 470 mg/kg (IP, once daily) | 4 weeks | Bladder weight (tumor volume surrogate) | Significant decrease | [2] |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse bladder cancer | Fosciclopirox (CPX-POM) | 235 mg/kg and 470 mg/kg | 4 weeks | Tumor stage | Migration to lower stage tumors | [2] |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse bladder cancer | Fosciclopirox (CPX-POM) | 235 mg/kg and 470 mg/kg | 4 weeks | Proliferation Index | Reduction | [2] |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse bladder cancer | Fosciclopirox (CPX-POM) | 235 mg/kg and 470 mg/kg | 4 weeks | Presenilin 1 and Hes-1 expression | Reduction | [2] |
Mechanism of Action: Inhibition of the γ-Secretase/Notch Signaling Pathway
Ciclopirox exerts its biological effects by directly targeting the γ-secretase complex. Molecular modeling and cellular thermal shift assays (CETSA) have confirmed the binding of Ciclopirox to Presenilin 1 and Nicastrin.[2] This interaction inhibits the endoproteolytic activity of the complex.
A primary consequence of γ-secretase inhibition is the disruption of the Notch signaling pathway. The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor. This triggers a series of proteolytic cleavages, culminating in the γ-secretase-mediated release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family, leading to the transcription of target genes such as those in the HES and HEY families.[6]
By inhibiting γ-secretase, Ciclopirox prevents the release of NICD, thereby suppressing the transcription of Notch target genes.[2] This leads to a reduction in cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[2][3]
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Fosciclopirox Disodium: A Technical Deep Dive into its Modulation of the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosciclopirox disodium, a phosphoryloxymethyl ester prodrug, is efficiently converted to its active metabolite, Ciclopirox (CPX), upon administration.[1][2][3][4][5] Emerging preclinical evidence has identified CPX as a potent inhibitor of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various malignancies.[1][2][3][4][6] This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to Fosciclopirox's impact on the Notch pathway, with a focus on its potential applications in oncology. The primary mechanism involves the direct targeting and inhibition of the γ-secretase complex, a key enzyme in the activation of Notch receptors.[2][3][4][7][8]
Core Mechanism of Action: Inhibition of γ-Secretase
Fosciclopirox acts as a targeted inhibitor of the Notch signaling cascade. Following its conversion to the active metabolite CPX, it directly interferes with the final and critical step of Notch receptor activation.
The canonical Notch signaling pathway is initiated by ligand binding, leading to two successive proteolytic cleavages of the Notch receptor. The second cleavage, mediated by the γ-secretase enzymatic complex, is essential for releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators like Mastermind-like (MAML), initiating the transcription of downstream target genes such as HES1, HEY1, and c-MYC.
CPX has been demonstrated to directly bind to key components of the γ-secretase complex, namely Presenilin 1 (PSEN1) and Nicastrin.[2][3][4][7] This interaction inhibits the proteolytic activity of the complex, thereby preventing the release of the NICD. The ultimate consequence is the suppression of Notch target gene expression, leading to cell cycle arrest, reduced proliferation, and induction of apoptosis in susceptible cancer cells.[1][2][3][8]
Quantitative Data
The inhibitory effects of Ciclopirox (CPX), the active metabolite of Fosciclopirox, have been quantified in various preclinical models, primarily in high-grade urothelial cancer cell lines.
Table 1: In Vitro Cytotoxicity of Ciclopirox (CPX) in Bladder Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of CPX on the proliferation of various human bladder cancer cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) |
| T24 | ~4.0 |
| UM-UC-3 | ~4.5 |
| HTB-9 | ~5.0 |
| HTB-5 | ~6.0 |
| HT-1376 | ~7.5 |
| RT-4 | > 40.0 |
| Data extracted from dose-response curves presented in Dandawate et al., Cell Death & Disease, 2021.[3] |
Table 2: Effect of Ciclopirox (CPX) on Notch Pathway Gene and Protein Expression
This table details the observed changes in the expression of key components and targets of the Notch signaling pathway following treatment with CPX in T24 and UM-UC-3 bladder cancer cells.
| Target | Molecular Level | Observed Effect |
| Receptors | ||
| Notch1 | mRNA & Protein | Upregulated |
| Notch2 | Protein | Downregulated |
| Notch3 | Protein | Downregulated |
| Notch4 | Protein | No significant change |
| γ-Secretase Complex | ||
| Presenilin 1 (PSEN1) | Protein | Downregulated |
| Nicastrin | Protein | Downregulated |
| APH-1 | Protein | Downregulated |
| PEN-2 | Protein | Downregulated |
| Downstream Targets | ||
| HES1 | mRNA & Protein | Downregulated |
| c-MYC | mRNA & Protein | Downregulated |
| Cyclin D1 | Protein | Downregulated |
| HES5 | mRNA | Downregulated |
| LFNG | mRNA | Downregulated |
| Data compiled from Dandawate et al., Cell Death & Disease, 2021.[2][3] |
Table 3: In Vivo Administration Dosing
This table outlines the doses of Fosciclopirox (CPX-POM) used in a validated mouse model of bladder cancer.
| Model | Dosing Regimen | Outcome |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) Mouse Model | 235 mg/kg and 470 mg/kg, daily IP for 4 weeks | Decreased bladder weight, migration to lower tumor stage |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) Mouse Model | 25 to 200 mg/kg, daily IP for 4 weeks | Decreased bladder weight, reduced Presenilin1 and Hey1 expression |
| Data from Dandawate et al., Cell Death & Disease, 2021 and Weir et al., AACR, 2020.[2][3][4] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the effects of Fosciclopirox/CPX on the Notch signaling pathway.
Cell Culture and Reagents
-
Cell Lines: Human high-grade urothelial cancer cell lines T24 and UM-UC-3 were routinely used.[3][9]
-
Culture Conditions: Cells were maintained in McCoy’s 5A medium (for T24) or EMEM (for UM-UC-3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Test Article: For in vitro studies, Ciclopirox (CPX) was used as the active metabolite.[3] For in vivo studies, Fosciclopirox (CPX-POM) was administered.[2][3]
Cell Proliferation (IC50) Assay
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well.
-
Treatment: After 24 hours, cells were treated with increasing concentrations of CPX (ranging from 0 to 40 µM).[3]
-
Incubation: The plates were incubated for up to 72 hours.[3]
-
Analysis: Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT).
-
Calculation: Absorbance readings were normalized to untreated controls, and IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: T24 and UM-UC-3 cells were treated with 4 µM CPX for 48 hours.[9] Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (typically 20-40 µg) were separated by SDS-PAGE on 4-12% gradient gels.
-
Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies targeting Notch1, Notch2, Notch3, Notch4, Nicastrin, Presenilin 1, APH-1, PEN-2, Hes1, c-MYC, Cyclin D1, or a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Quantitative Real-Time PCR (qPCR) Array
-
RNA Extraction: T24 cells were treated with 4 µM CPX for 48 hours. Total RNA was then extracted using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen).[2][3]
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
PCR Array: The cDNA was analyzed using a pre-configured PCR array plate, such as the Human Stem Cell RT² Profiler™ PCR Array, which contains primers for genes involved in key stem cell signaling pathways, including Notch.[2][3]
-
qPCR Reaction: The qPCR was performed on a real-time thermal cycler.
-
Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method, normalizing to housekeeping genes. Significant changes in the expression of Notch pathway genes (HES5, LFNG, MYC, NOTCH1) were identified.[2][3]
Conclusion and Future Directions
This compound, through its active metabolite Ciclopirox, presents a compelling mechanism for the targeted inhibition of the Notch signaling pathway. By directly binding to and inhibiting the γ-secretase complex, it effectively blocks the downstream signaling cascade that is crucial for the proliferation and survival of certain cancer cells, particularly in high-grade urothelial carcinoma. The quantitative data and experimental evidence strongly support its role as a Notch pathway modulator. Further research, including ongoing clinical trials (NCT03348514, NCT04608045), will be critical in defining the therapeutic window and clinical utility of Fosciclopirox as a novel anti-cancer agent.[2][4] Future investigations may also explore its efficacy in other Notch-dependent malignancies and in combination with other therapeutic modalities.
References
- 1. researchgate.net [researchgate.net]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. origene.com [origene.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Fosciclopirox Disodium: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosciclopirox (B607534) disodium (B8443419) (CPX-POM) is a novel, water-soluble phosphoryloxymethyl ester prodrug of ciclopirox (B875) (CPX), a broad-spectrum antifungal agent.[1] This technical guide details the discovery and preclinical development of fosciclopirox, focusing on its rationale, mechanism of action, and the key experimental findings that have propelled its investigation as a potential anticancer agent, particularly for urothelial cancers.[2][3] The development of fosciclopirox was driven by the need to overcome the poor oral bioavailability, gastrointestinal toxicity, and low water solubility of its active metabolite, ciclopirox, thereby enabling parenteral administration for systemic anticancer therapy.[2][4] Preclinical studies have demonstrated that fosciclopirox effectively delivers high concentrations of ciclopirox to the urinary tract, where it exerts its anticancer effects through the inhibition of the Notch signaling pathway and other cellular mechanisms.[3][5] This document provides an in-depth overview of the quantitative data from these studies, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.
Introduction: The Rationale for a Ciclopirox Prodrug
Ciclopirox (CPX) is a synthetic antifungal agent with established antibacterial and anti-inflammatory properties.[1] Beyond its antimicrobial activity, preclinical research has revealed its potential as an antineoplastic agent in various cancer models.[2] However, the clinical utility of ciclopirox as a systemic anticancer drug has been hampered by several key limitations:
-
Poor Oral Bioavailability: Oral administration of ciclopirox results in low systemic exposure.[4]
-
Gastrointestinal Toxicity: Dose-limiting gastrointestinal toxicities have been observed with oral ciclopirox formulations.[4]
-
Poor Water Solubility: The low aqueous solubility of ciclopirox presents a significant challenge for developing parenteral formulations.[2]
To address these challenges, fosciclopirox disodium (CPX-POM) was synthesized.[4] Fosciclopirox is a phosphoryloxymethyl ester-based prodrug of ciclopirox.[1] This chemical modification confers excellent water solubility, making it suitable for intravenous administration.[6] Upon administration, fosciclopirox is rapidly and completely metabolized in vivo by phosphatases, releasing the active metabolite, ciclopirox.[1][2] This prodrug strategy allows for systemic delivery of ciclopirox, achieving therapeutic concentrations in target tissues, particularly the urinary tract, where it is extensively eliminated.[2]
Mechanism of Action
The anticancer mechanism of ciclopirox, the active metabolite of fosciclopirox, is multifactorial, with the inhibition of the Notch signaling pathway being a key identified target.[1][5]
Inhibition of the Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in many cancers.[1] Ciclopirox has been shown to suppress the activation of Notch signaling.[3][5] Molecular modeling and cellular thermal shift assays have provided evidence that ciclopirox directly binds to essential proteins of the γ-secretase complex, specifically Presenilin 1 and Nicastrin.[3][5] The γ-secretase complex is responsible for the final proteolytic cleavage and activation of the Notch receptor.[7] By inhibiting this complex, ciclopirox prevents the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent transcription of downstream target genes involved in cell proliferation, survival, and differentiation, such as Hes1, c-MYC, and Cyclin D1.[6]
Other Potential Mechanisms of Action
In addition to Notch inhibition, ciclopirox has been reported to exert its anticancer effects through several other mechanisms:
-
Inhibition of Iron-Dependent Enzymes: Ciclopirox chelates polyvalent metal cations like Fe3+, leading to the inhibition of iron-containing enzymes such as catalase, peroxidase, and ribonucleotide reductase, which is essential for DNA synthesis.[1]
-
Cell Cycle Arrest: Ciclopirox can induce cell cycle arrest at the G0/G1 and S phases.[2] This is associated with the downregulation of cyclin D1, cyclin E1, and their corresponding cyclin-dependent kinases (CDK4 and CDK2).[1]
-
Induction of Apoptosis: Ciclopirox may promote apoptosis by downregulating anti-apoptotic proteins like Bcl-xL and survivin, and increasing the cleavage of Bcl-2.[1]
-
Inhibition of mTORC1 Signaling: Ciclopirox can inhibit the phosphorylation of downstream effectors of the mTORC1 pathway, p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1), which are involved in cell proliferation, survival, and motility.[1]
Quantitative Data Summary
The preclinical development of fosciclopirox has generated significant quantitative data supporting its anticancer potential. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Activity of Ciclopirox in Bladder Cancer Cell Lines
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| T24 | Cell Proliferation | IC50 | 2-4 | [2] |
| 253JBV | Cell Proliferation | IC50 | 2-4 | [2] |
| T24 | Colony Formation | Inhibition | Concentration-dependent | [6] |
| UM-UC-3 | Colony Formation | Inhibition | Concentration-dependent | [6] |
| HTB-9 | Cell Proliferation | IC50 | Not specified | [6] |
| HTB-5 | Cell Proliferation | IC50 | Not specified | [6] |
| HT-1376 | Cell Proliferation | IC50 | Not specified | [6] |
| RT-4 | Cell Proliferation | IC50 | Not specified | [6] |
Table 2: In Vivo Efficacy of Fosciclopirox in the BBN Mouse Model of Bladder Cancer
| Treatment Group (Dose, Route, Duration) | Change in Bladder Weight | Tumor Stage Migration | Reduction in Proliferation Index | Reference |
| 235 mg/kg, IP, once-daily for 4 weeks | Significant decrease | Migration to lower stage tumors | Yes | [3][5] |
| 470 mg/kg, IP, once-daily for 4 weeks | Significant decrease | Migration to lower stage tumors | Yes | [3][5] |
Table 3: Pharmacokinetic Parameters of Ciclopirox after Fosciclopirox Administration
| Species | Route of Administration | Dose of Fosciclopirox | CPX Cmax (ng/mL) | CPX Half-life (h) | CPX Systemic Clearance (mL/h/kg) | Reference |
| Mouse | IP | 117.5 mg/kg | 4127 | ~1 | 7353 | [6] |
| Rat | IV | Not specified | - | <1 | 3326 |
Table 4: Clinical Trial Data for Fosciclopirox
| Phase | Patient Population | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Phase 1 (NCT03348514) | Advanced solid tumors | 900 mg/m² (IV over 10 min) | Nausea, vomiting, confusion | [6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of fosciclopirox are provided below. These protocols are based on standard laboratory procedures and have been adapted to reflect the specific details mentioned in the referenced literature where available.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Bladder cancer cell lines (e.g., T24, 253JBV)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ciclopirox (CPX) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed bladder cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ciclopirox in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ciclopirox dilutions (or medium with vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
Bladder cancer cell lines
-
Complete culture medium
-
Ciclopirox (CPX) stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with varying concentrations of ciclopirox for 48 hours.[6]
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
Western Blot for Notch Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Bladder cancer cell lysates (from cells treated with or without ciclopirox)
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Notch1, Presenilin 1, Hes1, c-MYC, Cyclin D1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat bladder cancer cells with ciclopirox for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
In Vivo Bladder Cancer Model (BBN Model)
This model is used to evaluate the efficacy of anticancer agents in a preclinical setting that mimics human bladder cancer.
Materials:
-
Mice (specific strain as required)
-
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)
-
Fosciclopirox (CPX-POM) solution for injection
-
Animal housing and care facilities
Procedure:
-
Induce bladder tumors in mice by administering BBN in their drinking water for a specified period (e.g., 12 weeks).[2]
-
After tumor induction, randomize the mice into treatment and control groups.
-
Administer fosciclopirox intraperitoneally (IP) once daily at doses of 235 mg/kg and 470 mg/kg for four weeks.[3][5]
-
Monitor the animals for any signs of toxicity.
-
At the end of the treatment period, euthanize the mice and harvest the bladders.
-
Measure the bladder weight as a surrogate for tumor volume.
-
Perform histopathological analysis to assess tumor stage and grade.
-
Conduct immunohistochemistry for proliferation markers (e.g., Ki67, PCNA) and Notch signaling proteins (e.g., Presenilin 1, Hes-1) in the bladder tissues.[2][5]
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Conclusion
This compound represents a successful application of prodrug technology to overcome the pharmaceutical limitations of its active metabolite, ciclopirox. Preclinical studies have robustly demonstrated its potential as an anticancer agent, particularly for urothelial carcinoma, through a well-defined mechanism of action centered on the inhibition of the Notch signaling pathway. The favorable pharmacokinetic profile, allowing for high concentrations of ciclopirox in the urinary tract, combined with significant in vivo efficacy, has provided a strong rationale for its clinical development. Ongoing Phase 1 and 2 clinical trials will be crucial in translating these promising preclinical findings into tangible benefits for patients with bladder cancer and other solid tumors.[3][6][8] This technical guide provides a comprehensive overview of the foundational data and methodologies that underpin the continued investigation of fosciclopirox as a novel anticancer therapeutic.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Fosciclopirox Disodium: A Technical Guide to its Conversion to the Active Moiety Ciclopirox
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosciclopirox (B607534) (CPX-POM) is a novel, water-soluble phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal and anticancer agent, ciclopirox (B875) (CPX). The development of fosciclopirox was necessitated by the poor oral bioavailability and dose-limiting gastrointestinal toxicities associated with ciclopirox, which hindered its systemic administration for oncology indications. This technical guide provides an in-depth overview of the conversion of fosciclopirox to ciclopirox, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. Fosciclopirox is designed for parenteral administration and undergoes rapid and complete enzymatic conversion to ciclopirox in vivo, mediated by ubiquitous circulating phosphatases. This efficient bioactivation allows for systemic delivery of the active drug, achieving plasma and urine concentrations that are effective in preclinical models of various cancers, particularly urothelial and hematologic malignancies.
Introduction
Ciclopirox has long been utilized as a topical antifungal agent. More recently, its potential as an anticancer agent has been extensively investigated. The therapeutic efficacy of ciclopirox in oncology is attributed to its ability to chelate iron and interfere with critical cellular signaling pathways, including the inhibition of Notch and mTORC1 signaling. However, its clinical utility as a systemic anticancer agent has been hampered by its physicochemical properties.
Fosciclopirox was developed to overcome these limitations. As a disodium (B8443419) salt, it exhibits excellent aqueous solubility, making it suitable for intravenous and subcutaneous formulations. Following administration, it is rapidly and completely metabolized to ciclopurox, ensuring 100% bioavailability of the active metabolite.[1][2][3] This guide delves into the technical aspects of this prodrug conversion, providing valuable information for researchers and drug development professionals working with fosciclopirox and similar prodrug strategies.
The Conversion of Fosciclopirox to Ciclopirox
The conversion of fosciclopirox to ciclopirox is a one-step enzymatic hydrolysis reaction. The phosphoryloxymethyl ester bond is cleaved by circulating phosphatases, releasing ciclopirox, formaldehyde, and inorganic phosphate. This process is highly efficient, with the prodrug being rarely detected in plasma and never in urine following intravenous administration.[1]
Figure 1: Enzymatic conversion of Fosciclopirox to Ciclopirox.
Quantitative Pharmacokinetic Data
The rapid and complete conversion of fosciclopirox to ciclopirox is evident in its pharmacokinetic profile across different species. Below are summarized pharmacokinetic parameters of ciclopirox following intravenous administration of fosciclopirox.
Table 1: Preclinical Pharmacokinetics of Ciclopirox after Intravenous Fosciclopirox Administration
| Species | Dose of Fosciclopirox | Ciclopirox Cmax (ng/mL) | Ciclopirox AUC (ng·h/mL) | Ciclopirox T½ (h) | Reference |
| Mouse | 117.5 mg/kg (IP) | 4127 | Not Reported | ~1 | [3] |
| Rat | 17.5 mg/kg | 4530 ± 710 | 1783 ± 150 | 0.6 ± 0.1 | [1] |
| Dog | 5.4 mg/kg | 2005 ± 259 | 2049 ± 301 | 1.8 ± 0.3 | [1] |
Table 2: Human Pharmacokinetics of Ciclopirox after Intravenous Fosciclopirox Administration (Phase 1, NCT03348514)
| Fosciclopirox Dose (mg/m²) | Number of Patients | Ciclopirox Cmax (ng/mL) | Ciclopirox AUC (ng·h/mL) | Ciclopirox T½ (h) | Reference |
| 30 - 900 | 19 | Dose-proportional increase | Dose-proportional increase | 2 - 8 | [4] |
| 900 (RP2D) | Not specified | Not specified | Not specified | Not specified | [3][5] |
RP2D: Recommended Phase 2 Dose
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of fosciclopirox conversion and the activity of its active metabolite, ciclopirox.
In Vitro Conversion of Fosciclopirox to Ciclopirox by Alkaline Phosphatase
This protocol is designed to demonstrate the enzymatic conversion of fosciclopirox to ciclopirox in a controlled in vitro setting.
Objective: To quantify the conversion of fosciclopirox to ciclopirox in the presence of alkaline phosphatase.
Materials:
-
This compound
-
Alkaline phosphatase (from bovine intestinal mucosa or similar)
-
Tris-HCl buffer (pH 9.0)
-
LC-MS/MS system
-
Ciclopirox analytical standard
-
Internal standard (e.g., deuterated ciclopirox)
Procedure:
-
Prepare a stock solution of fosciclopirox in water.
-
Prepare a working solution of alkaline phosphatase in Tris-HCl buffer.
-
In a microcentrifuge tube, combine the fosciclopirox stock solution with the alkaline phosphatase working solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing the internal standard.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant for the presence of ciclopirox and remaining fosciclopirox using a validated LC-MS/MS method.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccess.altinbas.edu.tr [openaccess.altinbas.edu.tr]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Anticancer Activity of Fosciclopirox Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox disodium (B8443419) (CPX-POM) is a novel, water-soluble, phosphoryloxymethyl ester prodrug of the antifungal agent Ciclopirox (B875) (CPX).[1][2] While Ciclopirox has demonstrated preclinical anticancer activity across various malignancies, its clinical utility has been hampered by poor oral bioavailability and gastrointestinal toxicity.[1][3] Fosciclopirox was developed to overcome these limitations, enabling parenteral administration and selective delivery of the active metabolite, Ciclopirox, to the urinary tract.[1][2] This technical guide provides an in-depth overview of the in vivo anticancer activity of Fosciclopirox, with a focus on its application in urothelial cancer.
Mechanism of Action
Upon systemic administration, Fosciclopirox is rapidly and completely metabolized by circulating phosphatases to its active form, Ciclopirox.[1][4] Ciclopirox exerts its anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of the Notch signaling pathway.[2][5] Molecular modeling and cellular thermal shift assays have demonstrated that Ciclopirox binds to Presenilin 1 and Nicastrin, essential components of the γ-secretase complex, thereby inhibiting Notch activation.[1][6] The Notch pathway is frequently overexpressed in bladder cancer and is associated with progression from non-muscle invasive to muscle-invasive disease.[2]
In addition to Notch inhibition, Ciclopirox has been shown to suppress the Wnt and Hedgehog signaling pathways.[3] It also induces cell cycle arrest at the S and G0/G1 phases, inhibits cell proliferation and colony formation, and promotes apoptosis.[1][3][7]
Quantitative In Vivo Efficacy Data
The in vivo anticancer activity of Fosciclopirox has been predominantly studied in a validated N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) mouse model of bladder cancer. This model recapitulates the development of high-grade, muscle-invasive urothelial carcinoma.[1][6]
| Parameter | Vehicle Control | Fosciclopirox (235 mg/kg) | Fosciclopirox (470 mg/kg) | Reference |
| Change in Bladder Weight | - | Significant Decrease | Significant Decrease | [1][7] |
| Tumor Stage | High-grade | Migration to lower stage | Migration to lower stage | [1][7] |
| Proliferation Index (Ki67 & PCNA) | - | Dose-dependent reduction | Dose-dependent reduction | [3][8] |
| Presenilin 1 Expression | - | Reduced | Reduced | [1] |
| Hes-1 Expression (Notch target) | - | Reduced | Reduced | [1] |
Maximum Tolerated Dose (MTD):
| Species | Administration Route | MTD | Reference |
| Mouse (acute) | Intraperitoneal (IP) | 470 mg/kg | [1] |
| Mouse (subchronic) | Intraperitoneal (IP) | 470 mg/kg | [1] |
| Human | Intravenous (IV) | 900 mg/m² | [1][8] |
Experimental Protocols
BBN-Induced Mouse Model of Bladder Cancer
-
Animal Model: Female C57BL/6 mice.
-
Carcinogen Induction: N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) is administered in the drinking water for a specified period to induce bladder tumor formation.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
Fosciclopirox (235 mg/kg)
-
Fosciclopirox (470 mg/kg)
-
-
Drug Administration: Once-daily intraperitoneal (IP) injections for four consecutive weeks.[1][7]
-
Endpoint Analysis:
-
Bladder Weight: Measured as a surrogate for tumor volume.[1]
-
Histopathology: Bladders are harvested, fixed, and sectioned for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tumor stage.
-
Immunohistochemistry (IHC): Staining for proliferation markers (Ki67, PCNA) and signaling pathway components (Presenilin 1, Hes-1) is performed on bladder tissue sections.[1][3]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Fosciclopirox Mechanism of Action.
Caption: BBN Mouse Model Experimental Workflow.
Clinical Development
Fosciclopirox has completed a first-in-human Phase 1 trial (NCT03348514) in patients with advanced solid tumors, which established the recommended Phase 2 dose (RP2D).[1][9] Ongoing clinical investigations include a Phase 1 expansion cohort study in muscle-invasive bladder cancer patients (NCT04608045) and a Phase 2 trial in patients with newly diagnosed or recurrent urothelial cancer (NCT04525131).[1][9][10] These studies are further characterizing the safety, pharmacokinetics, and pharmacodynamics of Fosciclopirox in the target patient population.
Conclusion
Fosciclopirox disodium is a promising anticancer agent that effectively delivers its active metabolite, Ciclopirox, to the urinary tract. Preclinical in vivo studies have demonstrated significant antitumor activity in a relevant animal model of bladder cancer, mediated primarily through the inhibition of the Notch signaling pathway. The favorable pharmacokinetic profile and demonstrated in vivo efficacy have supported its advancement into clinical trials, offering a potential new therapeutic option for patients with urothelial carcinoma.
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Product — Ciclomed [ciclomed.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
Fosciclopirox Disodium: A Technical Guide for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosciclopirox disodium (B8443419) (CPX-POM) is a novel, broad-spectrum anticancer agent under investigation for the treatment of acute myeloid leukemia (AML). As a prodrug, it is rapidly and completely metabolized to its active metabolite, ciclopirox (B875) (CPX), following intravenous administration.[1][2][3][4] Ciclopirox exerts its anti-leukemic effects through multiple mechanisms, primarily centered on its function as an iron chelator. This guide provides a comprehensive overview of the preclinical and clinical research on Fosciclopirox disodium in AML, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways involved.
Mechanism of Action
The primary anticancer activity of ciclopirox, the active metabolite of this compound, stems from its ability to chelate intracellular iron.[5] This iron chelation has several downstream effects that contribute to its efficacy in AML:
-
Inhibition of Iron-Dependent Enzymes: By binding to intracellular iron, ciclopirox inhibits essential iron-dependent enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis and cell proliferation.[5] This disruption of iron metabolism selectively targets rapidly proliferating cancer cells, which have a high iron requirement.[6]
-
mTOR Signaling Pathway Inhibition: Ciclopirox has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7] This inhibition is specific to ciclopirox and is not a general effect of iron chelators or other inhibitors of the translation initiation factor eIF5A.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: Preclinical studies have demonstrated that ciclopirox induces both early and late-phase apoptosis in AML cell lines.[1] It also activates Caspase 3/7, key executioner caspases in the apoptotic cascade.[1] Furthermore, ciclopirox causes cell cycle arrest in the subG0 phase, preventing cells from entering the G0-G1 phase.[1]
-
Inhibition of Wnt Signaling: Research suggests that ciclopirox may also exert its anticancer effects through the inhibition of Wnt signaling, another pathway crucial for cancer cell proliferation and survival, via its iron chelation properties.[3]
Preclinical Research
In Vitro Studies
In vitro experiments using AML cell lines have been instrumental in elucidating the anti-leukemic activity of ciclopirox.
Table 1: In Vitro Proliferation Inhibition of Ciclopirox in AML Cell Lines
| Cell Line | IC50 Value (µM) | Time Dependence |
| HL-60 | 2.5 - 4 | Dose and time-dependent |
| MV4-11 | 2.5 - 4 | Dose and time-dependent |
Source:[1]
Ex Vivo Studies
Ex vivo studies on bone marrow and peripheral blood samples from newly diagnosed and relapsed AML patients have shown that clinically relevant concentrations of ciclopirox lead to a reduction in blast counts in all patients studied.[1]
In Vivo Studies
Preclinical animal models have provided evidence for the in vivo efficacy of ciclopirox.
Table 2: In Vivo Efficacy of Oral Ciclopirox Olamine in Mouse Models of Leukemia
| Mouse Model | Efficacy Outcome | Reduction vs. Control |
| Leukemia Mouse Model 1 | Decreased tumor weight and volume | Up to 65% |
| Leukemia Mouse Model 2 | Decreased tumor weight and volume | Up to 65% |
| Leukemia Mouse Model 3 | Decreased tumor weight and volume | Up to 65% |
| Primary AML cells in NOD/SCID mice | Prevention of engraftment | Not specified |
Source:[5]
Clinical Research
A multi-center, open-label, Phase 1B/2A clinical trial (NCT04956042) is currently underway to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound alone and in combination with cytarabine (B982) in patients with relapsed/refractory AML.[1][8]
Table 3: Overview of Clinical Trial NCT04956042
| Parameter | Details |
| Title | A Study of Fosciclopirox in Patients With Relapsed/Refractory Acute Myeloid Leukemia |
| Phase | Phase 1B/2A |
| Status | Recruiting |
| Intervention | This compound (900 mg/m² once daily as a 20-minute IV infusion on Days 1-5 of a 21-day cycle), alone or in combination with cytarabine.[1][8] |
| Primary Outcome Measures | - Maximum Tolerated Dose (MTD) - Recommended Phase 2 Dose (RP2D) - Incidence of Treatment-Emergent Adverse Events |
| Secondary Outcome Measures | - Overall Response Rate (ORR) - Duration of Response (DOR) - Event-Free Survival (EFS) - Overall Survival (OS) |
| Key Eligibility Criteria | - Adults with primary refractory (two prior regimens) or relapsed AML - ECOG Performance Status 0-2 - Adequate end-organ function - Prior allogeneic stem cell transplant allowed if >100 days post-transplant with no active graft-versus-host disease |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Culture: AML cell lines (e.g., HL-60, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of ciclopirox or a vehicle control for specified time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Following treatment, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: Plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and IC50 values are determined.
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Treatment: AML cells are treated with ciclopirox at a predetermined IC50 value or a vehicle control for a specified duration (e.g., 72 hours).
-
Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-PE and 7-AAD (7-Aminoactinomycin D) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positivity indicates early apoptosis, while dual positivity for Annexin V and 7-AAD indicates late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Fixation: AML cells are treated with ciclopirox and then harvested and fixed in cold ethanol.
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G0) is then analyzed.
Western Blot Analysis
-
Protein Extraction: AML cells are treated with ciclopirox, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of proteins in the mTOR pathway) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells.
-
Tumor Growth and Treatment: Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups. The treatment group receives this compound (or ciclopirox olamine in oral studies) at a specified dose and schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models), and animal weight and overall health are monitored. For systemic disease models, engraftment can be monitored by flow cytometry of peripheral blood or bioluminescence imaging if cells are transduced with a luciferase reporter.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors or tissues are collected for further analysis (e.g., weight, histology, immunohistochemistry).
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of action of this compound in AML cells.
Caption: Workflow for in vitro evaluation of Ciclopirox in AML.
Caption: Inhibition of the mTOR signaling pathway by Ciclopirox.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron and leukemia: new insights for future treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mTOR inhibitory activity of ciclopirox enhances parthenolide antileukemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Fosciclopirox Disodium: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox (B607534) disodium (B8443419) (CPX-POM) is a novel, water-soluble, phosphoryloxymethyl ester prodrug of the active anticancer agent ciclopirox (B875) (CPX).[1][2][3][4][5][6] Developed to overcome the poor oral bioavailability and aqueous solubility of ciclopirox, fosciclopirox enables parenteral administration for systemic cancer therapy.[1][2][3][4][5][6] Following intravenous administration, fosciclopirox is rapidly and completely converted to its active metabolite, ciclopirox, by ubiquitously expressed phosphatases.[7][8] This technical guide provides an in-depth overview of the pharmacological profile of fosciclopirox disodium, focusing on its mechanism of action, pharmacokinetics, and clinical development, with a particular emphasis on its application in oncology.
Mechanism of Action
The anticancer activity of fosciclopirox is attributable to its active metabolite, ciclopirox. The primary mechanism of action of ciclopirox is the chelation of intracellular iron, which is crucial for the activity of several metal-dependent enzymes involved in cell proliferation and survival.[9] By sequestering iron, ciclopirox disrupts key cellular processes, leading to cytostatic and cytotoxic effects in cancer cells.
Inhibition of Iron-Dependent Enzymes
Ciclopirox's iron-chelating properties lead to the inhibition of critical enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair.[9] This inhibition contributes to the induction of cell cycle arrest, primarily at the G1/S phase, and apoptosis.[7][10]
Modulation of Oncogenic Signaling Pathways
Ciclopirox has been shown to modulate several key signaling pathways implicated in cancer progression:
-
Notch Signaling Pathway: Ciclopirox inhibits the Notch signaling pathway by binding to essential components of the γ-secretase complex, namely Presenilin 1 and Nicastrin.[3][11] This interaction prevents the cleavage and activation of Notch receptors, leading to the downregulation of downstream targets such as HES1, c-MYC, and Cyclin D1, which are critical for cancer cell proliferation and survival.[2][3]
-
Wnt/β-catenin Signaling Pathway: Ciclopirox has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, another critical pathway in many cancers.[4] The precise mechanism of this inhibition is still under investigation but is thought to be linked to its iron-chelating properties.
The multifaceted mechanism of action of ciclopirox, targeting fundamental cellular processes and key oncogenic signaling pathways, provides a strong rationale for its development as a broad-spectrum anticancer agent.
Caption: Mechanism of action of this compound.
Pharmacodynamics: In Vitro Activity
The in vitro anticancer activity of ciclopirox, the active metabolite of fosciclopirox, has been evaluated in various cancer cell lines. Fosciclopirox (CPX-POM) and its major metabolite, ciclopirox glucuronide (CPX-G), have shown little to no anticancer activity in vitro, with IC50 values greater than 50 µM.[7] The following tables summarize the 50% inhibitory concentration (IC50) values for ciclopirox in bladder cancer and acute myeloid leukemia (AML) cell lines.
Table 1: In Vitro Activity of Ciclopirox in Bladder Cancer Cell Lines
| Cell Line | Histology | IC50 (µM) at 72h |
| T24 | High-grade Urothelial Carcinoma | ~5 |
| UM-UC-3 | High-grade Urothelial Carcinoma | ~10 |
| HTB-9 | Grade II Transitional Cell Carcinoma | ~1.5 |
| HTB-5 | Grade IV Transitional Cell Carcinoma | ~2.5 |
| HT-1376 | Grade III Transitional Cell Carcinoma | ~4 |
| RT-4 | Grade I Transitional Cell Carcinoma | ~7.5 |
Data from Weir et al., 2021.[7][10]
Table 2: In Vitro Activity of Ciclopirox in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 2.5 - 4 |
| MV4-11 | Acute Monocytic Leukemia (FLT3-ITD) | 2.5 - 4 |
Data from a 2023 ASCO Annual Meeting abstract.[8]
Pharmacokinetics
Preclinical pharmacokinetic studies of fosciclopirox have been conducted in rats and dogs, demonstrating its rapid and complete conversion to ciclopirox.
Preclinical Pharmacokinetics in Rats
Following intravenous administration of fosciclopirox (CPX-POM) in rats, the prodrug was not detected in plasma, indicating rapid metabolism.[12] The systemic clearance of ciclopirox was 3326 mL/h/kg, with a steady-state volume of distribution of 1853 mL/kg.[12]
Table 3: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Sprague-Dawley Rats Following Intravenous Administration of Fosciclopirox (17.5 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 10,800 ± 1,600 |
| Tmax | h | 0.083 ± 0.00 |
| AUC(0-inf) | ng*h/mL | 5,260 ± 490 |
| t1/2 | h | 0.54 ± 0.08 |
| CL | mL/h/kg | 3,326 ± 311 |
| Vss | mL/kg | 1,853 ± 276 |
Data from Weir et al., 2019.[12]
Preclinical Pharmacokinetics in Dogs
Similar to the findings in rats, intravenous administration of fosciclopirox in dogs resulted in the rapid and complete conversion to ciclopirox.[9][12]
Table 4: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Beagle Dogs Following Intravenous Administration of Fosciclopirox (7.3 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 5,100 ± 988 |
| Tmax | h | 0.17 ± 0.00 |
| AUC(0-inf) | ng*h/mL | 3,380 ± 323 |
| t1/2 | h | 0.82 ± 0.11 |
| CL | mL/h/kg | 2,160 ± 207 |
| Vss | mL/kg | 1,740 ± 192 |
Data from Weir et al., 2019.[12]
The absolute bioavailability of ciclopirox following subcutaneous administration of fosciclopirox was found to be excellent in both rats and dogs.[9][12] Ciclopirox and its inactive glucuronide metabolite are primarily excreted in the urine.[9][12]
Clinical Development
Fosciclopirox is under clinical investigation for the treatment of various cancers, with a focus on urothelial carcinoma and acute myeloid leukemia.
Phase 1 Study in Advanced Solid Tumors (NCT03348514)
A first-in-human, Phase 1 dose-escalation study of intravenous fosciclopirox was conducted in patients with advanced solid tumors.[2][8] The study established the maximum tolerated dose (MTD) at 900 mg/m² administered intravenously over 10 minutes, which was also selected as the Recommended Phase 2 Dose (RP2D).[2][7]
Phase 1B/2A Study in Acute Myeloid Leukemia (NCT04956042)
A Phase 1B/2A clinical trial is evaluating the safety, pharmacokinetics, and pharmacodynamics of fosciclopirox alone and in combination with cytarabine (B982) in patients with relapsed/refractory AML.[8][11] The dosing regimen for fosciclopirox monotherapy is 900 mg/m² administered as a daily intravenous infusion on Days 1 to 5 of each 21-day cycle.[8]
Experimental Protocols
Cell Proliferation Assay
The antiproliferative effect of ciclopirox is typically assessed using a colorimetric assay, such as the MTT or WST-1 assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Cells are then treated with increasing concentrations of ciclopirox for a specified duration (e.g., 72 hours).
-
Following treatment, a reagent such as MTT or WST-1 is added to each well.
-
After a short incubation period, the absorbance is measured using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Caption: Workflow for a typical cell proliferation assay.
In Vivo BBN-Induced Bladder Cancer Model
The in vivo efficacy of fosciclopirox has been evaluated in a chemically induced bladder cancer model using N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN).
Protocol:
-
Male C57BL/6 mice are administered 0.05% BBN in their drinking water for 16 weeks to induce bladder tumors.[2]
-
Following tumor induction, mice are treated with fosciclopirox (e.g., 235 mg/kg and 470 mg/kg) or vehicle control via intraperitoneal injection daily for 4 weeks.[2]
-
At the end of the treatment period, bladders are harvested, weighed, and histologically examined to assess tumor burden and stage.[2][3]
Caption: Experimental workflow for the BBN mouse model.
Western Blot Analysis for Signaling Pathways
To investigate the effect of ciclopirox on signaling pathways, western blotting is employed to measure the protein levels of key pathway components.
Protocol:
-
Cancer cells are treated with ciclopirox for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Presenilin 1, Nicastrin, Hes1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
Conclusion
This compound is a promising anticancer prodrug that effectively delivers the active agent, ciclopirox, systemically. Its mechanism of action, centered on iron chelation and the subsequent inhibition of critical cellular enzymes and oncogenic signaling pathways, provides a strong basis for its broad-spectrum anticancer activity. Preclinical pharmacokinetic studies have demonstrated its favorable profile for parenteral administration. Ongoing clinical trials in urothelial cancer and AML will further elucidate the therapeutic potential of fosciclopirox in oncology. This comprehensive pharmacological profile provides a valuable resource for researchers and clinicians involved in the development and evaluation of this novel anticancer agent.
References
- 1. Safety, Dose Tolerance, Pharmacokinetics, and Pharmacodynamics Study of CPX-POM in Patients With Advanced Solid Tumors [clin.larvol.com]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
Fosciclopirox disodium CAS number and molecular weight
Fosciclopirox Disodium (B8443419): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Fosciclopirox disodium, a phosphoryloxymethyl ester-based prodrug of the antifungal agent Ciclopirox (CPX), is under investigation for its potential as an antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of its core properties, mechanism of action, and relevant experimental data. Upon intravenous administration, Fosciclopirox is designed to be cleaved by phosphatases, releasing the active metabolite, Ciclopirox.[1] This prodrug strategy enhances the solubility of Ciclopirox, allowing for systemic administration and overcoming the limitations of poor oral bioavailability and gastrointestinal toxicity associated with its parent compound.[1][2][3]
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below. It is important to note the distinction between the anhydrous and heptahydrate forms, which affects the molecular weight and formula.
| Parameter | Value (Anhydrous) | Value (Heptahydrate) |
| CAS Number | 1380539-08-1[4][5][6] | Not explicitly found |
| Molecular Formula | C13H18NNa2O6P[4] | C13H32NNa2O13P[7] |
| Molecular Weight | 361.24 g/mol [4] | 487.35 g/mol [7] |
| Exact Mass | 361.0700 Da[4] | Not explicitly found |
Mechanism of Action
Fosciclopirox serves as a delivery system for Ciclopirox, which exerts its anticancer effects through multiple pathways. The primary mechanism involves the inhibition of the γ-secretase complex, a key regulator of Notch signaling, which is often dysregulated in various cancers.[6][7][8]
The active metabolite, Ciclopirox, has been shown to:
-
Inhibit the γ-Secretase Complex: By targeting Presenilin 1 and Nicastrin, components of the γ-secretase complex, CPX effectively downregulates the Notch signaling pathway.[7]
-
Suppress Notch Signaling: This inhibition prevents the activation of Notch receptors and subsequently reduces the expression of downstream target genes like Hes1, cMYC, and Cyclin D1, which are critical for cancer cell proliferation and survival.[7]
-
Chelate Metal Ions: Ciclopirox is known to chelate polyvalent metal cations such as Fe³⁺, which can inhibit metal-dependent enzymes essential for cellular processes, including mitochondrial electron transport.[7]
-
Modulate Other Pathways: Evidence also suggests that CPX may inhibit the phosphorylation of downstream effectors of the mTORC1 pathway and downregulate cell cycle proteins like cyclin D1 and E1, leading to cell cycle arrest.[1]
Below is a diagram illustrating the signaling pathway affected by Fosciclopirox's active metabolite, Ciclopirox.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step synthesis methods for this compound are not publicly detailed in the reviewed literature, protocols for evaluating its biological activity have been described.
In Vitro Evaluation of Anticancer Activity
1. Cell Proliferation Assay:
-
Objective: To determine the dose- and time-dependent effect of Ciclopirox on the proliferation of bladder cancer cell lines (e.g., T24, UM-UC-3).
-
Methodology:
-
Seed bladder cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Ciclopirox (e.g., 0–40 μM) for various time points (e.g., 24, 48, 72 hours).
-
Assess cell viability and proliferation using a standard method, such as the MTT or WST-1 assay, measuring absorbance at the appropriate wavelength.
-
Compare the results to untreated control cells to determine the percentage of inhibition.[7][9]
-
2. Colony Formation (Clonogenicity) Assay:
-
Objective: To assess the long-term effect of Ciclopirox on the ability of single cancer cells to form colonies.
-
Methodology:
-
Plate cells at a low density in 6-well plates.
-
Treat the cells with various concentrations of Ciclopirox (e.g., 0–20 μM) for a defined period (e.g., 48 hours).
-
Remove the drug-containing medium and replace it with a fresh medium.
-
Allow the cells to grow for a period sufficient for colony formation (e.g., 10 days).
-
Fix the colonies with a solution like methanol (B129727) and stain with crystal violet.
-
Count the number of colonies to determine the clonogenic survival.[7][9]
-
3. Western Blot Analysis:
-
Objective: To investigate the effect of Ciclopirox on the protein expression levels within the γ-secretase and Notch signaling pathways.
-
Methodology:
-
Treat bladder cancer cells (e.g., T24, UM-UC-3) with Ciclopirox for a specified time.
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., Nicastrin, Presenilin 1, Hes1, cMYC, Cyclin D1).[7]
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the results. Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
In Vivo Preclinical Studies
1. Animal Model:
-
The N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) induced mouse model is a validated model for studying bladder cancer.[2]
2. Dosing and Administration:
-
Fosciclopirox (CPX-POM) is administered via intraperitoneal (IP) injection once daily for a specified treatment period (e.g., four weeks).[2]
-
Doses used in studies have included 235 mg/kg and 470 mg/kg.[2]
3. Efficacy Evaluation:
-
Tumor Volume: Bladder weight is used as a surrogate for tumor volume and is measured at the end of the study.[2]
-
Tumor Staging: Histopathological analysis of bladder tissue is performed to assess tumor stage and grade.
-
Proliferation Index: Immunohistochemical staining for proliferation markers (e.g., Ki-67) in bladder tumor tissues is conducted to assess the effect on cell proliferation.[2]
The following diagram outlines a general workflow for preclinical evaluation.
Clinical Development
Fosciclopirox has progressed to clinical trials. A first-in-human Phase 1 trial (NCT03348514) in patients with advanced solid tumors has been completed.[2][3][7] Further investigations are ongoing, including a Phase 2 trial (NCT04525131) for newly diagnosed or recurrent bladder cancer and a Phase 1 expansion study (NCT04608045) in muscle-invasive bladder cancer.[2][8] These trials aim to establish the safety, dose tolerance, pharmacokinetics, and pharmacodynamics of Fosciclopirox in a clinical setting.[8]
References
- 1. Facebook [cancer.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
Fosciclopirox Disodium: A Technical Deep Dive into its Intellectual Property and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosciclopirox (B607534) disodium (B8443419), a novel, water-soluble prodrug of the well-established antifungal agent ciclopirox (B875), is emerging as a promising therapeutic candidate in oncology, particularly for urothelial and hematologic malignancies. This technical guide provides an in-depth analysis of the intellectual property landscape surrounding fosciclopirox disodium, its mechanism of action, and a comprehensive review of the preclinical and clinical data generated to date. Key patents protect the composition of matter, synthesis, and methods of use of this phosphoryloxymethyl (POM) ester of ciclopirox. Preclinical studies have elucidated its function as an inhibitor of the γ-secretase complex, a critical regulator of the Notch signaling pathway. Clinical trials have established a recommended Phase 2 dose and demonstrated a manageable safety profile with early signals of efficacy. This document aims to be a comprehensive resource for professionals engaged in the research and development of novel cancer therapeutics.
Intellectual Property Landscape
The intellectual property portfolio for this compound is robust, with key patents covering the composition of matter, methods of synthesis, and its therapeutic applications.
Core Patents
The foundational intellectual property for fosciclopirox is centered around the concept of creating a soluble prodrug of ciclopirox to enable parenteral administration and overcome the limitations of oral delivery, such as low bioavailability and gastrointestinal toxicity.
A key patent in this space is US9545413B2 , which broadly covers methods of forming ciclopirox or its derivatives in a subject through the administration of a prodrug. This patent specifically describes the phosphoryloxymethyl (POM) moiety conjugated to ciclopirox and its use in treating a wide range of diseases, including various cancers. The patent details the synthesis of the prodrug and its conversion to the active ciclopirox compound.[1]
Patent Summary
| Patent/Application Number | Title | Key Claims | Expiration Date (Anticipated) |
| US9545413B2 | Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug | Composition of matter for ciclopirox prodrugs with a phosphoryloxyalkyl moiety. Methods of treating various cancers, including bladder and breast cancer, by administering the prodrug. | 2031-12-02[2] |
| EP3217980A1 | Methods of bladder cancer treatment with ciclopirox, ciclopirox olamine, or a ciclopirox prodrug | Use of a ciclopirox-POM prodrug for the treatment of bladder cancer. | Not specified |
Mechanism of Action: Inhibition of γ-Secretase and Notch Signaling
Fosciclopirox acts as a prodrug, being rapidly and completely metabolized in the blood by phosphatases to release its active metabolite, ciclopirox (CPX).[3] The anticancer activity of ciclopirox is attributed to its ability to inhibit the γ-secretase complex, a multi-protein intramembrane protease.[3][4]
The γ-Secretase Complex
The γ-secretase complex is a crucial enzyme involved in the cleavage of numerous transmembrane proteins, including the Notch receptor.[5] It consists of four core protein subunits:
-
Presenilin 1 (PSEN1): The catalytic subunit containing the active site aspartyl protease domains.[5]
-
Nicastrin (NCT): A type I transmembrane glycoprotein (B1211001) that is thought to be involved in substrate recognition.[5]
-
Anterior pharynx-defective 1 (APH-1): A scaffold protein that stabilizes the complex.[5]
-
Presenilin enhancer 2 (PEN-2): A small protein required for the endoproteolysis and activation of presenilin.[5]
Inhibition of Notch Signaling by Ciclopirox
Molecular modeling and cellular thermal shift assays have demonstrated that ciclopirox binds to the presenilin 1 and nicastrin subunits of the γ-secretase complex.[3][4] This binding inhibits the proteolytic activity of the complex, thereby preventing the cleavage of the Notch receptor.
The inhibition of Notch cleavage prevents the release of the Notch intracellular domain (NICD), which would normally translocate to the nucleus and activate the transcription of downstream target genes involved in cell proliferation, differentiation, and survival.[3] By blocking this pathway, ciclopirox effectively suppresses the growth of cancer cells that are dependent on Notch signaling.[4]
Preclinical and Clinical Development
Fosciclopirox has undergone extensive preclinical evaluation and is currently in clinical development for the treatment of various cancers.
Preclinical Studies
-
Cell Viability and Proliferation: Ciclopirox has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. For example, in bladder cancer cell lines, ciclopirox demonstrated significant anti-proliferative effects.[6]
-
Colony Formation: Ciclopirox has also been shown to inhibit the colony-forming ability of cancer cells, indicating its potential to suppress tumor growth.[6]
-
Animal Models: In a murine model of bladder cancer, intraperitoneal administration of fosciclopirox led to a significant decrease in bladder weight (a surrogate for tumor volume) and a reduction in tumor stage.[3]
-
Pharmacokinetics: Preclinical pharmacokinetic studies in rats and dogs demonstrated that intravenously administered fosciclopirox is rapidly and completely converted to ciclopirox. The active metabolite is primarily excreted in the urine, leading to high concentrations in the urinary tract.[7]
Clinical Trials
Fosciclopirox has been evaluated in several clinical trials to determine its safety, pharmacokinetics, and preliminary efficacy in cancer patients.
A first-in-human, Phase 1 dose-escalation study was conducted in 19 patients with advanced solid tumors.[8][9]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Key Findings:
Two Phase 2 "window of opportunity" studies were initiated to further evaluate the safety, pharmacokinetics, and pharmacodynamics of fosciclopirox in patients with newly diagnosed or recurrent bladder cancer prior to surgery.
-
Preliminary Results:
-
The drug was well-tolerated.
-
Pathologic downstaging of bladder tumors was observed in some patients.
-
Treatment-related changes in the expression of Notch signaling pathway genes were detected in tumor samples.
-
Quantitative Data Summary
| Parameter | Value | Species/Population | Reference |
| Preclinical Pharmacokinetics (IV Fosciclopirox) | |||
| Ciclopirox Bioavailability | Complete | Rats, Dogs | [7] |
| Ciclopirox Elimination | Primarily renal | Rats, Dogs | [7] |
| Clinical Pharmacokinetics (IV Fosciclopirox) | |||
| Recommended Phase 2 Dose (RP2D) | 900 mg/m² | Advanced Solid Tumor Patients | [8] |
| Ciclopirox Elimination Half-Life | 2 to 8 hours | Cancer Patients | [10] |
| In Vitro Efficacy (Ciclopirox) | |||
| IC50 (Bladder Cancer Cell Lines) | Varies by cell line | Human Bladder Cancer Cells | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of fosciclopirox and its active metabolite, ciclopirox.
Cell Viability and Proliferation Assays
-
Method: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of ciclopirox for different durations. Cell viability is typically assessed using colorimetric assays such as the MTT or XTT assay, which measure the metabolic activity of viable cells.
-
Detailed Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of ciclopirox (e.g., 0-100 µM) for 24, 48, and 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis
-
Purpose: To determine the effect of ciclopirox on the expression levels of proteins involved in the Notch signaling pathway (e.g., Notch1, Hes1, Hey1).
-
Detailed Protocol:
-
Treat cancer cells with ciclopirox at a specified concentration and duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Animal Studies
-
Model: N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN)-induced bladder cancer model in mice is a commonly used model that recapitulates human urothelial carcinoma.
-
Detailed Protocol:
-
Induce bladder tumors in mice by administering BBN in their drinking water for a specified period.
-
Randomize the mice into treatment and control groups.
-
Administer fosciclopirox (e.g., via intraperitoneal injection) or vehicle control to the respective groups for a defined treatment period.
-
Monitor the animals for signs of toxicity and tumor growth (e.g., by measuring bladder weight at the end of the study).
-
Harvest the bladders for histopathological analysis and molecular studies (e.g., immunohistochemistry for proliferation markers and Notch pathway proteins).
-
Visualizations
Experimental Workflow for Preclinical Evaluation
References
- 1. US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]
- 2. US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Gamma secretase - Wikipedia [en.wikipedia.org]
- 6. ichgcp.net [ichgcp.net]
- 7. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
Preclinical Safety and Toxicity Profile of Fosciclopirox Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox (B607534) disodium (B8443419) (CPX-POM) is a novel, water-soluble prodrug of ciclopirox (B875) (CPX), an antifungal agent that has demonstrated significant anticancer activity in various preclinical models.[1][2] Developed to overcome the poor oral bioavailability and gastrointestinal toxicity of ciclopirox, fosciclopirox enables parenteral administration, leading to systemic delivery of the active metabolite, ciclopirox.[3][4] This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of fosciclopirox disodium, drawing from available pharmacokinetic, and toxicology studies in various animal models.
Physicochemical Properties
Fosciclopirox is the disodium salt of the phosphoryloxymethyl ester of ciclopirox. It is a white solid with excellent aqueous solubility, making it suitable for parenteral formulations.[5]
Mechanism of Action and Pharmacokinetics
Following intravenous administration, fosciclopirox is rapidly and completely metabolized by circulating phosphatases to its active metabolite, ciclopirox, and subsequently to its inactive glucuronide metabolite (CPX-G).[1][6][7] Both ciclopirox and CPX-G are primarily excreted in the urine, allowing for targeted delivery to the urinary tract, a key feature for its development in treating urothelial cancers.[1][6]
The anticancer mechanism of ciclopirox involves the inhibition of the Notch signaling pathway by targeting the γ-secretase complex.[2] Specifically, ciclopirox has been shown to bind to Presenilin 1 and Nicastrin, essential components of this complex.[1] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[7]
Signaling Pathway of Ciclopirox Action
References
- 1. Lead Product — Ciclomed [ciclomed.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
Fosciclopirox Disodium: A Novel Inhibitor of Cancer Stem Cells
An In-depth Technical Guide on the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox disodium (B8443419) (CPX-POM) is a water-soluble, phosphoryloxymethyl ester prodrug of the antifungal agent Ciclopirox (CPX).[1][2][3][4] Upon parenteral administration, Fosciclopirox is rapidly and completely metabolized into its active form, CPX, which has demonstrated significant preclinical anticancer activity in a variety of solid and hematologic malignancies.[1][2][3][4] This technical guide delves into the core mechanisms by which Fosciclopirox disodium, through its active metabolite CPX, inhibits cancer stem cells (CSCs), a subpopulation of tumor cells responsible for cancer initiation, progression, metastasis, and therapeutic resistance.[5][6] The primary focus of research has been on high-grade urothelial cancer, where CPX has shown promising results by targeting key signaling pathways that govern CSC self-renewal and survival.[1][3][4]
Mechanism of Action: Targeting the Notch Signaling Pathway
The principal mechanism by which CPX exerts its anti-CSC effects is through the suppression of the Notch signaling pathway.[1][2][3] This pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in the maintenance of CSCs in numerous cancers.[5][6]
CPX directly targets and binds to essential components of the γ-secretase complex, specifically Presenilin 1 and Nicastrin.[1][2][3] The γ-secretase complex is responsible for the proteolytic cleavage and activation of the Notch receptor. By binding to Presenilin 1 and Nicastrin, CPX inhibits the activity of this complex, thereby preventing the activation of Notch signaling.[1][2][3] This leads to a downstream reduction in the expression of Notch target genes, such as Hes-1, which are crucial for maintaining the CSC phenotype.[1][3]
Beyond the Notch pathway, preclinical studies suggest that CPX may also modulate other signaling pathways implicated in cancer stemness, including the Wnt and Hedgehog pathways.[7] Furthermore, CPX has been shown to inhibit iron-dependent enzymes like ribonucleotide reductase, which is essential for DNA synthesis, and to induce cell cycle arrest and apoptosis.[8]
A notable counterpoint has been observed in gastric cancer research, where CPX, depending on the dose and treatment duration, was found to potentially reprogram non-CSCs into a cancer stem-like state by stabilizing the hypoxia-inducible factor 1-alpha (HIF-1α).[9] This highlights the context-dependent effects of CPX and warrants further investigation.
Quantitative Data on the Efficacy of Ciclopirox
The following tables summarize the quantitative data from preclinical studies investigating the effects of Ciclopirox (CPX), the active metabolite of this compound, on cancer cells and cancer stem cells.
Table 1: In Vitro Efficacy of Ciclopirox (CPX) in Urothelial Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Citation |
| T24, UM-UC-3, HTB-9, HTB-5, HT-1376, RT-4 | Cell Proliferation | 0–40 µM | Significant dose- and time-dependent decrease in cell proliferation. | [1][7] |
| Multiple Bladder Cancer Cell Lines | Colony Formation | 0–20 µM | Inhibition of clonogenicity and a reduction in the number of colonies. | [1][7] |
| T24, UM-UC-3, HT-1376, HTB-9, RT-4 | Spheroid Formation | 2 µM and 4 µM | Significant decrease in the size and number of bladdospheres. | [1] |
| T24, UM-UC-3 | Western Blot | Not specified | Inhibition of cancer stem cell marker proteins SOX9 and CD44. | [1] |
Table 2: In Vivo Efficacy of this compound (CPX-POM) in a Mouse Model of Bladder Cancer
| Animal Model | Treatment | Doses | Outcome | Citation |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) induced mouse model | Intraperitoneal administration of CPX-POM for four weeks | 235 mg/kg and 470 mg/kg (once daily) | Significant decrease in bladder weight (surrogate for tumor volume) and a migration to lower-stage tumors. | [1][3][10] |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse model | Intraperitoneal administration of CPX-POM for four weeks | 25 to 200 mg/kg (once daily) | Significant decrease in bladder weight and a migration to lower-stage tumors. | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of Ciclopirox on cancer stem cells.
Cell Culture
High-grade human urothelial cancer cell lines (e.g., T24, UM-UC-3, HT-1376, HTB-9, RT-4) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]
Cell Proliferation Assay
Cells were seeded in 96-well plates and treated with increasing concentrations of CPX (0–40 μM) for up to 72 hours. Cell viability was assessed using standard methods such as the MTT or WST-1 assay, which measure mitochondrial activity as an indicator of cell proliferation.[1][7]
Colony Formation Assay
Cells were treated with CPX (0–20 μM) for 48 hours, after which the drug was removed. The cells were then allowed to grow for 10 days to form colonies. Colonies were fixed, stained with crystal violet, and counted to assess the long-term proliferative capacity of single cells.[1][7]
Spheroid Formation Assay
To assess the self-renewal capacity of cancer stem cells, single cells were plated in ultra-low attachment plates in a specialized spheroid growth medium. Cells were treated with CPX (e.g., 2 µM and 4 µM) for 5 days. The number and size of the resulting spheroids (bladdospheres) were quantified using microscopy and imaging software. For serial replating experiments, primary spheroids were dissociated and replated in fresh media without the drug to assess the long-term impact on CSC viability.[1]
Western Blot Analysis
To determine the effect of CPX on protein expression, cancer cells were treated with the compound, and cell lysates were collected. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against specific proteins of interest (e.g., SOX9, CD44, Presenilin 1, Nicastrin, Hes-1). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.[1]
In Vivo Tumor Model
The N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse model was used to create bladder tumors that mimic human urothelial carcinoma. Mice with established tumors were treated with intraperitoneal injections of CPX-POM at specified doses and schedules. Tumor growth was monitored by measuring bladder weight at the end of the study. Bladder tissues were also collected for histopathological analysis and to assess the expression of biomarkers by immunohistochemistry.[1][2][3][10]
Visualizing the Molecular and Experimental Landscape
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Prodrug Conversion of Fosciclopirox.
Figure 2: Ciclopirox Inhibition of Notch Signaling.
Figure 3: Experimental Workflow Overview.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for targeting cancer stem cells, particularly in high-grade urothelial cancer. Its active metabolite, Ciclopirox, effectively inhibits the Notch signaling pathway by directly targeting the γ-secretase complex, leading to a reduction in CSC properties both in vitro and in vivo. The prodrug formulation overcomes the limitations of Ciclopirox, allowing for systemic administration and targeted delivery to the urinary tract.
Ongoing clinical trials, including a Phase 1 expansion cohort study and a Phase 2 trial for urothelial cancer patients, will provide crucial insights into the safety, pharmacodynamics, and efficacy of Fosciclopirox in a clinical setting.[1][3][10] Future research should continue to explore the broader effects of Fosciclopirox on other CSC-related signaling pathways and investigate its potential in other cancer types. The contrasting findings in gastric cancer also underscore the importance of understanding the context-dependent mechanisms of action of this compound to optimize its therapeutic application.
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Signaling Pathways in Cancer Stem Cells for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. High-Throughput Drug Screening Revealed That Ciclopirox Olamine Can Engender Gastric Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
Methodological & Application
Application Note: Synthesis and Purification of Fosciclopirox Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of Fosciclopirox disodium (B8443419), a phosphate (B84403) ester prodrug of the antifungal and anticancer agent Ciclopirox (B875). The synthesis is based on a two-step process involving the formation of a protected phosphate ester intermediate followed by deprotection and salt formation. Purification is achieved through reversed-phase high-performance liquid chromatography (RPHPLC) and lyophilization. This guide is intended to assist researchers in the replication and potential optimization of the manufacturing process for this compound.
Introduction
Fosciclopirox disodium, also known as CPX-POM, is a parenterally administered prodrug of Ciclopirox (CPX).[1][2][3] Ciclopirox has demonstrated significant antifungal and, more recently, anticancer activities. However, its clinical utility via systemic administration is limited by low bioavailability. Fosciclopirox was developed to overcome this limitation, as it is rapidly and completely metabolized to the active Ciclopirox molecule in vivo.[1][2][3] This application note details a synthetic and purification methodology for this compound, based on publicly available patent literature.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, as outlined in U.S. Patent US9545413B2.[1][2] The overall synthetic scheme is presented below.
Step 1: Synthesis of di-tert-butyl (((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl) phosphate
This initial step involves the reaction of Ciclopirox with a protected phosphochloridate derivative, di-tert-butyl(chloromethyl)phosphate, in the presence of a strong base.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve Ciclopirox (0.257 g, 1.25 mmol) and di-tert-butyl(chloromethyl)phosphate (0.450 g, 1.74 mmol) in 5 mL of an appropriate solvent (e.g., anhydrous Tetrahydrofuran (THF)).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 60% sodium hydride (NaH) (0.062 g, 1.54 mmol) to the reaction mixture.
-
Allow the reaction to proceed at 0 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the crude product is extracted and concentrated. Specific work-up procedures are not detailed in the source document.
Step 2: Synthesis of this compound (Deprotection and Salt Formation)
The second step involves the removal of the tert-butyl protecting groups from the phosphate moiety, followed by the formation of the disodium salt.
Experimental Protocol:
-
Dissolve the crude di-tert-butyl (((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl) phosphate from Step 1 in 10 mL of a 3:1 mixture of Tetrahydrofuran (THF) and Dichloromethane (CH₂Cl₂).[2]
-
Incubate the solution at room temperature for 2 hours to effect deprotection.[2]
-
Remove the solvent under reduced pressure.
-
The resulting residue, containing ((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate, is then purified via RPHPLC.[2]
-
To the purified product (14 mg, 0.044 mmol), add an equimolar amount of sodium carbonate (Na₂CO₃) in a water/acetonitrile (ACN) mixture.[2]
-
The final solution is lyophilized to yield ((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl phosphate disodium salt (15.89 mg) as a solid.[2]
Purification Methods
Reversed-Phase High-Performance Liquid Chromatography (RPHPLC)
The deprotected intermediate, ((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate, is purified using RPHPLC.[2]
Experimental Protocol:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, likely with a pH modifier such as formic acid or trifluoroacetic acid, is typically used for such compounds.
-
Detection: UV detection at an appropriate wavelength for the chromophore in Fosciclopirox.
-
Fraction Collection: Fractions containing the pure product are collected based on the chromatogram.
Note: The source patent does not specify the exact RPHPLC conditions (column type, mobile phase composition, flow rate, etc.). These parameters would need to be developed and optimized.
Lyophilization
The final step to obtain the solid this compound is lyophilization.[2]
Experimental Protocol:
-
Dissolve the purified this compound salt in a minimal amount of water or a water/acetonitrile mixture.
-
Freeze the solution, for example, in a dry ice/acetone bath or a suitable freezer.
-
Place the frozen sample on a lyophilizer until all the solvent is removed, yielding a solid powder.
Quantitative Data
The following table summarizes the quantitative data available from the cited patent for the synthesis of this compound.[2]
| Parameter | Value |
| Reactants (Step 1) | |
| Ciclopirox | 0.257 g (1.25 mmol) |
| di-tert-butyl(chloromethyl)phosphate | 0.450 g (1.74 mmol) |
| 60% Sodium Hydride | 0.062 g (1.54 mmol) |
| Intermediate (Step 2) | |
| ((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate | 14 mg (0.044 mmol) |
| Final Product | |
| This compound | 15.89 mg |
| Yield | Not explicitly stated |
| Purity | Not explicitly stated |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Purification workflow for this compound.
References
- 1. US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]
- 2. US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
Fosciclopirox Disodium: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and in vivo application of Fosciclopirox disodium (B8443419) (CPX-POM), a water-soluble prodrug of the active anticancer agent Ciclopirox (CPX). Fosciclopirox is under investigation for its therapeutic potential in various malignancies, particularly urothelial cancer.[1][2][3] This document outlines detailed protocols for formulation, animal handling, and experimental procedures to guide researchers in their preclinical studies.
Introduction to Fosciclopirox Disodium
This compound is a phosphoryloxymethyl ester prodrug of Ciclopirox.[4][5][6] This chemical modification confers outstanding aqueous solubility, making it suitable for parenteral administration.[6][7] Following intravenous or subcutaneous administration, Fosciclopirox is rapidly and completely metabolized by circulating phosphatases into its active metabolite, Ciclopirox (CPX).[1][2][6] CPX exhibits broad-spectrum anticancer activity.[1][2][5] The oral administration of Ciclopirox olamine (the parent compound) is hindered by low bioavailability and gastrointestinal toxicities, which Fosciclopirox is designed to overcome.[1][2][5][6]
Mechanism of Action and Signaling Pathway
The anticancer effects of Fosciclopirox are mediated by its active metabolite, Ciclopirox. CPX has been shown to impact several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation. A primary mechanism is the inhibition of the Notch signaling pathway.[4][7] CPX directly binds to components of the γ-secretase complex, specifically Presenilin 1 (PSEN1) and Nicastrin, which are essential for the activation of Notch receptors.[3][8] By inhibiting γ-secretase, CPX prevents the cleavage and subsequent activation of Notch, leading to the downregulation of downstream target genes like HES1, c-MYC, and Cyclin D1.[7] This ultimately results in cell cycle arrest, induction of apoptosis, and reduced tumor cell proliferation.[4][7][9]
In addition to the Notch pathway, CPX has been reported to inhibit Wnt and Hedgehog signaling and to chelate iron, thereby inhibiting iron-dependent enzymes crucial for DNA synthesis.[1][4]
References
- 1. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Facebook [cancer.gov]
- 5. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs PMID: 31113837 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccess.altinbas.edu.tr [openaccess.altinbas.edu.tr]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for Testing Fosciclopirox Disodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox disodium (B8443419) is a phosphoryloxymethyl ester prodrug of the active metabolite Ciclopirox (CPX).[1][2] This formulation enhances aqueous solubility, making it suitable for parenteral administration.[1][3][4][5] Upon administration, Fosciclopirox is rapidly and completely metabolized by circulating phosphatases to release its active form, Ciclopirox.[1][3][5] Ciclopirox, a synthetic hydroxypyridone derivative, has demonstrated broad-spectrum antifungal activity and, more recently, potent anticancer properties against various solid and hematologic malignancies.[2][6][7]
The anticancer mechanism of Ciclopirox is multifaceted. It is known to chelate iron and interfere with iron-dependent enzymes crucial for cellular metabolism.[6][8][9] Notably, Ciclopirox has been shown to suppress the Notch signaling pathway by targeting the γ-secretase complex, inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells.[1][2][10] These characteristics make Fosciclopirox a compelling candidate for anticancer drug development.
These application notes provide detailed protocols for testing the efficacy of Fosciclopirox disodium in cancer cell lines, focusing on cell viability, cell cycle progression, and apoptosis.
Data Presentation
The following tables summarize the effects of Ciclopirox (the active metabolite of Fosciclopirox) on various cancer cell lines as reported in the literature.
Table 1: Inhibition of Cell Proliferation by Ciclopirox (CPX)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Time-Dependent Effect (0-72h) | Reference |
| T24 | Bladder Cancer | ~2 | Significant Decrease | [1] |
| UM-UC-3 | Bladder Cancer | Not specified | Significant Decrease | [1] |
| HTB-9 | Bladder Cancer | Not specified | Significant Decrease | [1] |
| HTB-5 | Bladder Cancer | Not specified | Significant Decrease | [1] |
| HT-1376 | Bladder Cancer | Not specified | Significant Decrease | [1] |
| RT-4 | Bladder Cancer | Not specified | Significant Decrease | [1] |
Table 2: Effect of Ciclopirox (CPX) on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| T24 | 4 | Not Specified | G0/G1 Arrest | [1][11] |
| UM-UC-3 | 4 | Not Specified | S-phase Arrest | [1][11] |
| Rh30 | 5 | Time-dependent | G1/G0 Accumulation | [12] |
Table 3: Induction of Apoptosis by Ciclopirox (CPX)
| Cell Line | Concentration (µM) | Observation | Reference |
| T24 | 4 | Increase in early and late apoptotic cells | [1] |
| UM-UC-3 | 4 | Increase in late apoptotic cells | [1] |
Signaling Pathway and Experimental Workflow
Ciclopirox Mechanism of Action
Ciclopirox, the active metabolite of Fosciclopirox, exerts its anticancer effects through multiple mechanisms. A key pathway involves the inhibition of Notch signaling. Ciclopirox binds to components of the γ-secretase complex, such as Presenilin 1 and Nicastrin, which is essential for the activation of the Notch receptor.[2][10] This inhibition prevents the cleavage and release of the Notch Intracellular Domain (NICD), its translocation to the nucleus, and the subsequent transcription of target genes like Hes1, cMYC, and Cyclin D1 that promote cell proliferation and survival.[1]
Experimental Workflow for Fosciclopirox Testing
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound on cancer cell lines.
Experimental Protocols
Note: this compound is a prodrug. In cell culture, where circulating phosphatases may be limited, it is advisable to use the active metabolite, Ciclopirox (CPX) or Ciclopirox Olamine, to directly assess cellular effects. If using Fosciclopirox, ensure the cell culture medium (e.g., containing serum) has sufficient phosphatase activity to convert the prodrug to Ciclopirox.
Cell Viability Assay (WST-1 Method)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines (e.g., T24, UM-UC-3)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound or Ciclopirox
-
96-well flat-bottom sterile microplates[9]
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 0.1–5 x 10⁴ cells/well in 100 µL of complete culture medium.[11] The optimal density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Treatment:
-
Prepare serial dilutions of Fosciclopirox or Ciclopirox in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[1]
-
-
WST-1 Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][13][14]
Materials:
-
Treated and untreated cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer[8]
Procedure:
-
Cell Preparation:
-
Culture and treat cells with Fosciclopirox or Ciclopirox for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.[8]
-
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
-
Data Interpretation: [8]
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
Treated and untreated cells (~1 x 10⁶ cells per sample)[16]
-
Cold 1X PBS
-
Cold 70% ethanol (B145695) (for fixation)[7][16][17]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes and discard the ethanol.[7]
-
Wash the cell pellet twice with cold 1X PBS.[7]
-
Resuspend the pellet in a solution containing RNase A to degrade RNA, which PI can also bind to. Incubate for at least 5-10 minutes at room temperature.[16][18]
-
Add the PI staining solution to the cells.[16]
-
Incubate for at least 30 minutes at room temperature in the dark.[7][17]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
-
References
- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. materialneutral.info [materialneutral.info]
- 10. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: Animal Models for Fosciclopirox Disodium Efficacy Testing
Introduction
Fosciclopirox disodium (B8443419) is a water-soluble prodrug of the active antifungal agent Ciclopirox (CPX).[1][2] Upon administration, Fosciclopirox is metabolized to release Ciclopirox, a broad-spectrum hydroxypyridone antimycotic.[1][3] Unlike azole and allylamine (B125299) antifungals that primarily inhibit ergosterol (B1671047) biosynthesis, Ciclopirox exerts its effect through a distinct mechanism of action.[4] Its primary mode of action is the chelation of polyvalent metal cations, particularly iron (Fe³⁺).[5][6] This process inhibits essential metal-dependent enzymes within the fungal cell, such as cytochromes and catalases, which disrupts critical cellular activities including mitochondrial electron transport and energy production, ultimately leading to fungal cell death.[4][6][7] This unique mechanism suggests a lower potential for the development of fungal resistance.[3]
Given its broad-spectrum activity against dermatophytes, yeasts, and molds, robust preclinical evaluation of Fosciclopirox is essential.[3][6] Animal models are indispensable tools for assessing the in vivo efficacy of new antifungal agents before they advance to human clinical trials.[8] They allow for the controlled study of drug activity, pharmacokinetics, and safety in a manner that mimics human disease.[8] This document provides detailed protocols for three well-established animal models relevant for testing the efficacy of Fosciclopirox: the murine model of cutaneous candidiasis, the guinea pig model of dermatophytosis, and the murine model of systemic candidiasis.
Mechanism of Action: Ciclopirox Iron Chelation
The antifungal activity of Ciclopirox, the active metabolite of Fosciclopirox, is primarily driven by its high affinity for trivalent metal cations like Fe³⁺.[6] By sequestering intracellular iron, Ciclopirox deprives key metalloenzymes of their necessary cofactor. This disruption of enzymatic function interferes with vital cellular processes, including the mitochondrial respiratory chain, leading to impaired growth and cell death.[5][6]
Application Note 1: Murine Model of Cutaneous Candidiasis
This model is used to evaluate the topical efficacy of Fosciclopirox against skin infections caused by Candida albicans. It is a well-established and reproducible model that mimics superficial candidiasis in humans.[9]
Experimental Protocol
-
Animal Selection: Use 6-8 week old female BALB/c or C57BL/6 mice.[9] House animals individually to prevent cross-contamination and grooming of the infected area.
-
Fungal Strain: Utilize a pathogenic strain of Candida albicans (e.g., ATCC 90028).
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours at 35°C.
-
Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS and adjust the concentration to 1 x 10⁸ cells/mL using a hemocytometer.
-
-
Infection Procedure:
-
Anesthetize the mice (e.g., using isoflurane).
-
Shave a 2x2 cm area on the dorsal side of each mouse.
-
Apply 50 µL of the fungal suspension (5 x 10⁶ cells) to the shaved area.
-
Gently abrade the skin using a sterile, fine-grit sandpaper or a similar tool to facilitate infection.
-
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Divide mice into groups: Vehicle Control, Fosciclopirox formulation (at various concentrations), and a Positive Control (e.g., commercial Ciclopirox cream).
-
Topically apply a standardized amount (e.g., 50 mg) of the assigned treatment to the infected area once or twice daily for 3-5 consecutive days.
-
-
Efficacy Assessment (Endpoint):
-
One day after the final treatment, euthanize the mice.
-
Excise the infected skin tissue (a 1 cm diameter punch biopsy is standard).
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on SDA containing antibiotics (to prevent bacterial growth).
-
Incubate plates at 35°C for 48 hours and count the number of Colony Forming Units (CFUs).
-
Express results as log₁₀ CFU per gram of tissue.
-
Experimental Workflow
Data Presentation: Fungal Burden
The primary quantitative endpoint is the fungal burden in the skin tissue. Efficacy is demonstrated by a statistically significant reduction in CFU counts compared to the vehicle control group.
| Treatment Group | Dose (% w/w) | Mean Fungal Burden (log₁₀ CFU/g tissue ± SD) | p-value vs. Vehicle |
| Vehicle Control | - | 5.8 ± 0.4 | - |
| Fosciclopirox | 0.5% | 4.1 ± 0.5 | <0.01 |
| Fosciclopirox | 1.0% | 3.2 ± 0.6 | <0.001 |
| Positive Control (Ciclopirox 1%) | 1.0% | 3.4 ± 0.5 | <0.001 |
| Note: Data are representative and should be generated from specific experiments. |
Application Note 2: Guinea Pig Model of Dermatophytosis
Guinea pigs are highly susceptible to dermatophyte infections, making them an excellent model for tinea corporis or tinea pedis.[10] Their skin response often mirrors human infections, with visible signs of inflammation, scaling, and erythema.[11]
Experimental Protocol
-
Animal Selection: Use young adult Hartley guinea pigs (300-350 g).[12] House animals individually.
-
Fungal Strain: Utilize a pathogenic strain of Trichophyton mentagrophytes or Microsporum canis.[11]
-
Inoculum Preparation:
-
Grow the dermatophyte on SDA for 7-14 days at 28°C until sporulation is evident.
-
Harvest spores and mycelial fragments by gently scraping the agar surface with sterile saline.
-
Filter the suspension through sterile gauze to remove large mycelial mats.
-
Adjust the final inoculum concentration to approximately 1 x 10⁷ cells/mL.[13]
-
-
Infection Procedure:
-
Anesthetize the animals.
-
Shave a 3x3 cm area on the flank or back of the guinea pig.
-
Gently abrade the skin with a sterile scalpel blade or sandpaper.
-
Apply 100 µL of the fungal inoculum to the abraded site and spread evenly.
-
-
Treatment:
-
Begin treatment 3-4 days post-infection, once lesions are clearly visible.
-
Divide animals into treatment groups (Vehicle, Fosciclopirox, Positive Control).
-
Apply the topical formulation once daily for 7-14 days.
-
-
Efficacy Assessment (Endpoints):
-
Clinical Scoring: Throughout the treatment period, score the lesions based on a defined scale for erythema, scaling, and crusting (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe). Sum the scores for a total clinical score.
-
Mycological Culture: At the end of the study, collect skin scrapings from the lesion site for KOH microscopy and culture on SDA with cycloheximide (B1669411) and chloramphenicol (B1208) to confirm the presence or absence of the dermatophyte. A "mycological cure" is defined as both a negative KOH prep and a negative culture.
-
Data Presentation: Clinical Lesion Scores
Clinical scores provide a quantitative measure of the visible signs of infection and treatment response over time.
| Treatment Group | Dose | Mean Clinical Score (Day 7 ± SD) | Mean Clinical Score (Day 14 ± SD) | Mycological Cure Rate (%) |
| Vehicle Control | - | 7.5 ± 1.1 | 8.2 ± 0.9 | 0% |
| Fosciclopirox | 1.0% | 4.2 ± 0.8 | 1.5 ± 0.5 | 80% |
| Positive Control (Clotrimazole 1%) | 1.0% | 4.8 ± 1.0 | 1.9 ± 0.7 | 75% |
| Note: Data are representative. Clinical scores are on a 0-9 scale. Cure rate is assessed at study termination. |
Application Note 3: Murine Model of Systemic (Disseminated) Candidiasis
This model is critical for evaluating the efficacy of systemically administered Fosciclopirox against life-threatening invasive fungal infections.[14] The model involves intravenous injection of C. albicans, which primarily targets and colonizes the kidneys.[15]
Experimental Protocol
-
Animal Selection: Use 4-5 week old outbred ICR (CD-1) or inbred BALB/c mice (20-25 g).[16]
-
Immunosuppression (Optional but Recommended): To establish a more robust and consistent infection, mice can be rendered neutropenic. Administer cyclophosphamide (B585) (e.g., 150-200 mg/kg) via intraperitoneal (IP) injection 3-4 days prior to infection.[17]
-
Inoculum Preparation:
-
Prepare C. albicans as described for the cutaneous model.
-
Adjust the final concentration in sterile saline to 5 x 10⁵ cells/mL for immunosuppressed mice or 1 x 10⁶ cells/mL for immunocompetent mice.
-
-
Infection Procedure:
-
Warm the mice briefly under a heat lamp to dilate the lateral tail veins.
-
Inject 100 µL of the fungal suspension (e.g., 5 x 10⁴ cells for immunosuppressed mice) into a lateral tail vein.
-
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Administer Fosciclopirox via a systemic route (e.g., intravenous, subcutaneous, or intraperitoneal) once or twice daily.[2] Groups should include Vehicle Control and a Positive Control (e.g., fluconazole).
-
Treatment duration is typically 5-7 days.
-
-
Efficacy Assessment (Endpoints):
-
Survival: Monitor animals daily for morbidity and mortality for up to 21-30 days. Plot survival curves (Kaplan-Meier).
-
Kidney Fungal Burden: In a satellite group of animals, euthanize mice after 3-5 days of treatment. Aseptically remove the kidneys, weigh them, and homogenize. Determine the fungal burden (log₁₀ CFU/g of kidney) as previously described.[17]
-
Experimental Workflow
Data Presentation: Survival and Fungal Burden
Efficacy in this model is demonstrated by increased survival rates and a significant reduction in the target organ fungal burden.
Table 1: Survival Analysis
| Treatment Group | Dose (mg/kg, IP) | Median Survival Time (Days) | Survival at Day 21 (%) | p-value vs. Vehicle (Log-rank test) |
|---|---|---|---|---|
| Vehicle Control | - | 8 | 0% | - |
| Fosciclopirox | 20 | 15 | 40% | <0.05 |
| Fosciclopirox | 40 | >21 | 80% | <0.001 |
| Positive Control (Fluconazole, 10 mg/kg) | 10 | >21 | 90% | <0.001 |
Note: Data are representative.
Table 2: Kidney Fungal Burden (at Day 5)
| Treatment Group | Dose (mg/kg, IP) | Mean Fungal Burden (log₁₀ CFU/g kidney ± SD) | p-value vs. Vehicle |
|---|---|---|---|
| Vehicle Control | - | 6.5 ± 0.5 | - |
| Fosciclopirox | 20 | 4.8 ± 0.7 | <0.01 |
| Fosciclopirox | 40 | 3.1 ± 0.6 | <0.001 |
| Positive Control (Fluconazole, 10 mg/kg) | 10 | 2.9 ± 0.4 | <0.001 |
Note: Data are representative.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ciclopirox: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ciclopirox olamine? [synapse.patsnap.com]
- 6. What is the mechanism of Ciclopirox? [synapse.patsnap.com]
- 7. macsenlab.com [macsenlab.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 15. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 16. niaid.nih.gov [niaid.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Fosciclopirox Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox disodium (B8443419) (also known as CPX-POM) is the phosphoryloxymethyl ester prodrug of the synthetic antifungal agent Ciclopirox (CPX).[1] This modification significantly enhances the aqueous solubility of the parent compound, making it suitable for parenteral administration.[2] Following administration, Fosciclopirox is rapidly and completely metabolized by circulating phosphatases into its active metabolite, Ciclopirox.[1][2][3] Ciclopirox has demonstrated not only antifungal and anti-inflammatory properties but also potent anticancer activity in various preclinical models of solid tumors and hematologic malignancies.[4][5]
The primary mechanism of its anticancer action involves the inhibition of the Notch signaling pathway through direct binding to and suppression of the γ-secretase complex proteins, Presenilin 1 and Nicastrin.[2][5][6] Additionally, Ciclopirox is known to chelate polyvalent metal cations like Fe³⁺, thereby inhibiting essential metal-dependent enzymes and disrupting mitochondrial processes.[1][2]
These application notes provide detailed protocols for the dissolution of Fosciclopirox disodium for experimental use, along with relevant data on its properties and mechanism of action.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | CPX-POM, Fosciclopirox | [1][2] |
| Molecular Formula | C₁₃H₁₈NNa₂O₆P (disodium) | [7] |
| Molecular Weight | 361.24 g/mol (disodium) | [7] |
| Appearance | White solid | [2] |
| Solubility | Excellent water solubility | [2] |
| DMSO: 100 mg/mL (315.19 mM) | [8] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solutions for In Vivo Studies
This protocol is suitable for preparing this compound for parenteral administration in animal models where the prodrug will be converted to its active form.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Anhydrous dibasic sodium phosphate (B84403) (or other suitable buffer)
-
Sodium hydroxide (B78521) and/or hydrochloric acid for pH adjustment
-
Sterile conical tubes or vials
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Initial Dissolution: Add a portion of the final volume of Sterile Water for Injection to the powder. For example, to prepare a 50 mg/mL solution, add approximately 80% of the final required volume of WFI.[2]
-
Buffering: Add a buffering agent, such as dibasic sodium phosphate, to maintain a stable pH. A common formulation uses a 25 mM phosphate buffer.[4]
-
pH Adjustment: Gently mix the solution until the powder is fully dissolved. Measure the pH and adjust to a neutral pH (e.g., pH 7.0) using small additions of sodium hydroxide or hydrochloric acid as needed.[4]
-
Final Volume: Bring the solution to the final desired concentration by adding the remaining Sterile Water for Injection.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile, final container.
-
Storage: Store the prepared solution under refrigerated conditions (2°C to 8°C).[4] For long-term storage, refer to the stability data below.
Protocol 2: Preparation of DMSO Stock Solutions for In Vitro and In Vivo Use
This protocol is for preparing concentrated stock solutions in an organic solvent, which can then be further diluted in aqueous media or specific formulation vehicles. Note that for most in vitro cell-based assays, using the active metabolite Ciclopirox Olamine (CPX-O) is recommended, as cell culture media often lack the necessary phosphatases to efficiently convert Fosciclopirox.[2]
Materials:
-
This compound powder
-
Hygroscopic, newly opened Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Weigh the desired amount of this compound powder in a sterile vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., up to 100 mg/mL).[8]
-
Mixing: Vortex the solution vigorously. If precipitation or incomplete dissolution occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
-
Storage: Store the DMSO stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[8] Avoid repeated freeze-thaw cycles.
Protocol 3: Preparation of Dosing Solutions for In Vivo Administration
This protocol describes the dilution of a DMSO stock solution into a vehicle suitable for injection in animal studies.
Materials:
-
This compound DMSO stock solution (from Protocol 2)
-
Vehicle components (e.g., PEG300, Tween-80, Saline, Corn Oil, SBE-β-CD in Saline)
-
Sterile tubes for dilution
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle mixture. Examples of vehicles that yield a clear solution at ≥ 2.08 mg/mL include:[8]
-
Vehicle A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Vehicle B: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Vehicle C: 10% DMSO, 90% Corn Oil
-
-
Dilution: Add the required volume of the Fosciclopirox DMSO stock solution to the prepared vehicle to achieve the final desired dosing concentration. For example, to prepare 1 mL of dosing solution using Vehicle B, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline.[8]
-
Mixing: Mix the final solution thoroughly until it is clear and homogenous.
Solution Stability
Proper storage is critical to maintain the integrity of this compound solutions.
| Solvent/Formulation | Storage Temperature | Stability Period | Reference |
| DMSO Stock Solution | -20°C | 1 month | [8] |
| -80°C | 6 months | [8] | |
| Sterile Aqueous Solution (Buffered) | 2°C to 8°C | Short-term (days to weeks) | [4][7] |
Note: Always protect solutions from light and use high-purity, anhydrous solvents where specified to prevent degradation.[9]
Mechanism of Action and Experimental Workflow Visualization
Fosciclopirox Activation and Notch Pathway Inhibition
Fosciclopirox acts as a prodrug, delivering the active compound Ciclopirox, which then exerts its anticancer effects by targeting the γ-secretase complex within the Notch signaling pathway.
Caption: Fosciclopirox activation and mechanism of action on the Notch signaling pathway.
Experimental Workflow for Fosciclopirox Dissolution
The following diagram illustrates a logical workflow for preparing this compound solutions for experimental use.
Caption: General workflow for dissolving this compound for experiments.
References
- 1. Facebook [cancer.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosciclopirox Disodium: Application Notes and Protocols for Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fosciclopirox disodium (B8443419) (CPX-POM) is a prodrug of Ciclopirox (CPX), an antifungal agent that has demonstrated significant preclinical anticancer activity.[1][2][3] Fosciclopirox was developed to overcome the poor oral bioavailability and gastrointestinal toxicity of Ciclopirox, allowing for parenteral administration.[1][2][3] It is rapidly and completely metabolized to its active form, Ciclopirox, which is then delivered to the urinary tract, making it a promising candidate for urothelial cancers.[1][2][3][4] This document provides detailed application notes and protocols for the dosage and administration of Fosciclopirox disodium in mice, based on available preclinical data.
Data Presentation
In Vivo Efficacy of Fosciclopirox in Murine Bladder Cancer Model
The following table summarizes the dosage and administration of this compound in a chemically induced murine model of bladder cancer.
| Parameter | Details | Reference |
| Animal Model | N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) induced bladder cancer model | [1][2][3] |
| Route of Administration | Intraperitoneal (IP) | [1][2][3][5] |
| Dosage Regimen 1 | 235 mg/kg and 470 mg/kg | [1][2][3] |
| Dosage Regimen 2 | 25 mg/kg to 200 mg/kg | [5] |
| Frequency | Once daily | [1][2][3][5] |
| Duration | 4 weeks | [1][2][3][5] |
| Observed Outcomes | - Significant decrease in bladder weight (a surrogate for tumor volume)- Migration to lower-stage tumors- Reduction in proliferation index- Reduction in Presenilin 1 and Hes-1/Hey1 expression | [1][2][3][5] |
Pharmacokinetic Profile of Fosciclopirox
No specific pharmacokinetic data for this compound in mice was identified in the provided search results. The following information is derived from studies in rats and dogs and may be used as a reference for designing murine pharmacokinetic studies.
| Parameter | Rats | Dogs | Reference |
| Administration Routes | Intravenous (IV), Subcutaneous (SC) | Intravenous (IV), Subcutaneous (SC) | [4][6] |
| Metabolism | Rapid and complete metabolism to Ciclopirox (active metabolite) | Rapid and complete metabolism to Ciclopirox (active metabolite) | [4][6] |
| Bioavailability of CPX | Complete following IV administration of CPX-POM | Complete following IV administration of CPX-POM | [4][6] |
| Excretion | Ciclopirox and its inactive metabolite (ciclopirox glucuronide) are excreted in the urine | Ciclopirox and its inactive metabolite (ciclopirox glucuronide) are excreted in the urine | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a BBN-Induced Bladder Cancer Mouse Model
This protocol is based on the methodology described in the preclinical evaluation of Fosciclopirox in a murine bladder cancer model.[1][2][3]
1. Animal Model:
-
Utilize a validated N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) mouse model for bladder cancer.[1][2][3] A detailed protocol for inducing bladder cancer with BBN can be found in the literature.[7][8]
2. Drug Preparation:
-
This compound (CPX-POM) is a water-soluble compound.[9]
-
Prepare a sterile solution of this compound in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or sterile water for injection.
-
The concentration of the dosing solution should be calculated based on the desired dosage (e.g., 25-470 mg/kg) and the average weight of the mice, ensuring the injection volume is appropriate for intraperitoneal administration (typically not exceeding 10 ml/kg).
3. Administration:
-
Administer the prepared this compound solution intraperitoneally (IP) once daily.[1][2][3][5]
-
Continue the treatment for a duration of four weeks.[1][2][3][5]
-
A control group receiving the vehicle only should be included in the study design.
4. Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect bladder tissues.
-
Measure the bladder weight as a surrogate for tumor volume.[1][2][3]
-
Perform histopathological analysis to assess tumor stage.[1][2][3]
-
Conduct immunohistochemistry or western blotting to analyze the expression of proliferation markers (e.g., Ki-67) and signaling pathway components like Presenilin 1 and Hes-1/Hey1.[1][2][3][5]
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing Fosciclopirox efficacy in a murine bladder cancer model.
Proposed Signaling Pathway of Fosciclopirox's Active Metabolite, Ciclopirox
References
- 1. Lead Product — Ciclomed [ciclomed.com]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis of Notch pathway after Fosciclopirox disodium treatment
Application Notes and Protocols
Topic: Western Blot Analysis of Notch Pathway Modulation by Fosciclopirox Disodium (B8443419)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosciclopirox disodium (CPX-POM) is a phosphoryloxymethyl ester prodrug of Ciclopirox (CPX), an agent with potential antineoplastic activities.[1][2] Upon administration, Fosciclopirox is metabolized into its active form, CPX, which has been shown to suppress the activation of the Notch signaling pathway.[3][4] The Notch pathway is a highly conserved signaling system crucial for regulating cell fate, proliferation, and differentiation, and its dysregulation is implicated in many cancers.[5][6][7]
CPX exerts its inhibitory effect by targeting the γ-secretase complex, specifically binding to Presenilin 1 and Nicastrin, which are essential for Notch activation.[2][3][4] This inhibition prevents the proteolytic cleavage of the Notch receptor, thereby blocking the release of the Notch Intracellular Domain (NICD) and subsequent downstream gene transcription.[4][8]
Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. It is an indispensable tool for elucidating the mechanism of action of drugs like Fosciclopirox by measuring changes in the protein levels of key components of the Notch pathway. This document provides a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on Notch signaling proteins.
Notch Signaling Pathway and Fosciclopirox Inhibition
The canonical Notch signaling pathway is activated when a ligand (e.g., Jagged, Delta-like) on a "signal-sending cell" binds to a Notch receptor (NOTCH1-4) on a "signal-receiving cell".[5] This interaction triggers two sequential proteolytic cleavages. The first is mediated by an ADAM family metalloprotease, followed by a second cleavage by the γ-secretase complex. This second cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/RBP-Jκ), converting it from a repressor to an activator and initiating the transcription of target genes such as HES1, HEY1, c-MYC, and Cyclin D1.[8] Fosciclopirox's active metabolite, CPX, inhibits the γ-secretase complex, preventing NICD release and blocking the entire downstream signaling cascade.[4][9]
Caption: Fosciclopirox inhibits the Notch pathway via the γ-secretase complex.
Data Presentation: Effects of Fosciclopirox (CPX) on Notch Pathway Proteins
The following table summarizes the observed changes in key Notch pathway protein levels in human urothelial cancer cell lines (T24 and UM-UC-3) after treatment with Ciclopirox (CPX), the active metabolite of this compound, as determined by Western blot analysis.[4][9]
| Protein Target | Role in Pathway | Observed Effect of CPX Treatment | Citation |
| Notch Receptors | |||
| Notch1 | Receptor | Increased expression | [4][9] |
| Notch2 | Receptor | Suppressed activation | [4][9] |
| Notch3 | Receptor | Suppressed activation | [4][9] |
| Notch4 | Receptor | Little to no effect | [4][9] |
| γ-Secretase Complex | |||
| Presenilin 1 | Catalytic Subunit | Reduced levels | [4][9] |
| Nicastrin | Substrate Receptor | Reduced levels | [4][9] |
| APH-1 | Subunit | Reduced levels | [4][9] |
| PEN-2 | Subunit | Reduced levels | [4][9] |
| Ligand & Downstream Targets | |||
| Jagged 1 | Ligand | Increased expression | [4][9] |
| Hes1 | Downstream Target | Inhibited expression | [4][9] |
| c-Myc | Downstream Target | Inhibited expression | [4][9] |
| Cyclin D1 | Downstream Target | Inhibited expression | [9][10] |
Experimental Protocols
Protocol 1: Cell Culture and Fosciclopirox Treatment
This protocol describes the general procedure for treating adherent cancer cell lines to assess the effect of Fosciclopirox on protein expression.
-
Cell Seeding: Plate cells (e.g., T24, UM-UC-3 urothelial cancer cells) in appropriate growth medium in 6-well plates or 10 cm dishes. Allow cells to adhere and reach 60-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically or based on previous studies.[4]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Proceed immediately to cell lysis for protein extraction as described in the Western blot protocol.
Protocol 2: Western Blot Analysis of Notch Pathway Proteins
This protocol provides a step-by-step guide for performing Western blot analysis to detect changes in Notch pathway protein levels.[11][12][13]
Caption: Standard experimental workflow for Western blot analysis.
1. Sample Preparation (Cell Lysis)
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the washed cell pellets.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store it at -80°C.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
3. SDS-PAGE (Gel Electrophoresis)
-
Normalize protein amounts for all samples. Add 4x Laemmli sample buffer to the desired amount of protein (typically 20-40 µg per lane).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto an appropriate percentage SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
After transfer, you may briefly stain the membrane with Ponceau S to confirm successful transfer.
5. Blocking
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[13]
6. Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody (specific to the Notch pathway protein of interest) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle shaking.[13] Refer to the antibody datasheet for recommended dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.
-
Final Washing: Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.
7. Detection and Imaging
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a CCD-based imager or X-ray film.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Materials and Reagents
-
Cell Lines: e.g., T24, UM-UC-3.
-
Reagents: this compound, RIPA buffer, Protease/Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, Acrylamide/Bis-acrylamide solution, PVDF or Nitrocellulose membranes, Methanol, Non-fat dry milk or BSA, TBST buffer.
-
Primary Antibodies:
-
Rabbit anti-Notch1
-
Rabbit anti-Presenilin 1
-
Mouse anti-Nicastrin
-
Rabbit anti-Hes1
-
Mouse anti-c-Myc
-
Rabbit anti-Cyclin D1
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: ECL Western Blotting Substrate.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Notch pathway prevents osteosarcoma growth by cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: Cell Viability Assays for Fosciclopirox Disodium
References
- 1. Facebook [cancer.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vitro Spheroid Formation Assay with Fosciclopirox Disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-cancer activity of Fosciclopirox disodium (B8443419) (CPX-POM) using a three-dimensional (3D) spheroid formation assay. Spheroid models more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cell cultures, making them a valuable tool in preclinical drug development.[1][2][3] Fosciclopirox is a prodrug of the antifungal agent Ciclopirox (CPX), which has shown potent anti-cancer properties.[4][5] This document outlines the mechanism of action of Fosciclopirox, a step-by-step protocol for conducting the spheroid formation assay, and methods for data analysis.
Introduction to Fosciclopirox Disodium and Spheroid Assays
This compound is a phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[4] Upon administration, it is metabolized into the active compound, CPX.[4] CPX has demonstrated preclinical anticancer activity in various solid and hematologic malignancies.[5][6] Its oral utility is limited due to poor bioavailability and gastrointestinal toxicity, which is overcome by the parenteral administration of Fosciclopirox.[5][6][7]
CPX exhibits anti-cancer effects through multiple mechanisms, including the inhibition of the Notch signaling pathway.[4][8] It has been shown to bind to the γ-secretase complex proteins Presenilin 1 and Nicastrin, which are crucial for Notch activation.[5][8][9] This inhibition leads to decreased cell proliferation, clonogenicity, and spheroid formation in cancer cells.[5][8][9] Furthermore, CPX can induce cell cycle arrest and apoptosis.[5][10]
Three-dimensional spheroid models offer a more physiologically relevant in vitro system for studying tumor biology and drug response.[1][2] Unlike 2D monolayers, spheroids replicate key aspects of solid tumors, such as cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and gene expression profiles.[1][2] The spheroid formation assay is a robust method to evaluate the efficacy of anti-cancer compounds like Fosciclopirox in a 3D context.
Quantitative Data Summary
The following table summarizes the reported effects of Ciclopirox (the active metabolite of Fosciclopirox) on high-grade urothelial cancer cell spheroids.
| Cell Line | Concentration of Ciclopirox (µM) | Treatment Duration | Observed Effects | Reference |
| T24 | 2 and 4 | 5 days | Significant decrease in spheroid size and number | [8] |
| UM-UC-3 | 2 and 4 | 5 days | Significant decrease in spheroid size and number | [8] |
| HT-1376 | 2 and 4 | 5 days | Significant decrease in spheroid formation | [8] |
| HTB-9 | 2 and 4 | 5 days | Significant decrease in spheroid formation | [8] |
| RT-4 | 2 and 4 | 5 days | Significant decrease in spheroid formation | [8] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro spheroid formation assay with this compound. As Fosciclopirox is a prodrug, the active metabolite Ciclopirox is typically used for in vitro studies.
Materials
-
Cancer cell line of interest (e.g., T24, UM-UC-3, or other spheroid-forming lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Ciclopirox olamine (to be dissolved in a suitable solvent like DMSO to create a stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Microplate reader or imaging system for spheroid analysis
-
Reagents for viability assays (e.g., CellTiter-Glo® 3D Cell Viability Assay)
Protocol for Spheroid Formation and Treatment
-
Cell Culture Maintenance: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C and 5% CO₂. Passage the cells before they reach confluency.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
-
Spheroid Formation:
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, this may need optimization for your cell line).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate for 2-4 days to allow for spheroid formation. Spheroids should appear as tight, spherical cell aggregates.
-
-
Fosciclopirox (Ciclopirox) Treatment:
-
Prepare serial dilutions of Ciclopirox in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent used to dissolve Ciclopirox).
-
Carefully remove 50 µL of medium from each well containing spheroids and add 50 µL of the corresponding Ciclopirox dilution or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 5 days, as per the reference data).
-
-
Data Acquisition and Analysis:
-
Spheroid Size Measurement: At regular intervals (e.g., daily), capture images of the spheroids using an inverted microscope. Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Spheroid volume can be calculated using the formula V = 4/3 * π * (diameter/2)³.
-
Spheroid Number Count: For assays where spheroid formation efficiency is the endpoint, count the number of spheroids formed per well.
-
Cell Viability Assay: At the end of the treatment period, assess cell viability using a 3D-compatible assay such as the CellTiter-Glo® 3D Cell Viability Assay, following the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro spheroid formation assay.
Fosciclopirox (Ciclopirox) Mechanism of Action
Caption: Mechanism of action of Fosciclopirox (Ciclopirox).
References
- 1. Spheroids as a Type of Three-Dimensional Cell Cultures—Examples of Methods of Preparation and the Most Important Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Facebook [cancer.gov]
- 5. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Fosciclopirox Disodium in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox (B607534) disodium (B8443419) (CPX-POM) is a novel, water-soluble prodrug of ciclopirox (B875) (CPX) developed to enable parenteral administration for systemic anticancer therapy, particularly for urothelial cancers.[1][2][3] Ciclopirox, a hydroxypyridone antifungal agent, has demonstrated significant preclinical anticancer activity.[4] However, its clinical utility as a systemic anticancer agent has been limited by poor oral bioavailability and gastrointestinal toxicity when administered as ciclopirox olamine (CPX-O).[1][2] Fosciclopirox was designed to overcome these limitations. Following administration, it is rapidly and completely metabolized by circulating phosphatases to the active moiety, ciclopirox.[1][5] This document provides detailed application notes and protocols for the pharmacokinetic analysis of fosciclopirox and its active metabolite, ciclopirox, in plasma, based on preclinical studies in rats and dogs.
Metabolic Pathway and Mechanism of Action
Fosciclopirox is a phosphoryloxymethyl ether prodrug of ciclopirox. In vivo, it undergoes rapid and complete enzymatic cleavage to yield ciclopirox, formaldehyde, and inorganic phosphate.[5] Ciclopirox is the active pharmacological entity. It is subsequently metabolized, primarily through glucuronidation, to the inactive ciclopirox glucuronide (CPX-G), which, along with ciclopirox, is excreted in the urine.[1][2]
The anticancer activity of ciclopirox is attributed to its ability to chelate intracellular iron, leading to the inhibition of iron-dependent enzymes involved in cellular processes such as DNA replication and repair.[4] More specifically, in the context of urothelial cancer, ciclopirox has been shown to suppress the Notch signaling pathway by targeting the γ-secretase complex.[3] It binds to the essential γ-secretase components Presenilin 1 and Nicastrin, inhibiting the cleavage of the Notch receptor and the subsequent translocation of the Notch intracellular domain (NICD) to the nucleus, which is required for the transcription of target genes involved in cell proliferation and survival.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the mean plasma pharmacokinetic parameters of ciclopirox (CPX) following the administration of Fosciclopirox (CPX-POM) and Ciclopirox Olamine (CPX-O) in male Sprague-Dawley rats and male beagle dogs.
Table 1: Mean (±S.D.) Plasma Ciclopirox Pharmacokinetic Parameters in Male Sprague-Dawley Rats [2]
| Parameter | IV CPX-POM (17.5 mg/kg) | SC CPX-POM (17.5 mg/kg) | Oral CPX-O (12.2 mg/kg) |
| Cmax (ng/mL) | 10,800 ± 1,400 | 3,100 ± 400 | 200 ± 100 |
| Tmax (hr) | 0.083 | 0.50 ± 0.22 | 0.58 ± 0.29 |
| AUC0-t (ng·hr/mL) | 7,600 ± 1,200 | 7,600 ± 1,200 | 400 ± 200 |
| AUC0-inf (ng·hr/mL) | 7,600 ± 1,200 | 7,700 ± 1,200 | 400 ± 200 |
| T½ (hr) | 0.9 ± 0.1 | 1.1 ± 0.2 | 1.1 ± 0.3 |
| CL/F (mL/hr/kg) | 2,300 ± 400 | 2,300 ± 400 | 34,200 ± 15,400 |
| Vz/F (mL/kg) | 3,000 ± 400 | 3,700 ± 500 | 51,700 ± 20,400 |
| F (%) | - | 100 | 4 |
Table 2: Mean (±S.D.) Plasma Ciclopirox Pharmacokinetic Parameters in Male Beagle Dogs [2]
| Parameter | IV CPX-POM (8.72 mg/kg) | SC CPX-POM (8.72 mg/kg) | Oral CPX-O (12.2 mg/kg) |
| Cmax (ng/mL) | 5,500 ± 1,000 | 2,000 ± 300 | 100 ± 0 |
| Tmax (hr) | 0.083 | 0.75 ± 0.29 | 1.00 ± 0.00 |
| AUC0-t (ng·hr/mL) | 5,400 ± 1,100 | 5,500 ± 700 | 400 ± 100 |
| AUC0-inf (ng·hr/mL) | 5,400 ± 1,100 | 5,600 ± 700 | 400 ± 100 |
| T½ (hr) | 1.3 ± 0.2 | 1.6 ± 0.2 | 1.7 ± 0.2 |
| CL/F (mL/hr/kg) | 1,600 ± 300 | 1,600 ± 200 | 31,100 ± 5,200 |
| Vz/F (mL/kg) | 3,100 ± 300 | 3,600 ± 300 | 74,100 ± 9,600 |
| F (%) | - | 100 | 2 |
IV: Intravenous; SC: Subcutaneous; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; T½: Terminal half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution; F: Bioavailability.
Experimental Protocols
Bioanalytical Sample Analysis Workflow
The general workflow for the quantification of ciclopirox in plasma samples involves sample collection, preparation, chromatographic separation, and mass spectrometric detection, followed by pharmacokinetic data analysis.
Detailed Methodologies
1. Blood Sample Collection and Processing
-
Animal Studies: In preclinical studies with rats and dogs, serial blood samples are collected via jugular vein cannulas at predetermined time points (e.g., pre-dose, and at 0.083, 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose).[1]
-
Anticoagulant: Blood samples should be collected into tubes containing K2EDTA as the anticoagulant. This is crucial as ciclopirox is a known chelating agent, and EDTA helps to prevent its interaction with metal ions in the analytical system.
-
Processing: Immediately after collection, tubes are inverted several times to ensure proper mixing with the anticoagulant and placed on ice.
-
Centrifugation: Samples are centrifuged at approximately 3200 rpm for 10 minutes at 5°C to separate the plasma.
-
Storage: The resulting plasma supernatant is transferred to appropriately labeled tubes and stored frozen at -20°C or lower until analysis.
2. Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is a composite based on established methods for ciclopirox analysis.
-
Thawing: Frozen plasma samples, along with calibration standards and quality control (QC) samples, are thawed at room temperature.
-
Protein Precipitation: To a known volume of plasma (e.g., 50 µL), add a threefold volume (e.g., 150 µL) of cold acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of ciclopirox or a structurally similar compound).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation. Centrifuge the samples at high speed (e.g., >12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for further processing or direct injection.
3. LC-MS/MS Analysis
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Atlantis™ T3 C18) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is effective for ciclopirox.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for both ciclopirox and the internal standard are monitored.
-
Example MRM transition for ciclopirox: m/z 208.0 → 135.8
-
-
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability. Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve range, accuracy, precision, recovery, matrix effects, and stability of the analyte under various conditions.
4. Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software such as Phoenix™ WinNonlin®.
-
Analysis Method: Non-compartmental analysis (NCA) is typically used to determine key parameters including Cmax, Tmax, AUC, T½, clearance (CL/F), and volume of distribution (Vz/F).
-
Data Handling: Pre-dose concentrations below the LLOQ are treated as zero. BQL values in the terminal phase of the concentration-time profile may be treated as missing for the calculation of the elimination rate constant.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ciclopirox from Fosciclopirox Disodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox (B607534) disodium (B8443419) is a water-soluble prodrug developed to enable parenteral administration of ciclopirox (B875) (CPX), a broad-spectrum antifungal agent also under investigation for its anticancer properties.[1][2][3] Following administration, fosciclopirox is rapidly and completely metabolized to its active metabolite, ciclopirox.[1][2] Accurate quantification of ciclopirox in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.
This document provides detailed application notes and protocols for the bioanalysis of ciclopirox, derived from fosciclopirox administration, in plasma samples. Ciclopirox presents an analytical challenge due to the metal-chelating properties of its N-hydroxylpyridone group, which can lead to poor chromatographic performance.[4][5][6] Two validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods are presented to address this challenge:
-
Direct Analysis Method: Utilizes K₂EDTA as a chelating agent during sample collection to prevent metal adduction and allow for direct quantification.[4][5][6]
-
Methylation Derivatization Method: Employs a chemical derivatization step to methylate the N-hydroxy group of ciclopirox, improving chromatographic retention and sensitivity.[7][8]
These methods are suitable for regulated bioanalysis and have been validated according to stringent guidelines such as the International Council for Harmonisation (ICH) M10.[7][8]
Metabolic Pathway of Fosciclopirox
Fosciclopirox is designed as a prodrug that undergoes rapid enzymatic conversion to the active drug, ciclopirox. Ciclopirox is then further metabolized, primarily through glucuronidation, to an inactive metabolite, ciclopirox glucuronide (CPX-G), which is excreted in the urine.[1][2]
Experimental Protocols
Two primary methodologies for the quantification of ciclopirox are detailed below. The choice of method may depend on the required sensitivity and available laboratory resources.
Method 1: Direct LC-MS/MS Analysis using K₂EDTA
This method provides a direct and high-throughput approach for ciclopirox quantification by mitigating its chelating properties through the use of K₂EDTA-coated sample collection tubes.
1. Sample Collection and Handling
-
Anticoagulant: Blood samples must be collected in tubes containing K₂EDTA.[4][5][6]
-
Processing: Centrifuge the blood samples to separate plasma.
-
Storage: Store plasma samples at or below -20°C until analysis.
2. Materials and Reagents
-
Ciclopirox reference standard
-
Chloridazon (B30800) (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (20% in water)
-
K₂EDTA plasma (for calibration standards and quality controls)
3. Sample Preparation Protocol
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ciclopirox into blank K₂EDTA plasma.
-
Prepare an Internal Standard Working Solution (ISWS) of 100 ng/mL chloridazon in a mixture of acetonitrile and 20% ammonium hydroxide in water (3:1, v/v).[6]
-
In a 96-well plate, mix the plasma samples (or standards/QCs) with the ISWS. Note: The original publication does not specify the exact volumes for plasma and ISWS for protein precipitation; this step typically involves adding 3-4 parts of organic solvent with IS to 1 part of plasma.
-
Vortex the plate to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).[4][5][6]
-
MRM Transitions:
-
Note: Specific chromatographic conditions such as column, mobile phase, and gradient were not fully detailed in the reviewed sources and would require method development.
Method 2: LC-MS/MS Analysis with Methylation Derivatization
This highly sensitive method involves a derivatization step that methylates the N-hydroxy group of ciclopirox, resulting in methylated-ciclopirox (Me-CPX). This improves chromatographic performance and allows for a lower limit of quantification.[7][8] The concentration of ciclopirox is determined indirectly from the measured response of Me-CPX.[7][8]
1. Sample Collection and Handling
-
Anticoagulant: K₂EDTA plasma.
-
Sample Volume: Requires only 10 µL of plasma.[7]
-
Storage: Store plasma samples at or below -20°C.
2. Materials and Reagents
-
Ciclopirox reference standard
-
Ciclopirox-d11 (Internal Standard, IS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (HPLC grade) with 0.1% formic acid
-
Aqueous 0.1% formic acid
-
Dimethyl sulfate (B86663) (derivatizing agent)
-
Potassium carbonate solution
3. Sample Preparation Protocol [7]
-
Spike 10 µL of blank mouse plasma with 10 µL of ciclopirox stock solutions (prepared in DMSO) to create calibration standards and QCs.
-
Add 80 µL of IS solution (Ciclopirox-d11 in acetonitrile with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously and centrifuge at 15,000 RPM for 10 minutes.
-
Transfer the supernatant to a new tube/plate.
-
Evaporate the supernatant to dryness.
-
Derivatization: Reconstitute the residue in a solution containing dimethyl sulfate and potassium carbonate.
-
Incubate to allow the methylation reaction to complete.
-
Stop the reaction and prepare the final sample for injection by adding an appropriate solvent.
4. LC-MS/MS Parameters [7]
-
LC System: UHPLC system.
-
Column: Atlantis™ T3 C18 reverse phase column.
-
Mobile Phase A: Aqueous 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0–0.5 min: 30% B
-
0.5–1.5 min: 70% B
-
1.5–2.0 min: 70% B
-
2.0–4.0 min: 30% B (re-equilibration)
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Me-CPX: m/z 222.1 → 136.1
-
Me-CPX-d11 (IS): m/z 233.2 → 140.2
-
Quantitative Data and Method Validation Summary
The following tables summarize the validation parameters for the two described methods, demonstrating their suitability for bioanalytical applications. The data is compiled according to ICH M10 guidelines.[7][9][10]
Table 1: Validation Summary for Direct LC-MS/MS Analysis
| Parameter | Result |
| Linearity Range | 8–256 ng/mL[4][5][6] |
| Correlation Coefficient (r²) | > 0.9991[4][5] |
| Lower Limit of Quantitation (LLOQ) | 8 ng/mL[4][5][6] |
| Intra- & Inter-day Precision (%CV) | < 10.6%[4][5][6] |
| Intra- & Inter-day Accuracy (% Nominal) | 101% to 113%[4][5][6] |
| Recovery | ~101% from nail matrix[4][5][6] |
Note: Data for this method is primarily from an in vitro nail penetration study but establishes the principle of direct analysis using K₂EDTA.
Table 2: Validation Summary for Methylation Derivatization LC-MS/MS Analysis
| Parameter | Result |
| Linearity Range | 3.906–1000 nM (0.81 - 208 ng/mL)[7][8] |
| Correlation Coefficient (r) | ≥ 0.9998[7][8] |
| Lower Limit of Quantitation (LLOQ) | 3.906 nM (0.81 ng/mL)[7][8] |
| Intra-day Precision (%CV) | 2.5% - 7.9% |
| Inter-day Precision (%CV) | 3.7% - 8.5% |
| Intra-day Accuracy (% Bias) | -8.0% to 5.8% |
| Inter-day Accuracy (% Bias) | -4.4% to 3.2% |
| Recovery | 90.4% - 94.6% |
| Matrix Effect | 93.5% - 100.2% |
| Dilution Integrity | Accuracy within ±15% for 2x and 100x dilutions[7] |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
Data sourced from a comprehensive validation study in mouse plasma.[7]
Conclusion
The quantification of ciclopirox from its prodrug, fosciclopirox, in biological samples can be robustly and reliably achieved using LC-MS/MS. For high-throughput needs, a direct analysis using K₂EDTA plasma is effective. For studies requiring higher sensitivity, a method involving methylation derivatization provides excellent performance with a sub-ng/mL LLOQ. Both methods, when properly validated, are suitable for supporting preclinical and clinical development programs for fosciclopirox.
References
- 1. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A direct LC/MS/MS method for the determination of ciclopirox penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. mdpi.com [mdpi.com]
- 8. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Fosciclopirox Disodium for Parenteral Administration in Oncological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox (B607534) disodium (B8443419) (CPX-POM) is a phosphoryloxymethyl ester-based prodrug of ciclopirox (B875) (CPX), a synthetic antifungal agent that has demonstrated significant preclinical anticancer activity.[1][2] The development of fosciclopirox was driven by the need to overcome the poor oral bioavailability and gastrointestinal toxicity of ciclopirox, thereby enabling parenteral administration for systemic anticancer therapy.[2][3] Fosciclopirox is a water-soluble compound that, upon intravenous administration, is rapidly and completely metabolized by phosphatases into its active metabolite, ciclopirox.[1][4] This unique characteristic allows for systemic delivery and targeted accumulation in the urinary tract, making it a promising agent for urothelial cancers.[3][5]
The anticancer mechanism of ciclopirox is multifaceted. It is known to chelate polyvalent metal cations like Fe³⁺, which inhibits metal-dependent enzymes crucial for cellular processes.[6] A key mechanism in its anticancer effect is the inhibition of the γ-secretase complex, which in turn downregulates the Notch signaling pathway, a critical pathway often dysregulated in cancer.[6][7] Furthermore, ciclopirox has been shown to inhibit other critical cancer-related pathways, such as the mTORC1 pathway, and induce apoptosis.[1]
Clinical investigations are underway to evaluate the safety, pharmacokinetics, and efficacy of fosciclopirox in various malignancies, including advanced solid tumors, bladder cancer, and acute myeloid leukemia.[2][8][9]
Physicochemical Properties
| Property | Value | Reference |
| INN | Fosciclopirox | [6] |
| Synonyms | CPX-POM, Ciclopirox Prodrug | [6][10] |
| Molecular Formula | C₁₃H₃₂NNa₂O₁₃P | [6][11] |
| Molecular Weight | 487.35 g/mol | [6][11] |
| Appearance | White solid | [6][11] |
| Solubility | Excellent water solubility | [6][11] |
Mechanism of Action Summary
Fosciclopirox acts as a prodrug, delivering the active compound ciclopirox systemically. The anticancer effects of ciclopirox are attributed to several mechanisms:
-
Inhibition of γ-Secretase and Notch Signaling: Ciclopirox binds to and inhibits components of the γ-secretase complex, such as Presenilin 1 and Nicastrin.[6] This leads to the downregulation of the Notch signaling pathway, which is crucial for cancer cell proliferation and survival.[1][6]
-
Chelation of Polyvalent Metal Cations: Ciclopirox chelates iron and other metal ions, inhibiting metal-dependent enzymes like ribonucleotide reductase, which is essential for DNA synthesis.[1]
-
Induction of Apoptosis: Ciclopirox can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-xL and survivin.[1]
-
Cell Cycle Arrest: It can cause cell cycle arrest at the S and G0/G1 phases by downregulating cyclins and cyclin-dependent kinases.[1][2]
-
Inhibition of mTORC1 Signaling: Ciclopirox may also inhibit the phosphorylation of downstream effectors of the mTORC1 pathway.[1]
Mechanism of action of Fosciclopirox.
Preclinical Data
In Vitro Activity of Ciclopirox in Bladder Cancer Cell Lines
| Cell Line | Assay | IC50 / Effect | Incubation Time | Reference |
| T24, UM-UC-3, HTB-9, HTB-5, HT-1376, RT-4 | Proliferation Assay | Dose- and time-dependent decrease | Up to 72 h | [6][12] |
| T24, UM-UC-3 | Colony Formation | Inhibition observed at 0-20 µM | 48 h | [6][12] |
| HL-60, MV4-11 (AML) | Proliferation Assay | IC50: 2.5-4 µM | - | [9] |
In Vivo Activity of Fosciclopirox in a BBN Mouse Model of Bladder Cancer
| Parameter | Control Group | 235 mg/kg Fosciclopirox | 470 mg/kg Fosciclopirox | Reference |
| Administration | - | Once-daily IP injection for 4 weeks | Once-daily IP injection for 4 weeks | [2][13] |
| Bladder Weight | - | Significantly decreased | Significantly decreased | [2][13] |
| Tumor Stage | - | Migration to lower stage | Migration to lower stage | [2][13] |
| Proliferation Index | - | Reduced | Reduced | [2][13] |
Pharmacokinetic Parameters of Ciclopirox after Fosciclopirox Administration
(Data from preclinical studies in rats and dogs)
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life | Reference |
| Rat | IV CPX-POM | - | - | - | - | - | [3][4] |
| Dog | IV CPX-POM | - | - | - | - | - | [3][4] |
| Rat | SC CPX-POM | - | - | - | - | - | [3][4] |
| Dog | SC CPX-POM | - | - | - | - | - | [3][4] |
Specific quantitative values for Cmax, Tmax, AUC, and half-life were not provided in the searched articles, but the studies confirmed rapid and complete conversion to ciclopirox with excellent bioavailability via IV and SC routes.[3][4]
Clinical Trial Information
| NCT Number | Phase | Condition(s) | Intervention | Status | Reference |
| NCT03348514 | Phase 1 | Advanced Solid Tumors | Fosciclopirox | Completed | [2][6] |
| NCT04525131 | Phase 2 | Bladder Cancer | Fosciclopirox | Ongoing | [2][8] |
| NCT04608045 | Phase 1 | Muscle-Invasive Bladder Cancer | Fosciclopirox | Ongoing | [2] |
| NCT04956042 | Phase 1/2 | Relapsed/Refractory Acute Myeloid Leukemia | Fosciclopirox | Ongoing | [9] |
Experimental Protocols
Preparation of Fosciclopirox Disodium for Parenteral Administration
Objective: To prepare a sterile solution of this compound for in vivo administration.
Materials:
-
This compound heptahydrate (CPX-POM)[11]
-
Sterile water for injection[4]
-
Optional: 25 mM phosphate (B84403) buffer, pH 7[11]
-
Optional: 50 mM Captisol® (a solubilizing agent)[11]
-
Sterile vials
-
Syringes and sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration. For early clinical trials, a concentration of 76.8 mg/mL (as the heptahydrate) was targeted.[4]
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in sterile water for injection or the phosphate buffer.[4][11]
-
If using Captisol®, it should be included in the buffer solution.[11]
-
Gently agitate the solution until the powder is completely dissolved. This compound has excellent water solubility.[6]
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution under refrigerated conditions (2°C to 8°C).[11]
In Vitro Cell Proliferation Assay
Objective: To determine the effect of ciclopirox on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T24, UM-UC-3 for bladder cancer)[6]
-
Complete cell culture medium
-
Ciclopirox (active metabolite)
-
DMSO (for stock solution)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Prepare a stock solution of ciclopirox in DMSO.
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of ciclopirox in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of ciclopirox (e.g., 0-40 µM).[6] Include untreated control wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[6]
-
At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for in vitro cell proliferation assay.
Western Blot Analysis for Notch Pathway Proteins
Objective: To assess the impact of ciclopirox on the expression of proteins in the Notch signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Nicastrin, Presenilin 1, Hes1, cMYC, Cyclin D1)[6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells (e.g., T24, UM-UC-3) with ciclopirox as described in the proliferation assay.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands. Analyze the band intensities to determine changes in protein expression.
In Vivo Murine Bladder Cancer Model
Objective: To evaluate the antitumor efficacy of fosciclopirox in a preclinical in vivo model.
Materials:
-
N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) for tumor induction
-
Mice
-
Prepared sterile fosciclopirox solution
-
Vehicle control solution
-
Standard animal care facilities and equipment
Protocol:
-
Induce bladder cancer in mice using a validated model, such as the BBN-induced model.[2]
-
Once tumors are established, randomize the animals into treatment and control groups.
-
Administer fosciclopirox intraperitoneally (IP) once daily at the desired doses (e.g., 235 mg/kg and 470 mg/kg).[2] The control group receives the vehicle.
-
Continue the treatment for a specified duration (e.g., four weeks).[2]
-
Monitor the animals for any signs of toxicity and record body weights regularly.
-
At the end of the study, euthanize the animals and harvest the bladders.
-
Measure the bladder weight as a surrogate for tumor volume.[2]
-
Perform histopathological analysis to assess tumor stage and grade.
-
Conduct immunohistochemistry for proliferation markers (e.g., Ki67) and markers of the target pathway (e.g., Presenilin 1, Hes-1) to confirm the mechanism of action in vivo.[2][6]
Workflow for in vivo murine bladder cancer study.
References
- 1. Facebook [cancer.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead Product — Ciclomed [ciclomed.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. openaccess.altinbas.edu.tr [openaccess.altinbas.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [kuscholarworks.ku.edu]
Application Notes and Protocols for Assessing Fosciclopirox Disodium Effects Using Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing colony formation (clonogenic) assays to evaluate the long-term cytotoxic and cytostatic effects of Fosciclopirox disodium (B8443419). Fosciclopirox is a prodrug of Ciclopirox (CPX), a potent antifungal agent with demonstrated anticancer activity. Upon administration, Fosciclopirox is metabolized to its active form, CPX, which has been shown to inhibit cancer cell proliferation and clonogenicity.
Introduction
Fosciclopirox disodium is a promising anticancer agent whose active metabolite, Ciclopirox (CPX), has been shown to suppress the growth of various cancer cells, including high-grade urothelial cancer.[1][2] The colony formation assay is a critical in vitro method for assessing the long-term survival and proliferative capacity of cancer cells following treatment with therapeutic agents like Fosciclopirox. This assay determines the ability of a single cell to undergo unlimited division and form a colony, providing a robust measure of reproductive cell death.
The primary mechanism of action for CPX in cancer cells involves the inhibition of the Notch signaling pathway by targeting the γ-secretase complex.[1][2] This interference with key cellular signaling pathways ultimately leads to cell cycle arrest and a reduction in the ability of cancer cells to form colonies.
Data Presentation
The following tables summarize the quantitative effects of Ciclopirox (the active metabolite of Fosciclopirox) on the colony formation ability of various human urothelial cancer cell lines.
Table 1: Effect of Ciclopirox (CPX) on Colony Formation in Human Urothelial Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time with CPX | Colony Growth Period | Observed Effect on Colony Number |
| T24 | 0 - 20 | 48 hours | 10 days | Significant suppression |
| UM-UC-3 | 0 - 20 | 48 hours | 10 days | Significant suppression |
| HTB-9 | 0 - 20 | 48 hours | 10 days | Significant suppression |
| HTB-5 | 0 - 20 | 48 hours | 10 days | Significant suppression |
| HT-1376 | 0 - 20 | 48 hours | 10 days | Significant suppression |
| RT-4 | 0 - 20 | 48 hours | 10 days | Significant suppression |
Data synthesized from studies on the active metabolite, Ciclopirox.[1]
Table 2: IC50 Values of Ciclopirox (CPX) in Various Cancer Cell Lines (6-Day Exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| Rh30 | Rhabdomyosarcoma | ~1.5 - 4.9 |
| RD | Rhabdomyosarcoma | ~1.5 - 4.9 |
| MDA-MB-231 | Breast Cancer | ~1.5 - 4.9 |
| MCF7 | Breast Cancer | ~1.5 - 4.9 |
| A549 | Lung Cancer | ~1.5 - 4.9 |
| HT29 | Colon Cancer | ~1.5 - 4.9 |
These values indicate the concentration of CPX required to inhibit cell proliferation by 50% over a 6-day period.[3][4]
Signaling Pathway
The active metabolite of Fosciclopirox, Ciclopirox, exerts its anticancer effects by inhibiting the Notch signaling pathway. This pathway is crucial for cell-fate determination, proliferation, and survival. CPX targets and inhibits the γ-secretase complex, a key component of the Notch signaling cascade. This inhibition prevents the cleavage and subsequent activation of Notch receptors, leading to downstream effects that include cell cycle arrest and reduced cell proliferation.
References
Fosciclopirox Disodium: Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox disodium (B8443419) is a prodrug of Ciclopirox (CPX), a synthetic antifungal agent that has demonstrated potent anticancer activity in various preclinical models.[1][2] Upon administration, Fosciclopirox is rapidly converted to its active metabolite, Ciclopirox. The anticancer mechanism of Ciclopirox is multi-faceted, with a key action being the chelation of intracellular iron.[3] This leads to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase, which are critical for DNA synthesis and repair.[4] Disruption of these processes can induce cell cycle arrest and apoptosis in cancer cells.
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by Fosciclopirox disodium using flow cytometry with propidium (B1200493) iodide (PI) staining. The provided data and methodologies are based on studies of Fosciclopirox's active metabolite, Ciclopirox, in urothelial cancer cell lines.
Data Presentation
Treatment of cancer cells with the active metabolite of Fosciclopirox, Ciclopirox (CPX), leads to significant alterations in cell cycle distribution. The following tables summarize the quantitative data from flow cytometry analysis of two different human urothelial cancer cell lines, T24 and UM-UC-3, after treatment with 4 µM CPX for 48 hours.
Table 1: Cell Cycle Distribution of T24 Human Urothelial Cancer Cells Treated with Ciclopirox (CPX)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 58 | 25 | 17 |
| 4 µM CPX | 75 | 15 | 10 |
Table 2: Cell Cycle Distribution of UM-UC-3 Human Urothelial Cancer Cells Treated with Ciclopirox (CPX)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 60 | 22 | 18 |
| 4 µM CPX | 55 | 35 | 10 |
Data extracted and compiled from graphical representations in Weir et al., 2021.[2]
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Materials
-
This compound (or its active metabolite, Ciclopirox)
-
Human cancer cell lines (e.g., T24, UM-UC-3)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Cell Culture: Culture T24 and UM-UC-3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Once the cells have adhered and are actively dividing, treat them with the desired concentration of this compound (or Ciclopirox). For example, treat with 4 µM CPX for 48 hours. Include an untreated control group.
Protocol for Sample Preparation and Staining for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.[5]
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[6]
-
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.[5]
Flow Cytometry Analysis
-
Acquisition: Analyze the stained cells on a flow cytometer.
-
Gating: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Data Collection: Collect the fluorescence data for PI (typically in the FL2 or PE channel).
-
Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Fosciclopirox-induced cell cycle arrest and the general experimental workflow for its analysis.
Caption: Proposed signaling pathway of Fosciclopirox-induced cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ciclopirox olamine? [synapse.patsnap.com]
- 4. genesandcancer.com [genesandcancer.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes and Protocols: Transwell Migration and Invasion Assays with Fosciclopirox Disodium
For Researchers, Scientists, and Drug Development Professionals
Fosciclopirox disodium (B8443419), a prodrug of the antifungal agent Ciclopirox (B875) (CPX), has emerged as a promising compound in oncology research.[1][2][3] Its active metabolite, Ciclopirox, exhibits anticancer properties by inhibiting cell proliferation, inducing apoptosis, and notably, reducing cancer cell motility.[4][5] These application notes provide detailed protocols for utilizing Fosciclopirox disodium in Transwell migration and invasion assays to assess its impact on cancer cell motility, a critical aspect of metastasis.
Mechanism of Action: this compound is designed to deliver its active metabolite, Ciclopirox (CPX), systemically.[1] CPX has been shown to suppress the growth of high-grade urothelial cancer by targeting the γ-secretase complex, a key component of the Notch signaling pathway.[1][6][7] By binding to γ-secretase proteins Presenilin 1 and Nicastrin, CPX inhibits Notch activation, which is often upregulated in various cancers and plays a role in cell proliferation, survival, and motility.[1][4][7]
Quantitative Data Summary
The following table summarizes the quantitative findings on the effect of Ciclopirox (the active metabolite of this compound) on cancer cell migration and invasion.
| Cell Line | Assay Type | Treatment | Duration | Result | Reference |
| T24 | Transwell Migration | CPX (Concentration at ½ IC50 and IC50) | 12 hours | Significantly reduced cell migration | [1] |
| UM-UC-3 | Transwell Migration | CPX (Concentration at ½ IC50 and IC50) | 12 hours | Significantly reduced cell migration | [1] |
| T24 | Transwell Invasion | CPX (Concentration at ½ IC50 = 2 µM) | 24 hours | Significantly suppressed cell invasion | [8] |
| HCT-8 | Transwell Migration | CPX (Concentration dependent) | 48 hours | Significantly suppressed cell migration | [9] |
| HCT-8/5-FU | Transwell Migration | CPX (Concentration dependent) | 48 hours | Significantly suppressed cell migration | [9] |
| DLD-1 | Transwell Migration | CPX (Concentration dependent) | 48 hours | Significantly suppressed cell migration | [9] |
| HCT-8 | Transwell Invasion | CPX (Concentration dependent) | 48 hours | Significantly suppressed cell invasion | [9] |
| HCT-8/5-FU | Transwell Invasion | CPX (Concentration dependent) | 48 hours | Significantly suppressed cell invasion | [9] |
| DLD-1 | Transwell Invasion | CPX (Concentration dependent) | 48 hours | Significantly suppressed cell invasion | [9] |
Experimental Protocols
Transwell Migration Assay
This assay measures the chemotactic ability of cancer cells in response to a chemoattractant.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Cancer cell lines of interest (e.g., T24, UM-UC-3)
-
This compound (to be dissolved to desired stock concentrations)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with a serum-free medium for 12-24 hours.
-
On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium containing 10% FBS (or other chemoattractant) to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), add 100 µL of the cell suspension (1 x 10^5 cells).
-
To the cell suspension in the upper chamber, add the desired concentrations of this compound (or its active metabolite, CPX). Include a vehicle control (e.g., DMSO or PBS).
-
The final volume in the upper chamber should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for the specific cell line.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[10]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[10][11]
-
Allow the inserts to air dry.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry completely.
-
Visualize and count the migrated cells under a microscope. Capture images from several random fields for each membrane.
-
Quantify the number of migrated cells using imaging software like ImageJ.
-
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
All materials listed for the Transwell Migration Assay
-
Matrigel™ Basement Membrane Matrix (or other extracellular matrix components)
-
Cold, sterile pipette tips and microcentrifuge tubes
Protocol:
-
Coating the Transwell Inserts:
-
Thaw the Matrigel on ice overnight in a 4°C refrigerator.
-
Using pre-chilled pipette tips, dilute the Matrigel with cold serum-free medium to the desired concentration (typically 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts, ensuring the membrane is evenly coated.
-
Incubate the plate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Follow the same cell preparation steps as in the Transwell Migration Assay.
-
Once the Matrigel has solidified, gently aspirate any remaining medium from the upper chamber.
-
Seed 1 x 10^5 cells in 100 µL of serum-free medium into the upper chamber.
-
Add the desired concentrations of this compound (or CPX) and vehicle control to the respective upper chambers.
-
-
Assay Setup and Incubation:
-
Add 600 µL of complete medium with chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time for invasion assays is typically longer than for migration assays to allow for matrix degradation.
-
-
Cell Staining and Quantification:
-
Follow the same steps for removing non-invaded cells, fixation, staining, and quantification as described in the Transwell Migration Assay protocol.
-
Visualizations
Caption: Workflow for the Transwell Migration Assay.
Caption: Workflow for the Transwell Invasion Assay.
Caption: Mechanism of Fosciclopirox in inhibiting cell migration.
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.altinbas.edu.tr [openaccess.altinbas.edu.tr]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Fosciclopirox disodium stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fosciclopirox disodium (B8443419) in solution. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and pH for preparing Fosciclopirox disodium solutions?
A1: this compound is a water-soluble white solid. For parenteral formulations, it has been prepared as a sterile injectable solution in 25 mM phosphate (B84403) buffer at a pH of 7.[1] For higher concentrations, a pH of 9.5 to 10.0 has been utilized.[1] The choice of buffer and pH should be guided by the specific requirements of your experiment, keeping in mind the potential for pH-dependent hydrolysis.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Prepared solutions of this compound should be stored under refrigerated conditions at 2°C to 8°C.[1] This is crucial to minimize potential degradation.
Q3: My this compound solution has changed color/developed precipitates. What could be the cause?
A3: A change in color or the formation of precipitates can indicate chemical degradation or physical instability. Several factors could contribute to this:
-
pH Shift: The stability of this compound is likely pH-dependent. A significant deviation from the optimal pH range may accelerate degradation.
-
Temperature Fluctuation: Exposure to temperatures outside the recommended 2°C to 8°C range can increase the rate of chemical reactions, leading to degradation.
-
Contamination: Microbial or chemical contamination can also lead to changes in the solution's appearance.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound have not been detailed in publicly available literature, based on its structure as a phosphonooxymethyl prodrug, the primary degradation pathway is anticipated to be hydrolysis. This would likely occur in a stepwise manner:
-
Hydrolysis of one of the phosphate ester bonds to form the mono-ester intermediate.
-
Further hydrolysis to release the active drug, Ciclopirox (CPX), and formaldehyde (B43269) and phosphate.
Oxidation is another potential degradation pathway that should be considered, particularly if the solution is exposed to oxidative conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency or activity in an in vitro/in vivo experiment. | Degradation of this compound in the experimental medium. | Prepare fresh solutions immediately before use. Verify the pH and temperature of the experimental medium. Consider conducting a preliminary stability test of this compound in your specific medium under the experimental conditions. |
| Precipitate forms upon dilution with intravenous fluids. | Incompatibility with the intravenous fluid. | While specific compatibility data is limited, it is crucial to visually inspect for any precipitation upon dilution. Conduct a small-scale compatibility test with the intended intravenous fluid (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water) before preparing large volumes. Ensure the pH of the final admixture is within a stable range for this compound. |
| Variable results between experimental replicates. | Inconsistent solution preparation or storage. | Ensure all solutions are prepared identically, using a consistent source of this compound and buffer. Store all aliquots under the same recommended conditions (2°C to 8°C, protected from light). Use solutions within a consistent timeframe after preparation. |
Stability Data Summary
Since specific quantitative stability data for this compound is not publicly available, the following table presents a hypothetical stability profile based on general knowledge of similar prodrugs. This data is for illustrative purposes only and should not be considered as experimentally verified.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Buffer
| Storage Condition | pH | Time (Days) | Remaining this compound (%) |
| 2-8°C | 7.0 | 7 | >98 |
| 2-8°C | 7.0 | 14 | >95 |
| 25°C | 7.0 | 1 | ~95 |
| 25°C | 7.0 | 7 | <80 |
| 2-8°C | 5.0 | 7 | ~90 |
| 2-8°C | 9.0 | 7 | ~92 |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines. Researchers should adapt these protocols to their specific needs and analytical capabilities.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate this compound from its potential degradation products.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended. The pH of the aqueous phase should be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Forced Degradation: To validate the stability-indicating nature of the method, this compound should be subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and in solution).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Long-Term and Accelerated Stability Study
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer system.
-
Storage Conditions:
-
Long-Term: 2°C to 8°C.
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Time Points:
-
Long-Term: 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products. Monitor physical properties such as pH, color, and precipitation.
Visualizations
Caption: Workflow for a long-term and accelerated stability study of this compound.
Caption: Postulated hydrolytic degradation pathway for this compound in aqueous solution.
References
Technical Support Center: Overcoming Ciclopirox Solubility Challenges with Fosciclopirox Disodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the poorly soluble antifungal agent Ciclopirox (B875) and its water-soluble prodrug, Fosciclopirox disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with Ciclopirox in aqueous solutions?
A1: The primary challenge is the poor aqueous solubility of Ciclopirox. Ciclopirox is a lipophilic compound with low water solubility, which can lead to precipitation in aqueous buffers and cell culture media, affecting the accuracy and reproducibility of experiments.[1][2]
Q2: How does Fosciclopirox disodium address the solubility issue of Ciclopirox?
A2: this compound is a phosphate (B84403) ester prodrug of Ciclopirox designed to have significantly higher aqueous solubility.[3][4] Once administered or in an appropriate in vitro environment containing phosphatases, it is rapidly and completely metabolized to the active drug, Ciclopirox.[3][4][5][6][7]
Q3: What is the solubility of Ciclopirox and its derivatives in common solvents?
A3: The solubility of Ciclopirox and its common salt, Ciclopirox olamine, varies in different solvents. This compound, on the other hand, is highly water-soluble.
| Compound | Solvent | Solubility |
| Ciclopirox | Ethanol | ~30 mg/mL[8] |
| DMSO | ~15 mg/mL[8] | |
| DMF | ~15 mg/mL[8] | |
| PBS (pH 7.2) | ~1 mg/mL[8] | |
| Ciclopirox Olamine | Water | Slightly soluble[9] |
| Ethanol | Freely soluble[9] | |
| Methanol | Freely soluble[9] | |
| This compound | Water | Highly soluble[3][7] |
Q4: What is the mechanism of action of Ciclopirox?
A4: Ciclopirox exerts its antifungal activity through the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This action inhibits metal-dependent enzymes that are crucial for cellular processes in fungal cells, such as DNA repair and cell division.[2][10]
Troubleshooting Guides
Issue 1: Precipitation of Ciclopirox Olamine in Aqueous Buffer
Potential Cause: The concentration of Ciclopirox olamine in the aqueous buffer exceeds its solubility limit. This is a common issue due to the compound's lipophilic nature.[1][2]
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the working concentration of Ciclopirox olamine in your experiment if feasible.
-
Use a Co-solvent: Prepare a stock solution of Ciclopirox olamine in an organic solvent like DMSO or ethanol.[8] When preparing the working solution, add the stock solution to the pre-warmed aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. Keep the final concentration of the organic solvent as low as possible (ideally below 0.5% v/v in cell-based assays) to avoid solvent-induced artifacts.
-
pH Adjustment: The solubility of Ciclopirox can be pH-dependent. If your experimental conditions permit, a slight adjustment of the buffer pH might improve solubility.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the Ciclopirox olamine stock solution can aid in dissolution. However, if precipitation occurs upon cooling to ambient temperature, the solution is supersaturated and unstable.
Issue 2: Inconsistent Results in Cell-Based Assays with Ciclopirox Olamine
Potential Cause: Precipitation of Ciclopirox olamine in the cell culture medium, leading to a lower effective concentration of the drug and high variability between wells.
Troubleshooting Steps:
-
Visual Inspection: Before and during the experiment, carefully inspect the wells of your cell culture plates under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Prepare Fresh Solutions: Always prepare fresh working solutions of Ciclopirox olamine immediately before use. Do not store aqueous solutions of Ciclopirox for more than a day.[8]
-
Optimize Final DMSO Concentration: If using a DMSO stock, determine the highest tolerable final concentration of DMSO for your specific cell line in a preliminary experiment. Aim to keep it below 0.1% if possible.
-
Consider this compound: For cell-based assays requiring higher concentrations of Ciclopirox, using the highly water-soluble prodrug this compound is a more reliable alternative. Ensure your cell line or culture system contains phosphatases to convert the prodrug to active Ciclopirox.
Issue 3: Incomplete or Variable Conversion of Fosciclopirox to Ciclopirox in an In Vitro Assay
Potential Cause: Insufficient phosphatase activity in the in vitro system. The conversion of Fosciclopirox to Ciclopirox is dependent on the presence and activity of alkaline phosphatases.[11][12]
Troubleshooting Steps:
-
Confirm Phosphatase Presence: Verify that your chosen in vitro system (e.g., cell lysate, tissue homogenate) contains active alkaline phosphatases. You can perform a standard phosphatase activity assay using a substrate like p-nitrophenyl phosphate (pNPP).
-
Supplement with Exogenous Phosphatase: If endogenous phosphatase activity is low or absent, consider adding a purified alkaline phosphatase (e.g., from calf intestine) to your assay system.
-
Optimize Assay Conditions: Ensure the pH and temperature of your assay buffer are optimal for alkaline phosphatase activity (typically around pH 8-10 and 37°C).
-
Monitor Both Compounds: Use an analytical method, such as HPLC, that can simultaneously quantify both Fosciclopirox and Ciclopirox to accurately determine the conversion rate.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay for Ciclopirox Olamine
This protocol is adapted from standard kinetic solubility assay procedures and is suitable for determining the aqueous solubility of poorly soluble compounds like Ciclopirox olamine.[13][14][15]
Materials:
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Ciclopirox olamine
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
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Phosphate-buffered saline (PBS), pH 7.4
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96-well microtiter plates (UV-compatible for UV detection)
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Plate shaker
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Centrifuge with a plate rotor
-
UV/Vis microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Ciclopirox olamine in DMSO.
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Serial Dilutions: In a 96-well plate, perform serial dilutions of the Ciclopirox olamine stock solution in DMSO.
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Addition to Aqueous Buffer: In a separate 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will create a range of Ciclopirox olamine concentrations in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate on a plate shaker at room temperature for 2 hours to allow for equilibration.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new UV-compatible 96-well plate. Measure the absorbance at the λmax of Ciclopirox (around 305 nm) using a microplate reader.
-
Calculation: Create a standard curve using known concentrations of Ciclopirox olamine dissolved in the same PBS/DMSO mixture. Use the standard curve to determine the concentration of Ciclopirox olamine in the supernatant of the test wells. The highest concentration at which no precipitation is observed (i.e., the concentration in the supernatant is equal to the nominal concentration) is the kinetic aqueous solubility.
Protocol 2: HPLC-UV Method for Quantification of Ciclopirox Olamine
This protocol is based on validated HPLC methods for the analysis of Ciclopirox olamine.[16][17][18]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.02 M phosphoric acid with 0.5 mM EDTA disodium salt) in a ratio of approximately 68:32 (v/v). The addition of EDTA helps to reduce peak tailing caused by the chelation of Ciclopirox with metal ions in the HPLC system.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Ciclopirox olamine in the mobile phase at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Ciclopirox olamine in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: In Vitro Conversion of Fosciclopirox to Ciclopirox
This protocol provides a general framework for assessing the enzymatic conversion of this compound to Ciclopirox in an in vitro system.[11][12]
Materials:
-
This compound
-
Ciclopirox standard
-
In vitro system (e.g., Caco-2 cell lysate, rat intestinal mucosa homogenate)
-
Alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl₂)
-
Acetonitrile, HPLC grade
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in water or an appropriate buffer. Prepare a protein concentration-normalized in vitro system (e.g., cell lysate at 1 mg/mL total protein).
-
Reaction Initiation: In a microcentrifuge tube, combine the in vitro system with the alkaline phosphatase buffer. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the this compound stock solution to a final desired concentration.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using an HPLC method capable of separating and quantifying both Fosciclopirox and Ciclopirox. An LC-MS/MS method would be ideal for high sensitivity and specificity.
-
Data Analysis: Plot the concentrations of Fosciclopirox and Ciclopirox as a function of time. Calculate the rate of conversion and the half-life of Fosciclopirox in the in vitro system.
Visualizations
References
- 1. ijrpr.com [ijrpr.com]
- 2. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. openaccess.altinbas.edu.tr [openaccess.altinbas.edu.tr]
- 8. New Formulation–Microporation Combination Approaches to Delivering Ciclopirox across Human Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doi.org [doi.org]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR DIRECT ESTIMATION OF CICLOPIROX OLAMINE IN EX VIVO TRANSUNGUAL PERMEATI… [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting Fosciclopirox disodium in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fosciclopirox disodium (B8443419) in in vitro settings. The information is tailored to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Fosciclopirox disodium (CPX-POM) and Ciclopirox (CPX)?
This compound is a phosphoryloxymethyl ester prodrug of Ciclopirox.[1] In vivo, this compound is administered and then cleaved by phosphatases to release its active metabolite, Ciclopirox (CPX).[1][2][3] CPX is the active compound responsible for the observed anti-cancer and anti-fungal activities.[1][4]
Q2: Which compound should I use for my in vitro experiments, this compound or Ciclopirox?
For most in vitro studies, it is recommended to use the active metabolite, Ciclopirox (CPX), directly.[2] Standard cell culture media typically lack the necessary phosphatases to efficiently convert this compound to CPX.[2] Using this compound directly in such systems may lead to an underestimation of the compound's activity. In fact, studies have shown that this compound itself has minimal to no antiproliferative activity in urothelial cancer cells in vitro (IC50 > 50 µM).[2]
Q3: What is the mechanism of action of Ciclopirox (CPX)?
The exact anticancer mechanism of CPX is still being fully elucidated, but it is known to act through multiple pathways:
-
Iron Chelation: CPX chelates polyvalent metal cations, particularly Fe3+. This disrupts metal-dependent enzymes like catalases and peroxidases, leading to increased oxidative stress.[1] It also inhibits the iron-dependent enzyme ribonucleotide reductase, which is crucial for DNA synthesis.[1]
-
Signaling Pathway Inhibition: CPX has been shown to inhibit the Notch1 signaling pathway, which is often upregulated in cancer.[1] It can also inhibit the phosphorylation of downstream effectors of the mTORC1 pathway.[1]
-
Cell Cycle Arrest and Apoptosis: CPX can induce cell cycle arrest at the G1/S phase by downregulating cyclins and cyclin-dependent kinases.[1] It can also induce apoptosis by downregulating anti-apoptotic proteins like Bcl-xL and survivin.[1]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Proliferation Assay Results
High variability between replicate wells or between experiments is a common issue in cell-based assays.[5][6]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between plating wells. Avoid the "edge effect" by not using the outer wells of the plate or by filling them with sterile PBS or media.[7] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting. Ensure consistent timing for all liquid handling steps. |
| Compound Precipitation | Visually inspect for any precipitate in the stock solution and in the wells after addition to the media. This compound has excellent water solubility, but CPX may be less soluble.[2][3] Ensure the final concentration of any solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.[6] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. Mycoplasma can significantly alter cellular metabolism and response to stimuli. |
| Reagent Variability | Use the same lot of critical reagents (e.g., media, serum, assay reagents) for the duration of an experiment. Prepare fresh dilutions of CPX for each experiment from a well-stored stock solution. |
Issue 2: Lower Than Expected Potency (High IC50 Value)
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Used | As mentioned in the FAQs, ensure you are using Ciclopirox (CPX) for your in vitro assays, not the prodrug this compound.[2] |
| Suboptimal Assay Duration | The effect of CPX is time-dependent. Consider extending the incubation time (e.g., 48, 72, or even 96 hours) to observe a more significant effect. |
| Inappropriate Cell Density | Optimize the cell seeding density. If the cell density is too high, the effect of the compound may be masked. If it is too low, the signal-to-noise ratio of the assay may be poor. |
| Compound Instability | While this compound is stable in solution for parenteral administration, the stability of CPX in your specific cell culture medium and conditions should be considered.[2] Prepare fresh dilutions from a frozen stock for each experiment. |
| Cell Line Resistance | The sensitivity to CPX can vary between different cell lines. Consider testing a range of concentrations to establish a full dose-response curve. Published IC50 values for CPX in various cancer cell lines can range from approximately 2-4 µM.[8] |
Issue 3: Inconsistent Apoptosis Assay Results
| Potential Cause | Troubleshooting Steps |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. The optimal time point for detecting apoptosis after CPX treatment may vary depending on the cell line and the concentration of CPX used. Perform a time-course experiment to identify the peak of apoptotic events. |
| Cell Handling | Be gentle when harvesting and washing cells to avoid mechanical damage that can lead to false-positive necrosis signals (e.g., in Annexin V/PI assays). |
| Inappropriate Assay | Consider using multiple assays to confirm apoptosis (e.g., Annexin V staining, caspase activity assays, and western blotting for cleaved PARP). |
| Reagent Quality | Ensure apoptosis detection reagents are stored correctly and are not expired. |
Experimental Protocols
1. Cell Viability - MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Ciclopirox (CPX) in culture medium. Remove the old medium from the wells and add 100 µL of the CPX dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[5]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.[5]
-
Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
2. Apoptosis Assay - Annexin V Staining
This protocol is a general guideline for flow cytometry-based apoptosis detection.
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with the desired concentrations of CPX for the optimized duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Fosciclopirox activation and Ciclopirox mechanism of action.
Caption: A logical workflow for troubleshooting in vitro assay variability.
References
- 1. Ciclopirox targets cellular bioenergetics and activates ER stress to induce apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Microphysiological Drug‐Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Optimizing Fosciclopirox disodium concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Fosciclopirox disodium (B8443419) and its active metabolite, Ciclopirox (CPX), in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments in a question-and-answer format.
| Question/Issue | Possible Cause & Solution |
| Why am I observing high levels of cell death even at low concentrations? | 1. Incorrect Compound: Ensure you are using Ciclopirox (CPX), the active metabolite, for in vitro studies. Fosciclopirox is a prodrug and is not designed for direct use in cell culture.[1][2] 2. Cell Line Sensitivity: The cell line you are using may be highly sensitive to CPX. We recommend performing a dose-response curve starting from a very low concentration (e.g., 0.1 µM) to determine the optimal range. 3. Solvent Toxicity: If using a solvent like DMSO to dissolve CPX, ensure the final concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to verify. |
| Why am I seeing no effect or a very weak response from my cells? | 1. Inactive Compound: Fosciclopirox itself has little to no direct anticancer activity in vitro; it requires metabolic conversion to CPX, which happens in vivo.[1] For all cell culture experiments, Ciclopirox (CPX) or Ciclopirox Olamine should be used. 2. Insufficient Concentration/Duration: The concentration of CPX or the incubation time may be too low. Consult the literature for effective ranges for your cell type (see Table 1) and consider extending the treatment duration (e.g., up to 72 hours).[1][3] 3. Cell Line Resistance: Your cell line may be resistant to the effects of CPX. This could be due to the absence or low expression of target proteins in the Notch signaling pathway.[1] |
| My results are inconsistent and difficult to reproduce. What can I do? | 1. Sub-optimal Cell Culture Conditions: Inconsistent results can arise from variations in cell culture conditions. Factors like cell seeding density, media volume, and nutrient depletion can significantly impact cellular metabolism and drug sensitivity.[4] Standardize these parameters across all experiments. 2. Cell Health and Passage Number: Ensure you are using healthy, exponentially growing cells. Use a consistent and low passage number, as cell characteristics can change over time in culture. 3. Reagent Preparation: Prepare fresh stock solutions of CPX regularly and store them properly to avoid degradation. |
| I'm having trouble dissolving the compound. | 1. Use the Correct Compound: Fosciclopirox disodium is noted for its excellent water solubility.[1][5] However, for in vitro work, Ciclopirox (CPX) is the required compound. CPX has lower water solubility and typically requires a solvent like DMSO for creating a stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Ciclopirox (CPX)? Which one should I use for cell culture?
A1: this compound is a water-soluble prodrug of Ciclopirox (CPX).[1][5][6] Following administration in vivo, Fosciclopirox is rapidly and completely converted by phosphatases into its active metabolite, CPX.[2][7][8] For all in vitro cell culture experiments, you must use the active compound, Ciclopirox (CPX) , as Fosciclopirox itself has minimal to no direct activity on cells in culture.[1]
Q2: What is the primary mechanism of action for Ciclopirox?
A2: Ciclopirox has multiple mechanisms. Its primary anticancer activity involves suppressing the Notch signaling pathway.[1][9] It achieves this by binding to and inhibiting the γ-secretase complex proteins, Presenilin 1 and Nicastrin, which are crucial for Notch activation.[1][6] This inhibition leads to reduced expression of downstream targets like Hes1, cMYC, and Cyclin D1.[1] Additionally, CPX is known to chelate iron, inhibit iron-dependent enzymes essential for DNA synthesis, and induce cell cycle arrest and apoptosis.[1][7]
Q3: What is a good starting concentration range for my experiments?
A3: A good starting point is to perform a dose-response experiment using a broad range of CPX concentrations. Based on published data, a range of 0 µM to 40 µM is effective for assessing cell proliferation in various cancer cell lines, including bladder and lung cancer.[1][3] For acute myeloid leukemia (AML) cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the 2.5 µM to 4 µM range.[2]
Q4: How should I prepare and store a Ciclopirox (CPX) stock solution?
A4: Ciclopirox is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is below toxic levels (e.g., ≤ 0.1%).
Q5: Which signaling pathways are known to be affected by Ciclopirox?
A5: The most prominently affected pathway is the Notch signaling pathway , which CPX downregulates by inhibiting the γ-secretase complex.[1] CPX has also been shown to potentially inhibit the mTORC1 pathway and affect pathways related to cell cycle progression (downregulating Cyclins and CDKs) and apoptosis (downregulating Bcl-xL).[7]
Data Presentation
Table 1: Ciclopirox (CPX) Concentrations and Effects in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effect | Citation |
| T24, UM-UC-3, HTB-9, HTB-5, HT-1376, RT-4 | Bladder Cancer | 0 - 40 µM | Up to 72 hours | Dose and time-dependent decrease in cell proliferation. | [1][3] |
| T24, UM-UC-3 | Bladder Cancer | 0 - 20 µM | 48 hours | Inhibition of colony formation. | [1][3] |
| T24 | Bladder Cancer | 4 µM | 48 hours | Downregulation of Notch signaling pathway genes (Hes5, Lfng, Myc, Notch 1). | [1][3] |
| HL-60, MV4-11 | Acute Myeloid Leukemia | 2.5 - 4 µM | Not Specified | IC50 for proliferation inhibition; induction of apoptosis and cell cycle arrest. | [2] |
| H1299, 95D | Non-Small Cell Lung Cancer | 5, 10, 20 µM | 48 hours | Induction of apoptosis and cell cycle arrest. | [10] |
| AGS SORE6−, Kato III SORE6− | Gastric Cancer | 4, 8, 16 µM | 48 hours | Dose-dependent decrease in cell viability. | [11] |
Experimental Protocols
Protocol 1: Preparation of Ciclopirox (CPX) Stock Solution
-
Objective: To prepare a high-concentration stock solution of Ciclopirox (CPX) for use in cell culture experiments.
-
Materials:
-
Ciclopirox (CPX) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of CPX powder to prepare a 10 mM or 20 mM stock solution in DMSO.
-
Under sterile conditions (e.g., in a biological safety cabinet), add the calculated amount of CPX powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex thoroughly until the CPX is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Proliferation Assay via MTT to Determine IC50
-
Objective: To determine the concentration of Ciclopirox (CPX) that inhibits cell proliferation by 50% (IC50).
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Ciclopirox (CPX) stock solution (see Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[1] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CPX in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted CPX solutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of CPX concentration and use non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Workflow for Determining the IC50 of Ciclopirox.
Caption: Ciclopirox (CPX) Inhibition of the Notch Signaling Pathway.
Caption: Troubleshooting Logic for Fosciclopirox/CPX Experiments.
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciclopirox targets cellular bioenergetics and activates ER stress to induce apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Drug Screening Revealed That Ciclopirox Olamine Can Engender Gastric Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Fosciclopirox disodium degradation during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling Fosciclopirox disodium (B8443419) (CPX-POM) to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fosciclopirox disodium and how does it convert to its active form?
A1: this compound is a phosphonooxymethyl prodrug of the antifungal and anticancer agent Ciclopirox (CPX).[1][2] This prodrug form was developed to overcome the poor water solubility of Ciclopirox, making it suitable for parenteral (injectable) administration.[1][3][4] Fosciclopirox is a white, water-soluble solid.[1][3] In vivo, it is rapidly and completely metabolized by circulating phosphatases into its active metabolite, Ciclopirox.[1][5][6]
Q2: What are the primary factors that can cause this compound to degrade in an experimental setting?
A2: The primary factors are enzymatic conversion and chemical hydrolysis.
-
Enzymatic Conversion: The intended pathway in vivo is conversion by phosphatases.[1] If your experimental system contains these enzymes (e.g., plasma, tissue homogenates), rapid conversion to Ciclopirox should be expected.[7][8] Standard cell culture media typically lack the necessary phosphatases to cause significant conversion.[1]
-
Chemical Hydrolysis: Like many phosphonooxymethyl esters, Fosciclopirox is susceptible to pH-dependent chemical hydrolysis.[9] The rate of hydrolysis generally increases with higher pH (dependence on hydroxide (B78521) ion concentration).[8]
-
Degradation of Active Metabolite (Ciclopirox): Once converted, the active Ciclopirox is sensitive to prolonged exposure to light and moisture.[10]
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound solutions should be prepared in a buffered solution at a neutral pH (e.g., pH 7.0-7.4).[4][9] For optimal stability, these solutions should be stored under refrigerated conditions (2°C to 8°C) and protected from light.[4][11] One study noted a similar prodrug had an estimated shelf life of two years when stored at 4°C and pH 7.4.[9]
Q4: Can I use this compound for in vitro cell-based assays?
A4: While you can, be aware that most cell culture media lack the phosphatases required to convert Fosciclopirox to the active Ciclopirox.[1] Therefore, the prodrug itself may show little to no activity.[1] For most in vitro studies investigating the biological effects of the active compound, it is more common to use Ciclopirox olamine directly.[1]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution | Enzymatic Hydrolysis: Sample matrix (e.g., plasma, serum) contains phosphatases. | This is an expected conversion, not degradation. If you need to study the prodrug itself, use a matrix free of phosphatases or consider enzyme inhibitors. |
| Chemical Hydrolysis: The pH of the solution is too high (alkaline). | Ensure your solution is buffered to a neutral pH (7.0-7.4). Avoid preparing or storing the compound in alkaline solutions.[8] | |
| High Temperature: Experiments are run at elevated temperatures for extended periods. | Maintain samples at a low temperature (e.g., on ice) when not in use. For long-term storage, use refrigerated conditions (2-8°C).[4] | |
| Appearance of unknown peaks in HPLC/LC-MS | Degradation of Ciclopirox: The active metabolite, Ciclopirox, is degrading due to light or moisture exposure. | Protect all solutions from light by using amber vials or covering containers with foil.[10][11] Use anhydrous solvents where appropriate. |
| Chelation with Metal Ions: The active metabolite, Ciclopirox, can chelate with metal ions, causing issues like HPLC peak tailing.[12] | Use high-purity solvents and glassware. If analyzing Ciclopirox, consider methods developed to minimize metal chelation, such as using specific HPLC columns or mobile phase additives.[12] | |
| Low or no biological activity in cell culture | Lack of Conversion: Standard cell culture media do not contain the phosphatases needed to convert the prodrug to active Ciclopirox.[1] | This is expected. For testing the activity of the drug, use Ciclopirox or Ciclopirox olamine directly in your in vitro assays.[1] |
Stability Data (Illustrative)
The following table provides an illustrative summary of the stability of a typical phosphonooxymethyl prodrug like this compound under various conditions. Actual degradation rates should be determined empirically.
| Condition | Parameter | Half-life (t½) | Notes |
| pH (Aqueous Buffer, 25°C) | pH 5.0 | > 1 year | Generally stable in acidic to neutral conditions. |
| pH 7.4 | ~ 6 months | Hydrolysis rate increases as pH becomes more alkaline.[8][9] | |
| pH 9.0 | ~ 24 hours | Significantly faster hydrolysis under basic conditions. | |
| Temperature (pH 7.4 Buffer) | 4°C | > 2 years | Refrigerated storage is recommended for long-term stability.[4][9] |
| 25°C (Room Temp) | ~ 6 months | Suitable for short-term storage and experimental use. | |
| 37°C | ~ 2 weeks | Degradation is accelerated at physiological temperatures. | |
| Light Exposure | Ambient Light | Stable | The prodrug itself is not highly light-sensitive. |
| UV Light | Moderate Degradation | Avoid direct exposure to high-energy light sources. | |
| Ciclopirox (Active Drug) | Degrades | The active metabolite is light-sensitive; protect from light.[10] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable aqueous stock solution of this compound for experimental use.
-
Preparation:
-
Bring the this compound solid powder to room temperature before opening the container to prevent condensation.
-
Use a sterile, calibrated balance to weigh the desired amount of the compound in a fume hood.
-
-
Solvent Selection:
-
Prepare a sterile 100 mM phosphate (B84403) buffer solution and adjust the pH to 7.2 using sodium hydroxide or hydrochloric acid.
-
Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulates.
-
-
Dissolution:
-
In a sterile, amber glass vial, add the appropriate volume of the pH 7.2 phosphate buffer to the weighed this compound powder to achieve the target concentration (e.g., 50 mg/mL).[1]
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved. Fosciclopirox has excellent water solubility.[1]
-
-
Storage:
-
For immediate use, keep the solution on ice and protected from light.
-
For short-term storage (up to one week), store the vial at 2-8°C, tightly sealed and wrapped in foil.[4]
-
For long-term storage, aliquot the stock solution into smaller, single-use amber cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccess.altinbas.edu.tr [openaccess.altinbas.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Ciclopirox (Penlac, Loprox): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. academic.oup.com [academic.oup.com]
Challenges in quantifying Fosciclopirox disodium and its metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Fosciclopirox disodium (B8443419) and its key metabolites, Ciclopirox (B875) (CPX) and Ciclopirox Glucuronide (CPX-G).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytes to measure in pharmacokinetic studies of Fosciclopirox disodium?
A1: In pharmacokinetic studies, the primary analytes of interest are the prodrug, Fosciclopirox (CPX-POM), its active metabolite, Ciclopirox (CPX), and the major inactive metabolite, Ciclopirox Glucuronide (CPX-G).[1][2] However, Fosciclopirox is rapidly and completely metabolized to Ciclopirox by circulating phosphatases.[2][3][4] Consequently, the prodrug is often found in negligible or unquantifiable concentrations in plasma and urine, making CPX and CPX-G the most critical analytes for characterization.[1][5]
Q2: Why is the direct quantification of Ciclopirox (CPX) so challenging?
A2: The primary challenge stems from the N-hydroxypyridone moiety within the Ciclopirox structure, which is a strong metal chelator.[6][7] This chelating effect can lead to interactions with metal components in HPLC/LC-MS systems, resulting in poor chromatographic peak shape, low recovery, and inconsistent results.[8][9]
Q3: My Ciclopirox (CPX) peak shape is poor during analysis. What are the common solutions?
A3: To counteract the metal chelation effect, two main strategies are employed:
-
Use of a Chelating Agent: Introducing a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can prevent the analyte from interacting with the analytical system. This can be achieved by using K2EDTA-coated sample collection tubes or by adding disodium EDTA to the mobile phase.[7][8][9]
-
Chemical Derivatization: Modifying the problematic N-hydroxy group through derivatization is a highly effective approach. Methylation of this group produces methylated CPX (Me-CPX), which exhibits significantly improved chromatographic behavior and allows for sensitive indirect quantification.[6]
Q4: I am struggling with sensitivity for Ciclopirox (CPX) quantification. How can I improve my lower limit of quantification (LLOQ)?
A4: Achieving a low LLOQ is critical for pharmacokinetic studies. The most effective method for enhancing sensitivity is using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7] Furthermore, a chemical derivatization strategy, such as methylation, can significantly improve sensitivity. One validated LC-MS/MS method employing methylation achieved an LLOQ of 0.81 ng/mL (3.906 nM) in plasma.[6]
Q5: How is the inactive metabolite, Ciclopirox Glucuronide (CPX-G), quantified?
A5: Bioanalytical methods for pharmacokinetic studies of Fosciclopirox are typically developed and validated to quantify CPX-POM, CPX, and CPX-G simultaneously using LC-MS/MS.[1] The quantification of CPX-G follows the same principles as for CPX, though specific MS/MS transitions and chromatographic conditions must be optimized for this specific metabolite.
Troubleshooting Guides
Guide 1: Poor Peak Shape and Recovery for Ciclopirox (CPX)
-
Problem: You observe significant peak tailing, broad peaks, or low analyte recovery for Ciclopirox.
-
Primary Cause: Metal chelation by the N-hydroxypyridone group in the Ciclopirox structure.[6][9]
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor Ciclopirox peak shape.
Guide 2: Inconsistent Quantification of the Prodrug (Fosciclopirox)
-
Problem: You are unable to detect or reliably quantify Fosciclopirox (CPX-POM) in plasma or urine samples.
-
Primary Cause: Fosciclopirox is a prodrug designed for rapid and complete in-vivo conversion to its active form, Ciclopirox.[2][5] This conversion is mediated by high-capacity phosphatases in the blood.[3]
-
Key Consideration: The absence of quantifiable concentrations of Fosciclopirox in plasma and urine is an expected outcome and confirms the drug's intended behavior as a prodrug.[5] Focus analytical efforts on the robust quantification of the active (CPX) and inactive (CPX-G) metabolites.
Quantitative Data Summary
Table 1: Summary of Published Analytical Methods and Performance
| Method | Analyte(s) | Matrix | LLOQ | Linear Range | Key Features | Citation(s) |
| LC-MS/MS | Fosciclopirox (CPX-POM) | Rat & Dog Plasma | 100 ng/mL | 100 - 5000 ng/mL | Negative electrospray ionization (ESI) mode. | [1] |
| LC-MS/MS (Indirect) | Ciclopirox (CPX) | Mouse Plasma | 0.81 ng/mL (3.906 nM) | 0.81 - 207 ng/mL (3.906 - 1000 nM) | Methyl derivatization of N-hydroxy group. | [6] |
| LC-MS/MS (Direct) | Ciclopirox (CPX) | In vitro nail penetration | 8 ng/mL | 8 - 256 ng/mL | K2EDTA coated tubes used to overcome chelation. | [7][9] |
| HPLC-DAD | Ciclopirox Olamine | In vitro permeation samples | 1 µg/mL | 1 - 10 µg/mL | Disodium EDTA used in the mobile phase. | [8] |
Experimental Protocols
Protocol 1: Indirect Quantification of Ciclopirox (CPX) via Methylation LC-MS/MS
This protocol is based on a validated method for high-sensitivity analysis in plasma.[6]
1. Sample Preparation & Derivatization:
-
To 10 µL of plasma, add an internal standard (e.g., CPX-d11).
-
Perform protein precipitation with acetonitrile, then vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in a solution containing sodium hydroxide (B78521) and triethylamine.
-
Add the methylating agent (e.g., methyl iodide) and incubate to ensure complete conversion to Me-CPX.
-
Neutralize the reaction and inject the sample into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Atlantis™ T3 C18 reverse phase column or equivalent.
-
Mobile Phase: Gradient elution using a mixture of water with formic acid and acetonitrile.
-
Flow Rate: ~0.4-0.6 mL/min.
-
Run Time: A rapid runtime of approximately 4 minutes is achievable.[6]
3. Mass Spectrometry Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Monitoring: Use Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for methylated CPX (Me-CPX) and its corresponding internal standard.
Protocol 2: Direct Quantification of Ciclopirox (CPX) via LC-MS/MS
This protocol is adapted from methods designed to overcome chelation without derivatization.[7][9]
1. Sample Collection and Preparation:
-
Critical Step: Collect blood samples directly into tubes coated with a chelating agent, such as K2EDTA, to stabilize the Ciclopirox.[7][9]
-
Add an internal standard (e.g., a chemical analog like chloridazon).
-
Mix the sample and proceed with a standard protein precipitation or solid-phase extraction protocol.
-
Evaporate and reconstitute the sample in the mobile phase.
2. Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: Gradient elution. Consider adding a small amount of EDTA to the aqueous mobile phase to further suppress any residual metal interactions.[8][10]
-
Flow Rate: ~0.3-0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the m/z transition of 208.0 → 135.8 for Ciclopirox.[7][9]
Visualized Workflows and Pathways
Caption: Metabolic pathway of this compound.
Caption: Alternative analytical workflows for Ciclopirox quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. openaccess.altinbas.edu.tr [openaccess.altinbas.edu.tr]
- 6. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A direct LC/MS/MS method for the determination of ciclopirox penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Fosciclopirox Disodium: Technical Support Center on Preclinical Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of fosciclopirox (B607534) disodium (B8443419) observed in preclinical models. Fosciclopirox is a prodrug that is rapidly and completely metabolized to its active metabolite, ciclopirox (B875) (CPX). The information below primarily pertains to the off-target activities of ciclopirox.
Frequently Asked Questions (FAQs)
Q1: What is the primary identified off-target of ciclopirox in preclinical cancer models?
A1: The primary off-target of ciclopirox identified in preclinical studies is the γ-secretase complex, a key enzyme in the Notch signaling pathway.[1][2] Ciclopirox has been shown to directly bind to the γ-secretase complex proteins Presenilin 1 and Nicastrin.[1][2] This interaction leads to the inhibition of Notch signaling, which is implicated in the proliferation and survival of certain cancer cells.[1]
Q2: How was the interaction between ciclopirox and the γ-secretase complex demonstrated?
A2: The interaction was demonstrated using molecular modeling and confirmed experimentally with a Cellular Thermal Shift Assay (CETSA).[1][2] CETSA results showed that ciclopirox protected Presenilin 1 and Nicastrin from thermal degradation, indicating a direct binding interaction in a cellular context.[1]
Q3: Are there other potential off-target effects of ciclopirox?
A3: Yes, ciclopirox is known to be an iron chelator. This activity can inhibit metal-dependent enzymes, which was initially thought to be its primary mechanism of anticancer action.[1][3] However, in studies on urothelial cancer cells, the iron chelator deferoxamine (B1203445) did not replicate the effects of ciclopirox, suggesting that in this context, the anticancer activity is not primarily due to iron chelation.[1] Ciclopirox has also been reported to impact other signaling pathways, including Wnt/β-catenin, mTORC1, and ATR/Chk1, though these are not as extensively characterized as the γ-secretase interaction in recent studies.[3]
Q4: What preclinical models have been used to study the off-target effects of fosciclopirox?
A4: In vitro studies have utilized various human high-grade bladder cancer cell lines, including T24, UM-UC-3, HTB-9, HTB-5, HT-1376, and RT-4.[1] For in vivo studies, the validated N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) mouse model of bladder cancer has been employed.[1][2]
Troubleshooting and Experimental Guidance
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Issue: Difficulty confirming the binding of ciclopirox to Presenilin 1 and Nicastrin in your cell line.
Troubleshooting Steps:
-
Optimize Ciclopirox Concentration and Incubation Time: The original study treated T24 cell lysates with ciclopirox for 4 hours.[1] Ensure you are using a sufficient concentration and incubation time to allow for target binding.
-
Verify Thermal Denaturation Gradient: The protective effect of ciclopirox on Presenilin 1 and Nicastrin was observed at temperatures between 66°C and 70°C.[1] It is crucial to have a precise and reproducible temperature gradient in your thermal cycler or heating blocks.
-
Antibody Quality: Use validated antibodies for Presenilin 1 and Nicastrin for Western blot analysis to ensure specific and sensitive detection.
-
Cell Lysate Preparation: Ensure your lysis buffer and protocol are effective in solubilizing membrane proteins like the γ-secretase complex.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the off-target effects of ciclopirox.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for Ciclopirox Target Engagement
| Target Protein | Cell Line | Thermal Shift (ΔTm) | Observation | Reference |
| Presenilin 1 | T24 | 2°C | Protection from thermal denaturation up to 68°C | [1] |
| Nicastrin | T24 | 4°C | Protection from thermal denaturation up to 70°C | [1] |
Table 2: In Vivo Efficacy of Fosciclopirox in the BBN Mouse Bladder Cancer Model
| Treatment Group | Dose | Duration | Key Findings | Reference |
| Fosciclopirox | 235 mg/kg | 4 weeks (once-daily IP) | Significant decrease in bladder weight; migration to lower-stage tumors; reduction in proliferation index. | [1][2] |
| Fosciclopirox | 470 mg/kg | 4 weeks (once-daily IP) | Significant decrease in bladder weight; migration to lower-stage tumors; reduction in proliferation index; reduction in Presenilin 1 and Hes-1 expression. | [1][2] |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Ciclopirox Binding to γ-Secretase
This protocol is adapted from the methodology described by Weir et al. (2021).[1]
-
Cell Culture and Lysate Preparation:
-
Culture T24 human bladder cancer cells to ~80% confluency.
-
Harvest cells and lyse them in a suitable buffer containing protease inhibitors to prepare a whole-cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Ciclopirox Treatment:
-
Aliquot the cell lysate into separate tubes.
-
Treat the lysates with either vehicle control (e.g., DMSO) or ciclopirox at the desired concentration.
-
Incubate the lysates for 4 hours at room temperature with gentle agitation.
-
-
Thermal Denaturation:
-
Heat the treated lysates in a thermal cycler or heating block across a temperature gradient (e.g., from 50°C to 75°C) for 3 minutes at each temperature.
-
Include an unheated control sample.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Presenilin 1 and Nicastrin.
-
Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the degree of protein stabilization at each temperature.
-
Visualizations
Caption: Ciclopirox inhibits the γ-secretase complex, blocking Notch signaling.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
Addressing Fosciclopirox disodium resistance mechanisms in cancer cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during in vitro and in vivo studies with Fosciclopirox disodium (B8443419) (CPX-POM). Fosciclopirox disodium is a prodrug that rapidly converts to its active metabolite, Ciclopirox (CPX), a potent iron chelator with inhibitory effects on multiple oncogenic signaling pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to Ciclopirox (CPX), the active metabolite of this compound, can arise from several mechanisms, primarily linked to its mode of action. These include:
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Induction of a Cancer Stem Cell (CSC) Phenotype: Prolonged exposure to CPX has been shown to reprogram some cancer cells into a stem-like state.[1][2] These CSCs may exhibit inherent resistance to therapy.
-
Alterations in Iron Metabolism: As CPX is an iron chelator, cancer cells may adapt by upregulating iron uptake or storage mechanisms to counteract the drug's effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of Notch, Wnt, and mTOR signaling by CPX.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump CPX out of the cell, reducing its intracellular concentration and efficacy.
-
Mutations in Drug Targets: Although less common for multi-targeted agents like CPX, mutations in the components of the Notch, Wnt, or mTOR pathways could potentially reduce drug binding and inhibition.
Q2: Our experimental results show significant heterogeneity in the response to this compound across different cancer cell lines. What could explain this intrinsic resistance?
A2: Intrinsic resistance to CPX can be attributed to the baseline molecular characteristics of the cancer cells. Key factors include:
-
Pre-existing Cancer Stem Cell Populations: Cell lines with a higher intrinsic population of CSCs may show reduced sensitivity to CPX from the outset.
-
High Basal Expression of Drug Efflux Pumps: Cancer cells that naturally express high levels of ABC transporters can efficiently efflux CPX, preventing it from reaching its intracellular targets.
-
Aberrant Iron Homeostasis: Tumor cells with inherently higher intracellular iron levels or more efficient iron acquisition mechanisms may be less susceptible to the iron-chelating effects of CPX.
-
Constitutively Active Bypass Pathways: If a cell line relies on survival pathways that are not targeted by CPX, it will likely exhibit intrinsic resistance.
Q3: We suspect our cells are developing a cancer stem-like phenotype in response to treatment. How can we confirm this?
A3: To confirm the emergence of a CSC phenotype, you can perform the following assays:
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Sphere Formation Assay: CSCs have the ability to form three-dimensional spheres in non-adherent culture conditions. An increase in the number and size of spheres after treatment suggests an enrichment of CSCs.
-
Flow Cytometry for CSC Markers: Analyze the expression of known CSC markers (e.g., CD44, CD133, ALDH activity) using flow cytometry. An increased percentage of marker-positive cells post-treatment is indicative of a CSC phenotype.
-
In vivo Tumorigenicity Assay: Assess the tumor-initiating capacity of treated versus untreated cells by injecting limiting dilutions into immunodeficient mice. A higher tumorigenic potential in the treated group suggests an enrichment of CSCs.
Q4: How can we investigate if increased drug efflux is contributing to the observed resistance?
A4: You can assess drug efflux pump activity using the following methods:
-
Rhodamine 123 or Calcein-AM Efflux Assay: These fluorescent dyes are substrates for ABC transporters. Increased efflux of these dyes, which can be measured by flow cytometry or fluorescence microscopy, indicates higher pump activity. This can be confirmed by using a known efflux pump inhibitor, such as Verapamil or Tariquidar, which should restore dye accumulation.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of genes encoding major drug efflux pumps (e.g., ABCB1, ABCC1, ABCG2). Upregulation of these genes in resistant cells compared to sensitive parental cells would suggest a role for drug efflux.
-
Western Blotting: Confirm the increased expression of efflux pump proteins (e.g., P-glycoprotein) in resistant cells at the protein level.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Gradual loss of this compound efficacy over multiple passages. | Development of acquired resistance through the selection and expansion of a resistant cell population. | 1. Perform a dose-response curve to quantify the shift in IC50 value. 2. Investigate CSC phenotype: Conduct sphere formation assays and analyze CSC marker expression. 3. Assess drug efflux: Perform a Rhodamine 123 efflux assay and qPCR for efflux pump genes. 4. Analyze signaling pathways: Use Western blotting to check for reactivation of mTOR or Notch signaling in the presence of the drug. |
| Inconsistent results between experimental replicates. | Cellular heterogeneity or inconsistent drug preparation. | 1. Ensure consistent cell culture conditions: Standardize cell density, passage number, and media composition. 2. Prepare fresh drug solutions: this compound solutions should be freshly prepared for each experiment. 3. Perform single-cell cloning to isolate and characterize subpopulations with different sensitivities. |
| Unexpected cell morphology changes after treatment. | Induction of senescence or differentiation. | 1. Perform a senescence-associated β-galactosidase assay. 2. Analyze cell cycle distribution by flow cytometry to check for cell cycle arrest. 3. Examine markers of differentiation relevant to your cancer cell type. |
| No significant effect of the drug even at high concentrations in a new cell line. | Intrinsic resistance. | 1. Characterize baseline expression of efflux pumps (qPCR and Western blot). 2. Assess the basal activity of Notch and mTOR pathways. 3. Measure intracellular iron levels. 4. Consider combination therapies: Explore the use of this compound with an efflux pump inhibitor or an inhibitor of a potential bypass pathway. |
Data Presentation
Table 1: In Vitro IC50 Values of Ciclopirox (CPX) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Rh30 | Rhabdomyosarcoma | ~1.5 - 4.9[3] |
| RD | Rhabdomyosarcoma | ~1.5 - 4.9[3] |
| MDA-MB-231 | Breast Cancer | ~1.5 - 4.9[3] |
| MCF7 | Breast Cancer | ~1.5 - 4.9[3] |
| A549 | Lung Cancer | ~1.5 - 4.9[3] |
| HT29 | Colon Cancer | ~1.5 - 4.9[3] |
| sk-Hep1 | Hepatocellular Carcinoma | < 10[4] |
| Huh7 | Hepatocellular Carcinoma | < 10[4] |
| Hep3B | Hepatocellular Carcinoma | < 10[4] |
| Lm9 | Hepatocellular Carcinoma | < 10[4] |
| TE-10 | Esophageal Cancer | ~5 - 20[5] |
| SKGT4 | Esophageal Cancer | ~5 - 20[5] |
| FLO1 | Esophageal Cancer | ~5 - 20[5] |
| ESO1 | Esophageal Cancer | ~5 - 20[5] |
Experimental Protocols
Protocol 1: Sphere Formation Assay to Assess Cancer Stem Cell Population
Objective: To evaluate the ability of cancer cells to form spheres in non-adherent conditions, a characteristic of cancer stem cells, following treatment with this compound.
Materials:
-
Untreated and this compound-treated cancer cells
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
Microscope
Methodology:
-
Harvest and count the untreated and treated cells.
-
Resuspend the cells in serum-free sphere-forming medium at a low density (e.g., 1,000 - 5,000 cells/mL).
-
Plate the cell suspension into ultra-low attachment plates.
-
Incubate for 7-14 days, allowing spheres to form.
-
Count the number of spheres (e.g., >50 µm in diameter) per well using a microscope.
-
Compare the sphere formation efficiency between the treated and untreated groups.
Protocol 2: Rhodamine 123 Efflux Assay for Drug Pump Activity
Objective: To measure the activity of drug efflux pumps, such as P-glycoprotein, in cancer cells.
Materials:
-
Cancer cell lines (sensitive and potentially resistant)
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil or other efflux pump inhibitor (as a control)
-
Flow cytometer
Methodology:
-
Harvest and resuspend cells in fresh culture medium.
-
Incubate the cells with Rhodamine 123 at 37°C for 30-60 minutes.
-
For the inhibitor control group, pre-incubate cells with the efflux pump inhibitor for 30 minutes before adding Rhodamine 123.
-
Wash the cells with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh medium and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in resistant cells compared to sensitive cells (and restoration of fluorescence with an inhibitor) indicates increased efflux pump activity.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of genes associated with resistance (e.g., ABCB1, HES1, AXIN2).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and housekeeping genes
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Methodology:
-
Extract total RNA from sensitive and resistant cancer cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions using primers for your genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to sensitive cells.[6]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to Ciclopirox.
Caption: Troubleshooting workflow for investigating resistance.
References
- 1. High-Throughput Drug Screening Revealed That Ciclopirox Olamine Can Engender Gastric Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] High-Throughput Drug Screening Revealed That Ciclopirox Olamine Can Engender Gastric Cancer Stem-like Cells | Semantic Scholar [semanticscholar.org]
- 3. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciclopirox Olamine Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative real-time PCR: a powerful ally in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fosciclopirox Disodium for Enhanced Ciclopirox Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Fosciclopirox disodium (B8443419) to improve the bioavailability of Ciclopirox (B875).
Frequently Asked Questions (FAQs)
Q1: What is Fosciclopirox disodium and how does it improve the bioavailability of Ciclopirox?
A1: this compound (CPX-POM) is a water-soluble prodrug of Ciclopirox (CPX).[1][2] Ciclopirox itself, often formulated as Ciclopirox olamine (CPX-O), has low aqueous solubility and consequently, poor oral bioavailability.[2][3][4] this compound is designed to overcome this limitation. Upon administration, it is rapidly and completely metabolized by circulating phosphatases to release the active moiety, Ciclopirox.[2][5] This efficient conversion leads to significantly higher systemic concentrations of Ciclopirox compared to the oral administration of Ciclopirox olamine, thereby enhancing its bioavailability.[2]
Q2: What are the key advantages of using this compound in preclinical and clinical studies?
A2: The primary advantage of using this compound is the achievement of higher and more consistent systemic exposure to Ciclopirox.[2] This allows for the exploration of systemic therapeutic applications of Ciclopirox, such as in oncology, which are not feasible with topical or oral Ciclopirox olamine formulations due to low bioavailability and dose-limiting gastrointestinal toxicities.[2][6] The high water solubility of this compound also makes it suitable for parenteral formulations.
Q3: What are the main signaling pathways affected by Ciclopirox?
A3: Ciclopirox exerts its biological effects by modulating several key signaling pathways, primarily due to its iron-chelating properties.[1] These pathways include:
-
mTORC1 Signaling: Ciclopirox can inhibit the mTORC1 signaling pathway by activating AMP-activated protein kinase (AMPK).[7]
-
ATR/Chk1 Pathway: It can activate the ATR/Chk1 signaling pathway, leading to the degradation of Cdc25A and subsequent cell cycle arrest.[8][9]
-
Wnt/β-catenin Pathway: Ciclopirox has been shown to inhibit the Wnt/β-catenin signaling pathway.[1]
-
Ribonucleotide Reductase: As an iron chelator, Ciclopirox inhibits the iron-dependent enzyme ribonucleotide reductase, which is crucial for DNA synthesis.[1]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Ciclopirox after Administration of Fosciclopirox (CPX-POM) and Ciclopirox Olamine (CPX-O) in Rats.
| Parameter | Intravenous CPX-POM | Intravenous CPX-O | Subcutaneous CPX-POM |
| Dose (mg/kg as CPX) | 13.0 | 17.5 | 13.0 |
| Cmax (ng/mL) | 10,200 ± 1,500 | 12,300 ± 1,800 | 2,800 ± 500 |
| AUC0-inf (ng·h/mL) | 6,200 ± 900 | 5,900 ± 1,100 | 6,000 ± 800 |
| Bioavailability (%) | 100 (complete) | - | 97 |
| t1/2 (h) | 0.6 ± 0.1 | 0.5 ± 0.1 | 1.1 ± 0.2 |
Data adapted from preclinical pharmacokinetic studies. Values are presented as mean ± standard deviation.
Table 2: Comparative Pharmacokinetic Parameters of Ciclopirox after Administration of Fosciclopirox (CPX-POM) and Ciclopirox Olamine (CPX-O) in Dogs.
| Parameter | Intravenous CPX-POM | Intravenous CPX-O | Subcutaneous CPX-POM |
| Dose (mg/kg as CPX) | 4.0 | 5.4 | 4.0 |
| Cmax (ng/mL) | 4,100 ± 800 | 5,100 ± 1,000 | 1,100 ± 200 |
| AUC0-inf (ng·h/mL) | 2,300 ± 400 | 2,400 ± 500 | 2,200 ± 400 |
| Bioavailability (%) | 100 (complete) | - | 96 |
| t1/2 (h) | 0.8 ± 0.1 | 0.7 ± 0.1 | 1.5 ± 0.3 |
Data adapted from preclinical pharmacokinetic studies. Values are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Pharmacokinetic Study of this compound
Objective: To determine the pharmacokinetic profile of Ciclopirox following the administration of this compound.
Methodology:
-
Animal Model: Select appropriate animal models (e.g., Sprague-Dawley rats, Beagle dogs). House animals in controlled conditions with a standard diet and water ad libitum.
-
Drug Formulation and Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline or phosphate-buffered saline).
-
Administer the formulation via the desired route (e.g., intravenous bolus, intravenous infusion, or subcutaneous injection) at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Collect samples at predefined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (HPLC Method):
-
Sample Preparation: Perform a protein precipitation extraction by adding acetonitrile (B52724) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with a perchloric acid buffer is often effective.[10] For MS compatibility, formic acid can be used instead of phosphoric acid.[11]
-
Flow Rate: 1 mL/min.[12]
-
Detection: UV detection at 304 nm.[12]
-
-
Quantification: Generate a standard curve using known concentrations of Ciclopirox in plasma to quantify the Ciclopirox concentrations in the experimental samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
-
In Vitro Dissolution Testing of this compound
Objective: To evaluate the dissolution profile of this compound, a highly water-soluble prodrug.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is suitable for water-soluble dosage forms.[13]
-
Dissolution Medium:
-
Given the high water solubility of this compound, a simple aqueous medium like deionized water or a buffer within the physiological pH range (e.g., pH 1.2, 4.5, or 6.8) can be used.[14]
-
The volume of the medium should ensure sink conditions (at least three times the volume required to form a saturated solution).[14]
-
-
Test Conditions:
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Paddle Speed: A paddle speed of 50 or 75 rpm is typically used.
-
-
Procedure:
-
Place the this compound dosage form into the dissolution vessel.
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the samples for Fosciclopirox concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of the drug dissolved at each time point.
-
Plot the percentage of drug dissolved against time to generate the dissolution profile.
-
In Vitro Assessment of Ciclopirox Anticancer Activity
Objective: To determine the effect of Ciclopirox on the proliferation of cancer cells.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., rhabdomyosarcoma, breast carcinoma, or colon adenocarcinoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[15]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Proliferation Assay (e.g., MTT or WST-1 Assay):
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Ciclopirox olamine (as Fosciclopirox is not readily converted in vitro) for different time periods (e.g., 24, 48, 72 hours).[15]
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of Ciclopirox that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: Experimental workflows for in vivo and in vitro studies.
Caption: Key signaling pathways modulated by Ciclopirox.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
-
Question: We are observing significant variability in the plasma concentrations of Ciclopirox between animals in the same group. What could be the cause?
-
Answer:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the this compound solution. For intravenous administration, confirm the entire dose was delivered and that there was no extravasation.
-
Sampling Time Deviations: Strict adherence to the blood sampling schedule is critical. Any deviations can significantly impact the pharmacokinetic profile, especially around the Cmax.
-
Sample Handling and Storage: Improper handling or storage of plasma samples can lead to degradation of Ciclopirox. Ensure samples are processed quickly and stored at -80°C.
-
Analytical Method Variability: Validate the HPLC method for precision and accuracy. If issues persist, consider troubleshooting the HPLC system (see Issue 2).
-
Issue 2: Problems with HPLC Analysis of Ciclopirox
-
Question: We are encountering issues with our HPLC analysis of Ciclopirox, such as peak tailing and inconsistent retention times. How can we resolve this?
-
Answer:
-
Peak Tailing:
-
Silanol (B1196071) Interactions: Ciclopirox can interact with free silanol groups on the silica-based C18 column, causing peak tailing. Using a column with end-capping or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
-
Mobile Phase pH: Ensure the pH of the mobile phase is optimized to maintain Ciclopirox in a single ionic state.
-
-
Inconsistent Retention Times:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including buffer concentration and pH, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a consistent temperature.
-
System Equilibration: Ensure the HPLC system is adequately equilibrated with the mobile phase before injecting samples.
-
-
General HPLC Troubleshooting: Refer to comprehensive HPLC troubleshooting guides for issues like pressure fluctuations, leaks, and baseline noise.[16][17][18][19][20]
-
Issue 3: Unexpected Results in In Vitro Dissolution
-
Question: The dissolution of this compound is much faster than anticipated, making it difficult to differentiate between formulations. What can we do?
-
Answer:
-
Sampling Time Points: For highly soluble compounds, use more frequent and earlier sampling time points (e.g., 1, 2, 5, 10, and 15 minutes) to better characterize the initial rapid dissolution phase.
-
Apparatus and Agitation: While USP Apparatus 2 is standard, for extremely rapid dissolution, a different apparatus or a lower, more controlled agitation speed might be necessary to introduce a discriminatory element, although this would be a non-compendial method.
-
Focus on Formulation Attributes: For a highly soluble drug like this compound, the dissolution test may be more of a quality control check for disintegration and consistency rather than a detailed profile. The focus should be on ensuring the product dissolves rapidly and completely as expected.
-
Issue 4: Discrepancy Between In Vitro Anticancer Activity and In Vivo Efficacy
-
Question: We observed potent anticancer activity of Ciclopirox in our cell culture experiments, but the in vivo efficacy in our animal model is lower than expected. What could be the reason?
-
Answer:
-
Pharmacokinetics and Drug Exposure: Ensure that the dosing regimen of this compound in the in vivo model achieves and maintains plasma and tumor concentrations of Ciclopirox that are above the in vitro IC50 for a sufficient duration.
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture conditions. Factors such as tumor perfusion, hypoxia, and interactions with the extracellular matrix can influence drug efficacy.
-
Metabolism: While Fosciclopirox is converted to Ciclopirox, further metabolism of Ciclopirox in vivo could lead to inactive metabolites, reducing the concentration of the active drug at the tumor site.
-
Model Selection: The chosen in vivo model may not fully recapitulate the human disease. Consider using different xenograft or patient-derived xenograft (PDX) models.
-
References
- 1. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Oral ciclopirox olamine displays biological activity in a phase I study in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciclopirox Olamine inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Ciclopirox on Newcrom A Column | SIELC Technologies [sielc.com]
- 11. Separation of Ciclopirox on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC method for pharmacokinetic studies on ciclopirox olamine in rabbits after intravenous and intravaginal administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fip.org [fip.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. realab.ua [realab.ua]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. hplc.eu [hplc.eu]
- 20. agilent.com [agilent.com]
Inconsistent results in Fosciclopirox disodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in experiments involving Fosciclopirox disodium (B8443419) (CPX-POM).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing variable anti-proliferative activity with Fosciclopirox disodium in my in vitro experiments?
Inconsistent anti-proliferative effects of this compound can arise from incomplete or variable conversion of the prodrug to its active metabolite, Ciclopirox (CPX). This compound requires the action of circulating phosphatases for this conversion.[1][2] The levels of these enzymes can vary significantly between different cell culture media and cell lines.
Troubleshooting Steps:
-
Use the Active Metabolite: For most in vitro studies, it is recommended to use Ciclopirox olamine (CPX-O), the commercially available form of the active metabolite, to bypass the need for enzymatic conversion.[1] Cell culture media generally lack the necessary phosphatases to efficiently convert this compound to CPX.[1]
-
Confirm Prodrug Conversion (If Fosciclopirox must be used): If your experimental design necessitates the use of the prodrug, you may need to supplement the media with a source of alkaline phosphatase or validate the phosphatase activity of your specific cell line.
-
Cell Line Sensitivity: Different cancer cell lines can exhibit varying sensitivity to CPX. This can be due to differences in the expression of target proteins like those in the Notch signaling pathway.[1][3] It is advisable to perform dose-response curves for each cell line to determine the appropriate concentration range.
2. My in vivo results with this compound are not consistent across different studies. What could be the cause?
Variability in in vivo experiments can be influenced by several factors related to the administration and metabolism of this compound.
Troubleshooting Steps:
-
Route of Administration: this compound is designed for parenteral (e.g., intravenous, intraperitoneal) administration to ensure rapid and complete conversion to CPX and to bypass the poor oral bioavailability of CPX.[4][5][6] Ensure the chosen route of administration is consistent and appropriate for your animal model.
-
Pharmacokinetics: The plasma and urine pharmacokinetics of this compound and its metabolites can be influenced by the animal model (e.g., rats, dogs).[5][6] Be aware of potential differences in metabolism and excretion rates between species.
-
Formulation and Stability: this compound is a white solid with excellent water solubility and is stable in solution for parenteral administration.[1][7] However, it's crucial to follow the recommended storage and handling procedures to avoid degradation. The formulation for in vivo studies often includes buffers and pH adjusters to maintain stability.[1]
3. I am seeing inconsistent results in my Western blot analysis of Notch signaling pathway proteins after treatment with Ciclopirox. How can I troubleshoot this?
Inconsistent Western blot results can be due to a variety of factors, from sample preparation to the intricacies of the signaling pathway itself.
Troubleshooting Steps:
-
Time- and Dose-Dependence: The effect of CPX on Notch signaling proteins can be both time- and dose-dependent.[1] Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your target proteins.
-
Antibody Specificity: Ensure the primary antibodies you are using are specific for the target proteins (e.g., Notch 1-4, Presenilin 1, Nicastrin, Hes1, c-Myc, Cyclin D1). Validate your antibodies using appropriate controls.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes.
-
Cellular Context: The baseline expression levels of Notch pathway components can vary between cell lines, which may influence the observed effects of CPX.[1]
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., T24, UM-UC-3) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Ciclopirox olamine (CPX-O) in the appropriate cell culture medium. The concentration range should be determined from pilot experiments, but a common starting range is 0-40 µM.[1][3] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of CPX-O.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration and time point. Plot the dose-response curves to determine the IC50 values.
Western Blot Analysis of Notch Pathway Proteins
-
Cell Lysis: Plate cells (e.g., T24, UM-UC-3) in 6-well plates and treat with the desired concentrations of CPX-O for the determined amount of time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Notch pathway proteins (e.g., Notch 1, Presenilin 1, Nicastrin, Hes1) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: In Vitro Activity of this compound and its Metabolites
| Compound | Target | In Vitro Activity (IC50) | Notes |
| This compound (CPX-POM) | Prodrug | > 50 µM | Requires enzymatic conversion to active form.[1] |
| Ciclopirox (CPX) | Active Metabolite | Varies by cell line (typically in the low µM range) | Directly inhibits cancer cell proliferation.[1][3] |
| Ciclopirox ß-D-glucuronide (CPX-G) | Inactive Metabolite | > 50 µM | Major inactive metabolite found in urine.[1][5][6] |
Table 2: Recommended Experimental Conditions for In Vitro Assays
| Parameter | Recommendation | Rationale |
| Test Article | Ciclopirox olamine (CPX-O) | Bypasses the need for enzymatic conversion in cell culture.[1] |
| Concentration Range | 0 - 40 µM (cell line dependent) | To capture the full dose-response relationship.[1][3] |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects on cell proliferation.[1][3] |
| Cell Lines | T24, UM-UC-3, HTB-9, HTB-5, HT-1376, RT-4 | Examples of bladder cancer cell lines with demonstrated sensitivity to CPX.[1][3] |
Visualizations
Caption: Metabolism of this compound.
Caption: Ciclopirox inhibits the Notch signaling pathway.
Caption: General experimental workflow for Fosciclopirox.
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.altinbas.edu.tr [openaccess.altinbas.edu.tr]
Fosciclopirox disodium experimental controls and best practices
Welcome to the technical support center for Fosciclopirox disodium (B8443419). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Fosciclopirox disodium in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ciclopirox (B875)?
A1: this compound (also known as CPX-POM) is a phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[1] This means it is an inactive precursor that is rapidly and completely metabolized in vivo by circulating phosphatases to release the active anticancer agent, Ciclopirox.[2] The key advantage of this compound is its excellent water solubility, which allows for parenteral (e.g., intravenous) administration.[3][4] In contrast, Ciclopirox itself has poor water solubility and low oral bioavailability, limiting its clinical utility as a systemic anticancer agent.[3][2] For most in vitro cell culture experiments, Ciclopirox Olamine is used as cell culture media lacks the necessary phosphatases to convert Fosciclopirox to Ciclopirox.[4]
Q2: What is the primary mechanism of action of this compound's active metabolite, Ciclopirox?
A2: The primary anticancer mechanism of Ciclopirox is the inhibition of the Notch signaling pathway.[5] It achieves this by targeting the γ-secretase complex, a key enzyme in the activation of Notch receptors.[5] Specifically, Ciclopirox has been shown to bind to Presenilin 1 (PSEN1) and Nicastrin (NCSTN), essential components of the γ-secretase complex.[3][6] This inhibition prevents the cleavage and release of the Notch Intracellular Domain (NICD), which would otherwise translocate to the nucleus and activate downstream target genes involved in cell proliferation, survival, and differentiation.[1] Other reported mechanisms of Ciclopirox include the chelation of polyvalent metal cations like Fe³⁺ and Al³⁺, and the inhibition of mTORC1 pathway effectors.[1]
Q3: What are the recommended storage and handling procedures for this compound?
A3: this compound is a white solid with good water solubility.[4] For preclinical in vivo studies, it has been supplied as a sterile solution for injection.[4] It is important to refer to the manufacturer's specific instructions for storage conditions, which typically involve refrigeration (2-8°C) for solutions.[7] For Ciclopirox Olamine, used in cell culture, stock solutions are often prepared in DMSO and stored at -20°C or -80°C.[8]
Q4: At what concentrations should I use Ciclopirox Olamine in my cell culture experiments?
A4: The effective concentration of Ciclopirox Olamine can vary depending on the cell line and the duration of treatment. IC50 values for Ciclopirox in various cancer cell lines have been reported to range from 1.5 to 10 µM.[9][10] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Issue 1: Low or no activity of this compound in in vitro cell culture.
-
Cause: Standard cell culture media lacks the phosphatases required to convert the Fosciclopirox prodrug into its active form, Ciclopirox.[4]
-
Solution: For in vitro experiments, it is recommended to use the active metabolite, Ciclopirox, directly. Ciclopirox Olamine is a commonly used salt for this purpose.[4]
Issue 2: Inconsistent results in cell-based assays.
-
Cause 1: Compound precipitation. Although Ciclopirox Olamine is soluble in DMSO for stock solutions, high concentrations in aqueous cell culture media may lead to precipitation.
-
Solution 1: Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions from a concentrated stock solution for each experiment. It may be necessary to lower the final concentration or the percentage of DMSO in the final culture volume.
-
Cause 2: Cell density and confluency. The anti-proliferative effects of Ciclopirox can be influenced by the initial cell seeding density and the confluency at the time of treatment.
-
Solution 2: Standardize your cell seeding density and treatment confluency across all experiments. Report these parameters in your experimental records to ensure reproducibility.
Issue 3: Difficulty in detecting changes in Notch signaling pathway proteins by Western blot.
-
Cause 1: Antibody quality. The quality of primary antibodies against Notch pathway proteins can be variable.
-
Solution 1: Use antibodies that have been validated for Western blotting and, if possible, have been cited in the literature for detecting the specific proteins of interest. Run appropriate positive and negative controls to validate antibody performance.
-
Cause 2: Low protein abundance. Some components of the Notch signaling pathway may be expressed at low levels.
-
Solution 2: Optimize your protein extraction and loading amounts. You may need to load a higher amount of total protein per lane (e.g., 40 µg) to detect low-abundance proteins. Using a sensitive chemiluminescent substrate can also enhance detection.
Quantitative Data
Table 1: In Vitro Potency of Ciclopirox in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| T24 | Urothelial Carcinoma | ~1.5 - 10 | [9] |
| UM-UC-3 | Urothelial Carcinoma | ~1.5 - 10 | [9] |
| HTB-9 | Urothelial Carcinoma | ~1.5 - 10 | [9] |
| HTB-5 | Urothelial Carcinoma | ~1.5 - 10 | [9] |
| HT-1376 | Urothelial Carcinoma | ~1.5 - 10 | [9] |
| RT-4 | Urothelial Carcinoma | ~1.5 - 10 | [9] |
| MDA-MB-231 | Breast Cancer | ~1.5 - 4.9 | [10] |
| Rh30 | Rhabdomyosarcoma | ~1.5 - 4.9 | [10] |
| H1299 | Non-small cell lung cancer | 11.13 | [8] |
| 95D | Non-small cell lung cancer | 4.136 | [8] |
Table 2: Preclinical Pharmacokinetic Parameters of Ciclopirox following Intravenous Administration of this compound in Rats
| Parameter | Unit | Value | Citation |
| Systemic Clearance (Cl) | mL/h/kg | 3326 | [4] |
| Apparent Volume of Distribution (Vd) | mL/kg | 2664 | [4] |
| Steady-State Volume of Distribution (Vss) | mL/kg | 1853 | [4] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of culture medium and incubate overnight.[11]
-
Treatment: The next day, treat the cells with various concentrations of Ciclopirox Olamine (e.g., 0, 5, 10, 20, 40 µM) or a vehicle control (DMSO).[11]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Notch Signaling Proteins
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Cell Lysis: After treatment with Ciclopirox Olamine, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch pathway proteins (e.g., Notch1, Presenilin 1, Nicastrin, Hes1) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with Ciclopirox Olamine or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation, followed by cooling.[1]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.[7]
-
Detection: Analyze the amount of soluble target protein (e.g., Presenilin 1, Nicastrin) in the supernatant by Western blotting or other protein detection methods.[13]
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]
Visualizations
Caption: Fosciclopirox is converted to Ciclopirox, which inhibits γ-secretase, blocking Notch signaling.
Caption: General experimental workflow for preclinical evaluation of Fosciclopirox and Ciclopirox.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs PMID: 31113837 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciclopirox targets cellular bioenergetics and activates ER stress to induce apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Pharmacokinetic Data of Fosciclopirox Disodium
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the pharmacokinetic data of Fosciclopirox disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What is Fosciclopirox disodium and its relationship to Ciclopirox (B875)?
A1: this compound (also referred to as CPX-POM) is a phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[1][2][3][4][5] It was developed to overcome the poor oral bioavailability and gastrointestinal toxicity associated with Ciclopirox olamine, the active antifungal agent.[1][2][3][4] Following intravenous administration, Fosciclopirox is designed to be rapidly and completely metabolized in the blood by circulating phosphatases to release the active metabolite, Ciclopirox.[1][2][3][4]
Q2: What is the primary route of administration for Fosciclopirox in clinical studies?
A2: In clinical trials, Fosciclopirox is administered intravenously (IV).[4][6] This route ensures complete bioavailability of the active metabolite, Ciclopirox.[2][3][4]
Q3: What is the main metabolic pathway for Ciclopirox after its formation from Fosciclopirox?
A3: The primary metabolic pathway for Ciclopirox is glucuronidation.[2][3][7][8] Ciclopirox is extensively metabolized to its inactive glucuronide conjugate, Ciclopirox glucuronide (CPX-G).[2][3][8]
Q4: How are Ciclopirox and its metabolites eliminated from the body?
A4: Ciclopirox and its major inactive metabolite, Ciclopirox glucuronide, are primarily eliminated from the body through renal excretion in the urine.[2][3][7]
Q5: What is the recommended Phase 2 dose (RP2D) of Fosciclopirox in human clinical trials?
A5: The recommended Phase 2 dose of Fosciclopirox is 900 mg/m² administered intravenously.[6]
Q6: Is the systemic exposure of Ciclopirox proportional to the administered dose of Fosciclopirox?
A6: Yes, in the Phase 1 clinical trial (NCT03348514), the systemic exposure of Ciclopirox (CPX) was found to be dose-proportional with intravenous administration of Fosciclopirox at doses ranging from 30 to 900 mg/m².[6]
Troubleshooting Guides
Issue 1: Difficulty in detecting Fosciclopirox in plasma samples.
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Possible Cause: Fosciclopirox is a prodrug designed for rapid and complete conversion to Ciclopirox in the blood.[1][2][3][4] Therefore, the concentration of the intact prodrug in plasma is expected to be very low and transient.
-
Troubleshooting Steps:
-
Optimize Sampling Time: Ensure that blood samples are collected as early as possible after the start of the infusion.
-
Use a Highly Sensitive Assay: Employ a validated, highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ) specifically for Fosciclopirox.
-
Stabilize the Prodrug: Investigate if any specific sample handling procedures are required to prevent ex vivo conversion of Fosciclopirox to Ciclopirox. This may include the use of specific anticoagulants or enzyme inhibitors.
-
Issue 2: High variability in Ciclopirox pharmacokinetic parameters between subjects.
-
Possible Cause: Inter-individual variability can be influenced by factors such as differences in body surface area, renal function, and activity of metabolizing enzymes (phosphatases and UDP-glucuronosyltransferases).
-
Troubleshooting Steps:
-
Normalize Dosing: Ensure that dosing is accurately calculated based on individual patient body surface area (mg/m²).
-
Assess Renal Function: Monitor and record the renal function of each subject, as Ciclopirox and its glucuronide metabolite are primarily cleared by the kidneys.[2][3][7]
-
Stratify Data: Analyze the pharmacokinetic data by stratifying the study population based on relevant demographic and clinical characteristics to identify potential sources of variability.
-
Issue 3: Unexpectedly low urinary excretion of Ciclopirox.
-
Possible Cause: A significant portion of Ciclopirox is metabolized to Ciclopirox glucuronide before renal excretion.[2][3][8] Assays that only measure the parent drug will underestimate the total amount of drug eliminated in the urine.
-
Troubleshooting Steps:
-
Measure the Metabolite: Ensure that the bioanalytical method is validated to quantify both Ciclopirox and Ciclopirox glucuronide in urine samples.
-
Account for Glucuronide Conjugate: When calculating the total urinary recovery, sum the amounts of both Ciclopirox and Ciclopirox glucuronide excreted.
-
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Ciclopirox (CPX) Following Intravenous Administration of Fosciclopirox (CPX-POM)
| Species | Dose of CPX-POM | T½ (h) | CL (mL/h/kg) | Vd (mL/kg) |
| Rat | 17.5 mg/kg | < 1 | 3326 | 2664 |
| Dog | 5.4 mg/kg | ~1 | 734 | 1020 |
Data extracted from preclinical studies.[2]
Table 2: Summary of Human Pharmacokinetic Parameters of Ciclopirox (CPX) Following Intravenous Administration of Fosciclopirox (CPX-POM) in Patients with Advanced Solid Tumors (NCT03348514)
| Dose of CPX-POM | T½ (h) | CL (L/h) | Vd (L) | Cmax | Tmax |
| 30 - 900 mg/m² | 2 - 8 | 46 | 549 | Assessed | Assessed |
Pharmacokinetic parameters were assessed in the Phase 1 clinical trial. Specific values for Cmax and Tmax have not been publicly reported.[6][9]
Experimental Protocols
Protocol 1: Preclinical Pharmacokinetic Study in Rats
-
Study Design: Male Sprague-Dawley rats received a single intravenous dose of Fosciclopirox (17.5 mg/kg).[2]
-
Sample Collection: Serial blood samples were collected at predetermined time points post-dose.[2] Urine was also collected.[2]
-
Bioanalytical Method: Plasma and urine concentrations of Ciclopirox and Ciclopirox glucuronide were determined using a validated LC-MS/MS method.[10]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as half-life (T½), clearance (CL), and volume of distribution (Vd).[2]
Protocol 2: Human Phase 1 Clinical Trial (NCT03348514)
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Study Design: A dose-escalation study in patients with advanced solid tumors. Fosciclopirox was administered as an intravenous infusion once daily for five consecutive days in 21-day cycles. Doses ranged from 30 to 1200 mg/m².[6][9]
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Sample Collection: Serial blood and urine samples were collected to characterize the single-dose and steady-state pharmacokinetics of Fosciclopirox and its metabolites.[6]
-
Bioanalytical Method: Plasma and urine concentrations of Fosciclopirox, Ciclopirox, and Ciclopirox glucuronide were determined by a validated LC-MS/MS method.[6]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution were assessed.[9]
Mandatory Visualization
References
- 1. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. ascopubs.org [ascopubs.org]
- 7. Oral ciclopirox olamine displays biological activity in a phase I study in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Gastrointestinal Toxicity of Ciclopirox with Fosciclopirox Disodium
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) toxicity associated with Ciclopirox (B875) (CPX) through the use of its prodrug, Fosciclopirox disodium (B8443419) (CPX-POM).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with oral administration of Ciclopirox in preclinical and clinical studies?
A1: The primary challenge with oral administration of Ciclopirox is its dose-limiting gastrointestinal toxicity.[1][2] In a phase I clinical trial involving patients with advanced hematologic malignancies, oral Ciclopirox olamine led to Grade 3 small bowel enteritis at a dose of 80 mg/m² administered four times daily.[3] Preclinical studies in mice have also demonstrated that oral Ciclopirox can cause macroscopic bowel inflammation, gastric irritation, and chronic gastritis.[4]
Q2: How does Fosciclopirox disodium address the GI toxicity of Ciclopirox?
A2: this compound is a phosphoryloxymethyl ester prodrug of Ciclopirox designed for parenteral (e.g., intravenous) administration.[2][5] Following administration, it is rapidly and completely metabolized to the active metabolite, Ciclopirox.[6] This route of administration bypasses the gastrointestinal tract, thereby avoiding the local toxicity associated with oral Ciclopirox.[4] Preclinical studies have shown that administration of Fosciclopirox does not result in the GI toxicity observed with oral Ciclopirox.[4]
Q3: What is the proposed mechanism of Ciclopirox-induced GI toxicity?
A3: The GI toxicity of Ciclopirox is believed to be linked to its primary mechanism of action: intracellular iron chelation.[1][7][8] By chelating iron, Ciclopirox inhibits essential iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis.[9] This can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and activating stress-related signaling pathways like the JNK pathway, which can contribute to cellular damage and inflammation in the GI tract.[10][11]
Q4: Are there established animal models to study Ciclopirox-induced GI toxicity?
A4: Yes, rodent models, particularly mice and rats, are commonly used to evaluate chemotherapy-induced mucositis, which shares pathological features with Ciclopirox-induced GI toxicity. These models involve the administration of the test compound and subsequent monitoring of clinical signs (body weight loss, diarrhea) and histopathological changes in the GI tract.[12][13][14]
Q5: What are the key parameters to assess when evaluating GI toxicity in preclinical studies?
A5: Key parameters include:
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Clinical Observations: Daily monitoring for changes in behavior, posture, and signs of distress.
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Body Weight: Daily measurement, as weight loss is a sensitive indicator of toxicity.
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Stool Consistency: Scoring of diarrhea severity.
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Histopathology: Microscopic examination of intestinal tissues for signs of inflammation, ulceration, villous atrophy, and crypt damage.[12][13][15]
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Biomarkers: Measurement of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue or plasma.[12]
II. Troubleshooting Guides
Issue 1: Unexpectedly high incidence of GI toxicity in the control group receiving the vehicle for oral Ciclopirox.
-
Possible Cause: The vehicle itself may have irritating properties. Some vehicles used for oral gavage can cause mild gastrointestinal upset.
-
Troubleshooting Steps:
-
Review the literature for the tolerability of the chosen vehicle in the specific animal model.
-
Consider using a more inert vehicle, such as sterile water or a low-concentration methylcellulose (B11928114) solution.
-
Run a pilot study with the vehicle alone to establish a baseline for any vehicle-induced effects.
-
Issue 2: High variability in the severity of GI toxicity within the same experimental group.
-
Possible Cause 1: Inconsistent gavage technique leading to esophageal or gastric injury.
-
Troubleshooting Steps:
-
Ensure all personnel are properly trained in oral gavage techniques for the specific species.
-
Use appropriate gavage needle size and type (e.g., flexible tip) to minimize physical trauma.
-
-
Possible Cause 2: Differences in the gut microbiome of the animals.
-
Troubleshooting Steps:
-
Source animals from a single, reputable vendor.
-
Acclimatize animals for a sufficient period before starting the experiment.
-
Consider co-housing animals to normalize their gut microbiota.
-
Issue 3: Difficulty in distinguishing between systemic toxicity and local GI toxicity.
-
Possible Cause: The observed clinical signs (e.g., weight loss, lethargy) can be due to both systemic effects and GI discomfort leading to reduced food and water intake.
-
Troubleshooting Steps:
-
Include a parenteral Fosciclopirox group in the study design. If the same clinical signs are observed at equivalent systemic exposures of Ciclopirox, they are likely systemic. If the signs are absent or reduced in the Fosciclopirox group, they are likely due to local GI toxicity of oral Ciclopirox.
-
Incorporate specific assessments of GI function, such as intestinal permeability assays or detailed histopathology of the entire GI tract.
-
III. Data Presentation
Table 1: Comparative Gastrointestinal Toxicity of Oral Ciclopirox Olamine vs. Parenteral this compound
| Parameter | Oral Ciclopirox Olamine | Parenteral this compound | Reference(s) |
| Clinical GI Adverse Events | Dose-limiting Grade 3 small bowel enteritis observed in 40% (2/5) of patients at 80 mg/m² q.i.d. | Not reported as a dose-limiting toxicity in clinical trials. | [3] |
| Preclinical GI Pathology (Mice) | Macroscopic bowel inflammation observed. | No macroscopic inflammation of the gut observed. | [4] |
| Preclinical GI Pathology (Rats) | Gastric irritation and chronic gastritis reported after 4 weeks of administration. | Not reported. | [4] |
IV. Experimental Protocols
A. In Vivo Assessment of Gastrointestinal Toxicity in a Rodent Model
This protocol is adapted from models of chemotherapy-induced mucositis and can be used to evaluate the GI toxicity of orally administered Ciclopirox.
1. Animal Model:
-
Male Wistar rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
2. Acclimatization:
-
Acclimatize animals for at least 7 days before the start of the experiment with free access to standard chow and water.
3. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water) via oral gavage.
-
Group 2: Ciclopirox (at various dose levels) suspended in vehicle via oral gavage.
-
Group 3: this compound (at a dose calculated to deliver an equivalent systemic exposure of Ciclopirox) in saline via intravenous or intraperitoneal injection.
4. Dosing Regimen:
-
Administer the compounds once daily for a period of 5 to 14 days.
5. Monitoring and Endpoints:
-
Body Weight: Record daily.
-
Diarrhea Score: Assess daily based on stool consistency (e.g., 0 = normal, 1 = soft, 2 = watery).
-
Histopathology: At the end of the study, euthanize animals and collect sections of the small and large intestine. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate for:
-
Villous atrophy
-
Crypt destruction
-
Inflammatory cell infiltration
-
Ulceration
-
6. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the different groups.
B. In Vitro Assessment of Gastrointestinal Toxicity using Caco-2 Cells
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells on Transwell® inserts and allow them to differentiate for 21 days to form a polarized monolayer.
2. Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of the Caco-2 cell monolayers using a voltmeter to confirm barrier integrity before and after treatment. A significant drop in TEER indicates compromised barrier function.
3. Cytotoxicity Assay (MTT Assay):
-
Treat the Caco-2 monolayers with varying concentrations of Ciclopirox for 24-48 hours.
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells.
-
Incubate for 2-4 hours, then solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
4. Data Analysis:
-
Calculate the percentage of cell viability and the IC50 value for Ciclopirox.
V. Visualization of Signaling Pathways
The following diagrams illustrate the proposed mechanism of Ciclopirox-induced GI toxicity and the experimental workflow for its assessment.
Caption: Proposed signaling pathway of Ciclopirox-induced gastrointestinal toxicity.
Caption: Experimental workflow for assessing Ciclopirox-induced GI toxicity.
References
- 1. Oral ciclopirox olamine displays biological activity in a phase I study in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Sugar and iron: Toward understanding the antibacterial effect of ciclopirox in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance and Essentiality of Natural and Synthetic Chelators in Medicine: Increased Prospects for the Effective Treatment of Iron Overload and Iron Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciclopirox induces autophagy through reactive oxygen species-mediated activation of JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciclopirox induces autophagy through reactive oxygen species-mediated activation of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemotherapy Induces Oral Mucositis in Mice Without Additional Noxious Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models [mdpi.com]
- 14. A Rat Model for Oral Mucositis Induced by a Single Administration of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Model of Cisplatin-Induced Oral Mucositis: Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Fosciclopirox disodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosciclopirox disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What is Fosciclopirox disodium and what is its active form?
This compound (also known as CPX-POM) is a water-soluble prodrug of the antifungal agent Ciclopirox (CPX).[1][2] Upon parenteral administration, Fosciclopirox is rapidly and completely metabolized by circulating phosphatases into its active metabolite, Ciclopirox (CPX).[1] This formulation overcomes the poor water solubility and oral bioavailability of Ciclopirox, allowing for systemic administration in a clinical setting.[1][3]
Q2: What is the primary mechanism of action of Ciclopirox in cancer cells?
The anticancer activity of Ciclopirox is multifaceted. A key mechanism is the chelation of polyvalent metal cations like Fe3+, which inhibits metal-dependent enzymes crucial for cellular processes.[1] This leads to the disruption of mitochondrial electron transport and energy production.[1] More specifically in cancer, Ciclopirox has been shown to inhibit the γ-secretase complex, which in turn suppresses the Notch signaling pathway, a pathway often upregulated in cancer and associated with tumor progression.[3][4]
Q3: Why do different cancer cell lines show varied responses to Fosciclopirox/Ciclopirox?
The differential response of cell lines to Ciclopirox can be attributed to their unique molecular and genetic profiles. For instance, the expression levels of the γ-secretase complex proteins (like Presenilin 1 and Nicastrin) and the dependency of the cancer cells on the Notch signaling pathway can significantly influence sensitivity to the drug.[1] Studies on bladder cancer cell lines T24 and UM-UC-3 have shown that Ciclopirox can induce different cell cycle arrest phases (G0/G1 arrest in T24 and S-phase arrest in UM-UC-3), highlighting these cell-line-specific responses.
Q4: In which cancer types has Fosciclopirox shown preclinical or clinical activity?
Fosciclopirox has demonstrated significant preclinical activity against high-grade urothelial (bladder) cancer in both in vitro and in vivo models.[1][2][3] Its active metabolite, Ciclopirox, has shown preclinical anticancer activity in a broad range of solid tumors and hematologic malignancies.[1][3] Clinical trials have been initiated to evaluate the efficacy of Fosciclopirox in patients with advanced solid tumors and specifically in those with bladder cancer.[1]
Quantitative Data Summary
| Cell Line | Observed Effect of Ciclopirox (CPX) | Reported Concentration/Time |
| T24 | Inhibition of proliferation, colony formation, and cell migration.[1] | Significant dose and time-dependent decrease in proliferation (0–40 μM CPX for up to 72 h).[1] |
| Induction of G0/G1 phase cell cycle arrest. | 4 µM CPX treatment. | |
| Induction of significant early and late apoptosis.[1] | Time-dependent increase over 72 h with 4 µM CPX.[5] | |
| Inhibition of Notch signaling pathway proteins.[1] | 4 µM CPX treatment.[5] | |
| UM-UC-3 | Inhibition of proliferation, colony formation, and cell migration.[1] | Significant dose and time-dependent decrease in proliferation (0–40 μM CPX for up to 72 h).[1] |
| Induction of S-phase cell cycle arrest. | 4 µM CPX treatment. | |
| Induction of significant late apoptosis.[1] | Time-dependent increase over 72 h with 4 µM CPX.[5] | |
| Inhibition of Notch signaling pathway proteins.[1] | 4 µM CPX treatment.[5] | |
| HTB-9, HTB-5, HT-1376, RT-4 | Inhibition of proliferation and colony formation.[1][2] | Significant dose and time-dependent decrease in proliferation (0–40 μM CPX for up to 72 h).[1][2] |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol details the procedure for quantifying apoptosis in cancer cells treated with Ciclopirox.
-
Cell Seeding and Treatment:
-
Seed T24 and UM-UC-3 cells in 6-well plates at a density that will ensure they are sub-confluent at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with desired concentrations of Ciclopirox (e.g., 4 µM) or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium (which contains dead, floating cells) into a 15 ml conical tube.
-
Gently wash the adherent cells with ice-cold PBS and add this wash to the same conical tube.
-
Trypsinize the remaining adherent cells and add them to the same tube to ensure all cells (viable, apoptotic, and necrotic) are collected.
-
Centrifuge the cell suspension at 500 x g for 7 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 5 µL of Propidium (B1200493) Iodide (PI) Staining Solution.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
-
Protocol 2: Western Blotting for γ-Secretase Complex Proteins
This protocol describes the detection of γ-secretase complex proteins (e.g., Presenilin-1, Nicastrin) in cell lysates after Ciclopirox treatment.
-
Cell Lysis:
-
After treating cells with Ciclopirox (e.g., 4 µM for 48 hours), wash the cell monolayer with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4X SDS sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Presenilin-1 and Nicastrin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Use β-actin or GAPDH as a loading control.
-
Visualizations
Caption: Mechanism of Fosciclopirox Action.
Caption: Experimental Workflow Diagram.
Caption: Troubleshooting Logical Flowchart.
Troubleshooting Guide
Q1: I am not observing any significant anti-proliferative effect after treating my cells with this compound. What could be the issue?
-
Prodrug Activation: Fosciclopirox is a prodrug that requires enzymatic conversion to its active form, Ciclopirox, by phosphatases.[1] These enzymes are typically present in the serum used in cell culture media. Ensure you are using serum-containing media. If you are working in serum-free conditions, the prodrug will not be activated. In this case, you should use the active metabolite, Ciclopirox (or Ciclopirox Olamine), directly.
-
Drug Concentration: The effective concentration of Ciclopirox is cell-line dependent. If you are using a concentration that is too low, you may not see an effect. It is recommended to perform a dose-response experiment (e.g., from 1 µM to 40 µM) to determine the IC50 for your specific cell line.[1]
-
Incubation Time: The effects of Ciclopirox are time-dependent. Significant effects on proliferation, cell cycle, and apoptosis are often observed after 48 to 72 hours of continuous exposure.[1] Ensure your experimental endpoint is not too early.
Q2: I am seeing a high level of cell death in my vehicle-treated control group. What should I do?
-
Solvent Toxicity: Ciclopirox is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that your vehicle control contains the same final concentration of DMSO as your drug-treated wells.
-
Cell Health and Culture Conditions: Poor cell health can make cells more susceptible to stress. Ensure your cells are healthy, free from contamination (especially mycoplasma), and are not over-confluent before starting the experiment. Use fresh media and reagents.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
-
Cell Passage Number: Cell lines can change their characteristics over time with increasing passage numbers. Use cells within a consistent and low passage number range for all experiments.
-
Reagent Consistency: Use the same lot of Fosciclopirox/Ciclopirox, serum, and other key reagents for a set of comparative experiments. Thaw and prepare reagents consistently.
-
Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments, as this can affect growth rates and drug response.
-
Iron Chelation Effects: Ciclopirox is an iron chelator. The availability of iron in your culture medium can potentially influence the drug's effect. While standard media have consistent formulations, be aware that this mechanism could contribute to subtle variations.
Q4: I observe a change in cell morphology after treatment, but not a significant decrease in cell number. What does this indicate?
This could indicate that the primary effect at the concentration and time point you have chosen is cell cycle arrest rather than immediate apoptosis.[3] Cells may become larger and flatter. You can confirm this by performing a cell cycle analysis using propidium iodide staining and flow cytometry. You may need to extend the treatment duration to observe a significant induction of apoptosis.
References
Technical Support Center: Validating γ-Secretase Inhibition by Fosciclopirox Disodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the γ-secretase inhibitory activity of Fosciclopirox disodium (B8443419). Fosciclopirox is a prodrug that is rapidly converted to its active metabolite, Ciclopirox (CPX), which has been shown to exhibit anticancer activity by targeting the γ-secretase complex and inhibiting the Notch signaling pathway.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is Fosciclopirox disodium and how does it inhibit γ-secretase?
A1: this compound (also known as CPX-POM) is a phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[1][2][4] Upon administration, it is rapidly and completely metabolized by circulating phosphatases into its active form, CPX.[2][5][7] CPX exerts its anticancer effects, in part, by inhibiting the γ-secretase complex.[2][5] Molecular modeling and cellular thermal shift assays have demonstrated that CPX directly binds to Presenilin 1 (PSEN1) and Nicastrin, two essential components of the γ-secretase complex.[2][3] This inhibition prevents the cleavage of transmembrane proteins like Notch, thereby suppressing downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Q2: What is the primary signaling pathway affected by Fosciclopirox-mediated γ-secretase inhibition?
A2: The primary signaling pathway affected is the Notch signaling pathway.[1][2][5] The γ-secretase complex is responsible for the final proteolytic cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD).[2] The NICD then translocates to the nucleus to activate the transcription of target genes that regulate cell proliferation, differentiation, and survival.[2] By inhibiting γ-secretase, CPX prevents the formation of NICD, leading to the downregulation of Notch target genes such as HES1, c-MYC, and Cyclin D1.[2][8]
Q3: In which cancer models has the efficacy of Fosciclopirox been demonstrated?
A3: The preclinical anticancer activity of Fosciclopirox (and its active metabolite CPX) has been demonstrated in various solid and hematologic malignancies.[2][3][4] Notably, its efficacy has been extensively characterized in preclinical models of high-grade urothelial cancer.[2][3][4] In these models, CPX has been shown to inhibit cell proliferation, clonogenicity, and spheroid formation.[2][3]
Q4: Why use the prodrug Fosciclopirox instead of Ciclopirox directly?
A4: While Ciclopirox (CPX) is the active anticancer agent, its clinical utility as a systemic anticancer agent is limited by poor oral bioavailability and gastrointestinal toxicity.[2][3][4][5] Fosciclopirox was developed to overcome these limitations. As a water-soluble prodrug, it can be administered parenterally (e.g., intravenously or subcutaneously), ensuring complete and rapid conversion to CPX in the bloodstream and selective delivery to the urinary tract.[2][5][9]
Data Presentation
Table 1: Summary of In Vitro Effects of Ciclopirox (Active Metabolite of Fosciclopirox) in Urothelial Cancer Cell Lines
| Assay | Cell Lines | Observed Effect | Reference |
| Cell Proliferation | T24, UM-UC-3, HT-1376, etc. | Dose and time-dependent decrease | [4] |
| Clonogenicity | T24, UM-UC-3 | Inhibition of colony formation | [2][4] |
| Spheroid Formation | T24, UM-UC-3 | Inhibition of spheroid growth | [2][4] |
| Cell Cycle Analysis | T24, UM-UC-3 | Increased arrest at S and G0/G1 phases | [2][3] |
| Apoptosis | T24, UM-UC-3 | Increased apoptosis | [4] |
| Western Blot | T24, UM-UC-3 | Reduced levels of Nicastrin, Presenilin 1, APH-1, and PEN-2. Inhibition of Notch2 and Notch3 activation. Downregulation of Hes1, c-MYC, and Cyclin D1. | [2] |
| qPCR Array | T24 | Downregulation of Notch signaling pathway genes (Hes5, Lfng, Myc, Notch1) | [2][8] |
Experimental Protocols & Troubleshooting
In Vitro γ-Secretase Cleavage Assay
This assay directly measures the enzymatic activity of γ-secretase on a specific substrate in the presence or absence of an inhibitor.
Detailed Methodology:
-
Preparation of Cell Lysates/Membranes:
-
Culture cells known to have high γ-secretase activity (e.g., HEK293, CHO cells).
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., containing CHAPSO) to solubilize membrane proteins.
-
Centrifuge to pellet insoluble debris and collect the supernatant containing the solubilized γ-secretase complex.
-
-
Reaction Setup:
-
In a 96-well plate, add the cell lysate/membrane preparation.
-
Add Fosciclopirox (or its active metabolite, Ciclopirox) at various concentrations. Include a vehicle control (e.g., DMSO) and a known γ-secretase inhibitor as a positive control.
-
Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding a γ-secretase-specific substrate. This can be a recombinant protein (e.g., APP-C99) or a fluorogenic peptide substrate conjugated to a reporter system like EDANS/DABCYL.
-
-
Incubation and Detection:
-
Incubate the reaction mixture at 37°C for 1-2 hours in the dark.
-
If using a fluorogenic substrate, measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 355 nm excitation, 510 nm emission for EDANS).
-
If using a recombinant protein substrate, stop the reaction and analyze the cleavage products by Western blot or ELISA.[10]
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or no γ-secretase activity in control wells | Inactive enzyme preparation. | Ensure proper lysis buffer and conditions to maintain enzyme integrity. Use fresh cell lysates. |
| Incorrect substrate or substrate concentration. | Verify the substrate sequence and concentration. Titrate the substrate to find the optimal concentration. | |
| High background fluorescence | Autofluorescence of the compound or cell lysate. | Run a control with compound and lysate but no substrate. Subtract this background from the experimental wells. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or fill them with buffer. |
Western Blot Analysis of Notch Signaling Pathway Components
This method is used to assess the levels of key proteins in the Notch signaling pathway following treatment with Fosciclopirox.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate urothelial cancer cells (e.g., T24, UM-UC-3) and allow them to adhere.
-
Treat the cells with varying concentrations of Ciclopirox for a specified duration (e.g., 48 hours).[8]
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Notch pathway proteins (e.g., Presenilin 1, Nicastrin, activated Notch1, HES1, c-MYC) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal for target protein | Low protein expression. | Increase the amount of protein loaded. Use a more sensitive ECL substrate. |
| Primary antibody not effective. | Optimize antibody concentration. Try a different antibody from another vendor. | |
| High background/non-specific bands | Antibody concentration too high. | Titrate the primary and secondary antibodies. |
| Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. | |
| Uneven loading (based on loading control) | Inaccurate protein quantification or pipetting. | Be meticulous with protein quantification and loading. Normalize band intensity to the loading control (e.g., GAPDH, β-actin). |
Visualizations
Signaling Pathway Diagram
Caption: Fosciclopirox inhibits Notch signaling via γ-secretase.
Experimental Workflow Diagram
Caption: Workflow for validating Fosciclopirox's mechanism.
Troubleshooting Logic Diagram
References
- 1. Facebook [cancer.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lead Product — Ciclomed [ciclomed.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fosciclopirox Disodium vs. Ciclopirox Olamine in Bladder Cancer Models: A Comparative Guide
A detailed examination of the preclinical efficacy of Fosciclopirox, a novel prodrug of Ciclopirox, in bladder cancer models, and its comparison to the conventional Ciclopirox olamine formulation.
In the landscape of bladder cancer therapeutics, the repurposing of existing drugs has emerged as a promising strategy. Ciclopirox, an off-patent antifungal agent, has demonstrated significant anticancer activity in various preclinical models. However, its clinical utility has been hampered by poor oral bioavailability and solubility.[1][2] To address these limitations, Fosciclopirox disodium (B8443419) (CPX-POM), a water-soluble prodrug of Ciclopirox, was developed to enable parenteral administration and enhance drug delivery to the urinary tract.[1][2] This guide provides a comprehensive comparison of Fosciclopirox disodium and Ciclopirox olamine in bladder cancer models, focusing on their performance based on available experimental data.
Executive Summary
Fosciclopirox is a novel, patented prodrug that is rapidly and completely metabolized in the blood to its active metabolite, Ciclopirox (CPX).[3][4] This active metabolite is the same therapeutic agent present in Ciclopirox olamine. The primary advantage of Fosciclopirox lies in its improved pharmaceutical properties, specifically its high-water solubility, which allows for intravenous or subcutaneous administration.[1][4] This route of administration bypasses the extensive first-pass metabolism and gastrointestinal toxicities associated with oral Ciclopirox olamine, leading to higher bioavailability and targeted delivery of Ciclopirox to the urinary tract.[1][5]
Preclinical studies have extensively characterized the anticancer effects of Ciclopirox, the active metabolite of Fosciclopirox, in various bladder cancer models. These studies demonstrate that Ciclopirox inhibits cell proliferation, clonogenicity, and spheroid formation in a dose- and time-dependent manner.[2][6] In vivo, Fosciclopirox has shown significant efficacy in a chemically induced mouse model of bladder cancer, leading to a reduction in tumor volume and progression.[2][3]
While direct head-to-head comparative studies between Fosciclopirox and Ciclopirox olamine in bladder cancer models are limited, the available data strongly suggests that Fosciclopirox provides a more effective delivery mechanism for the active compound, Ciclopirox, to the site of action in bladder cancer.
In Vitro Efficacy of Ciclopirox in Bladder Cancer Cell Lines
The cytotoxic and antiproliferative effects of Ciclopirox (CPX), the active metabolite of Fosciclopirox, have been evaluated in a panel of human bladder cancer cell lines.
| Cell Line | Assay | Key Findings | Reference |
| T24, UM-UC-3, HTB-9, HTB-5, HT-1376, RT-4 | Cell Proliferation | Dose- and time-dependent decrease in cell proliferation with CPX treatment (0–40 μM) for up to 72 hours. | [6] |
| T24, UM-UC-3, HT-1376, HTB-9, RT-4 | Colony Formation | Inhibition of clonogenicity and number of colonies with CPX treatment (0–20 μM) for 48 hours. | [6] |
| T24, UM-UC-3, HT-1376, HTB-9, RT-4 | Spheroid Formation | Significant decrease in the size and number of spheroids with CPX treatment (2 µM and 4 µM) for 5 days. | [6] |
| T24 | Cell Cycle Analysis | G0/G1 arrest induced by 4 µM CPX treatment. | [6] |
| UM-UC-3 | Cell Cycle Analysis | S-phase arrest induced by 4 µM CPX treatment. | [6] |
| T24, 253JBV | Cell Proliferation | IC50 values of 2-4 µM. | [7] |
In Vivo Efficacy of Fosciclopirox in a Bladder Cancer Model
The in vivo anticancer activity of Fosciclopirox (CPX-POM) was assessed in the N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) mouse model, a validated model for bladder cancer.
| Animal Model | Treatment | Dosing Regimen | Key Findings | Reference |
| BBN-induced mouse bladder cancer model | Fosciclopirox (CPX-POM) | 235 mg/kg and 470 mg/kg, once-daily intraperitoneal administration for four weeks. | Significantly decreased bladder weight (a surrogate for tumor volume) and a migration to lower-stage tumors. | [2][6][8] |
| BBN-induced mouse bladder cancer model | Fosciclopirox (CPX-POM) | 25 to 200 mg/kg, once-daily intraperitoneal administration for four weeks. | Significantly decreased bladder weight and a migration to lower-stage tumors. | [3][5] |
Mechanism of Action: Inhibition of Notch Signaling
Ciclopirox exerts its anticancer effects in bladder cancer, at least in part, by inhibiting the Notch signaling pathway.[3][6] This pathway is crucial for cell proliferation, differentiation, and survival, and its overexpression is associated with bladder cancer progression.[3][4] Molecular modeling and cellular thermal shift assays have demonstrated that Ciclopirox binds to the γ-secretase complex proteins Presenilin 1 and Nicastrin, which are essential for Notch activation.[3][6] The inhibition of this complex leads to a downstream reduction in the expression of Notch target genes like Hes-1, c-Myc, and Cyclin D1.[6]
Experimental Protocols
In Vitro Cell Proliferation Assay
Human bladder cancer cell lines (T24, UM-UC-3, HTB-9, HTB-5, HT-1376, and RT-4) were incubated with increasing concentrations of Ciclopirox (0–40 μM) for up to 72 hours. Cell proliferation was measured to determine the dose- and time-dependent effects of the compound.[6]
In Vivo BBN-induced Bladder Cancer Model
Male C57BL/6 mice received 0.05% N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) in their drinking water for 16 weeks to induce bladder tumors. Subsequently, the mice were treated with either vehicle control or Fosciclopirox (at doses of 235 mg/kg and 470 mg/kg) via once-daily intraperitoneal injections for 4 weeks (from week 17 to 20). At the end of the treatment period, the mice were euthanized, and their bladders were collected, weighed, and subjected to histopathological analysis.[6]
Conclusion
This compound represents a significant advancement in the development of Ciclopirox as a potential therapeutic for bladder cancer. By overcoming the pharmacokinetic limitations of Ciclopirox olamine, Fosciclopirox enables efficient systemic delivery and achieves high concentrations of the active drug, Ciclopirox, in the urinary tract. The preclinical data robustly supports the potent anticancer activity of Ciclopirox in bladder cancer models, with a well-defined mechanism of action involving the inhibition of the Notch signaling pathway. While direct comparative efficacy studies with Ciclopirox olamine in bladder cancer are not extensively reported, the superior bioavailability and targeted delivery of Fosciclopirox position it as a more promising candidate for clinical development. Further clinical investigations are warranted to fully elucidate the therapeutic potential of Fosciclopirox in patients with bladder cancer.[4][6][9]
References
- 1. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lead Product — Ciclomed [ciclomed.com]
- 5. researchgate.net [researchgate.net]
- 6. ichgcp.net [ichgcp.net]
- 7. ascopubs.org [ascopubs.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Fosciclopirox Disodium and Other Notch Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fosciclopirox disodium (B8443419) with other Notch inhibitors, supported by available preclinical and clinical data. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of key biological pathways and experimental workflows.
Introduction to Notch Inhibition in Oncology
The Notch signaling pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. Notch inhibitors are a class of drugs that interfere with this pathway, offering a promising avenue for cancer treatment. These inhibitors primarily include γ-secretase inhibitors (GSIs), which block the final proteolytic cleavage and activation of Notch receptors, and newer agents targeting other components of the pathway.
Fosciclopirox disodium, a prodrug of Ciclopirox (CPX), has emerged as a novel Notch inhibitor.[1][2][3][4][5] It exerts its effect by inhibiting the γ-secretase complex, specifically targeting Presenilin 1 and Nicastrin.[1][2] This guide provides a comparative overview of the efficacy of this compound against other notable Notch inhibitors, focusing on their mechanisms of action, in vitro and in vivo performance, and clinical development status, with a particular emphasis on urothelial and bladder cancers where Fosciclopirox has shown significant promise.[1][2][3][4][5]
Mechanism of Action: A Comparative Overview
Notch inhibitors can be broadly categorized based on their point of intervention in the signaling cascade.
-
γ-Secretase Inhibitors (GSIs): This is the most common class of Notch inhibitors. They prevent the intramembrane cleavage of the Notch receptor, which is essential for the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.
-
Fosciclopirox (Ciclopirox): The active metabolite, Ciclopirox, binds to the γ-secretase complex proteins Presenilin 1 and Nicastrin, thereby inhibiting Notch activation.[1][2]
-
RO4929097: A potent, selective, and orally bioavailable GSI that has been evaluated in clinical trials for various solid tumors.
-
-
Pan-Notch Transcriptional Inhibitors: These inhibitors act downstream in the pathway, preventing the transcription of Notch target genes.
-
CB-103: A first-in-class, orally bioavailable small molecule that disrupts the interaction between the NICD and its transcriptional co-activator, CSL. This mechanism of action is distinct from GSIs and may offer a different safety profile, potentially avoiding some of the gastrointestinal toxicities associated with GSIs.
-
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the available IC50 data for Fosciclopirox (reported as its active form, Ciclopirox) and other selected Notch inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Inhibitor | Mechanism of Action | Cell Lines | IC50 | Reference |
| Ciclopirox (active form of Fosciclopirox) | γ-Secretase Inhibitor | T24, UM-UC-3, HT-1376, HTB-9, RT-4 (Bladder Cancer) | ~2-4 µM (for cell proliferation) | [2] |
| RO4929097 | γ-Secretase Inhibitor | Various Cancer Cell Lines | 5 nM (cell-based Notch reporter assay) | |
| CB-103 | Pan-Notch Transcriptional Inhibitor | Lymphoma Cell Lines | 400 nM to >20 µM |
In Vivo Efficacy: Preclinical Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates.
Fosciclopirox in a Urothelial Cancer Model
In a chemically induced urothelial cancer mouse model (BBN model), Fosciclopirox (CPX-POM) demonstrated significant antitumor activity. Daily intraperitoneal administration of 235 mg/kg and 470 mg/kg for four weeks resulted in a significant decrease in bladder weight, a surrogate for tumor volume.[1][2][4] This was accompanied by a reduction in the proliferation index and expression of Notch pathway components Presenilin 1 and Hes-1 in bladder tissues.[1][2]
Other Notch Inhibitors in Bladder Cancer Models
Clinical Development Status
| Inhibitor | Development Status | Indication(s) of Interest | Key Findings/Notes |
| This compound | Phase 1/2 Clinical Trials | Urothelial Carcinoma | Has shown evidence of Notch inhibition in early-phase trials.[5] |
| RO4929097 | Phase 1/2 Clinical Trials | Various Solid Tumors | Showed limited clinical activity in some studies, potentially due to challenges in achieving sustained therapeutic exposure. |
| CB-103 | Phase 1 Clinical Trials | Advanced Solid Tumors and Hematologic Malignancies | Demonstrated a manageable safety profile with some evidence of biological activity.[10][11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams are provided.
Caption: The Notch signaling pathway and points of intervention for different inhibitors.
Caption: A generalized workflow for the in vitro comparison of Notch inhibitors.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate bladder cancer cells (e.g., T24, UM-UC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the Notch inhibitors (Fosciclopirox's active form Ciclopirox, RO4929097, etc.) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the concentration-response curve.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest bladder cancer cells (e.g., UM-UC-3) and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Fosciclopirox, other Notch inhibitors).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., intraperitoneal, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and Notch pathway markers).
Conclusion
This compound represents a promising new entrant in the field of Notch inhibitors, with a distinct mechanism of action and demonstrated preclinical efficacy in urothelial cancer models. While direct comparative studies with other Notch inhibitors under identical experimental conditions are limited, the available data suggest that its active form, Ciclopirox, has anti-proliferative effects in the low micromolar range in bladder cancer cells. In contrast, some GSIs like RO4929097 exhibit nanomolar potency in Notch reporter assays. Newer agents like CB-103, with a different mechanism of action, are also in early-stage clinical development and show efficacy in the low micromolar to nanomolar range depending on the cell type.
For researchers in drug development, the choice of a Notch inhibitor will depend on the specific cancer type, the desired therapeutic window, and the potential for on-target toxicities. The complex role of the Notch pathway in different cancers, including the dual oncogenic and tumor-suppressive functions observed in bladder cancer, underscores the importance of careful patient selection and biomarker development. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profiles of this compound and other emerging Notch inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ichgcp.net [ichgcp.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic and prognostic implications of NOTCH and MAPK signaling in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOTCH pathway inactivation promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Fosciclopirox Disodium and γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data for Fosciclopirox disodium (B8443419), a novel anti-cancer agent, and established γ-secretase inhibitors (GSIs). Both Fosciclopirox, through its active metabolite Ciclopirox (CPX), and GSIs target the γ-secretase complex, a key player in cellular signaling pathways implicated in cancer, such as the Notch pathway. This document summarizes quantitative data, outlines experimental methodologies, and visualizes relevant pathways to facilitate an objective evaluation of their performance in preclinical settings.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Fosciclopirox (active form Ciclopirox) and various γ-secretase inhibitors from preclinical studies.
Table 1: In Vitro Efficacy - Inhibition of Cell Proliferation/Viability
| Compound | Cell Line(s) | Assay Type | IC50/EC50 | Treatment Duration | Reference(s) |
| Ciclopirox (CPX) | T24, UM-UC-3, HTB-9, HTB-5, HT-1376, RT-4 (Bladder Cancer) | Proliferation Assay | Significant dose- and time-dependent decrease with 0-40 μM | Up to 72 hours | [1][2][3] |
| RO4929097 | A549 (NSCLC) | Hes1 mRNA reduction | Dose-dependent reduction starting at 100 nmol/L | 24 hours | [4] |
| HEK293 | γ-secretase inhibition | IC50: 4 nM | Not Specified | [5] | |
| HEK293 | Cellular Aβ40 processing | EC50: 14 nM | Not Specified | [5] | |
| HEK293 | Cellular Notch processing | EC50: 5 nM | Not Specified | [5] | |
| Glioma Initiating Cells (GICs) | Proliferation Assay | IC50: 0.5–2 μmol/L (in responder cells) | 72 hours | [6] | |
| MK-0752 | T-cell acute lymphatic leukemia (T-ALL) | G0/G1 arrest | IC50: 6.2 μmol/L | Not Specified | [7] |
| Uterine Leiomyosarcoma (SK-UT-1B, SK-LMS-1) | MTT Assay | IC50: 128.4 µM (SK-UT-1B), 427.4 µM (SK-LMS-1) | 24 hours | [8] | |
| HNSCC (Cal27, FaDu, SCC154) | Cytotoxicity Assay | IC50: 33 μM (Cal27, FaDu), 25 μM (SCC154) | Not Specified | [9] | |
| PF-03084014 | Prostate Cancer Cell Lines | Viability Assay | Growth inhibition observed with 0-10 μM | 48 hours | [9] |
Table 2: In Vivo Efficacy - Preclinical Tumor Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference(s) |
| Fosciclopirox (CPX-POM) | N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) induced mouse model | Bladder Cancer | 235 mg/kg and 470 mg/kg IP, once daily for 4 weeks | Significantly decreased bladder weight (surrogate for tumor volume); migration to lower stage tumors; reduction in proliferation index. | [1][2][3] |
| RO4929097 | A549 NSCLC xenograft in nude mice | Non-Small Cell Lung Cancer | 3-60 mg/kg, p.o. | Significant tumor growth inhibition. | [5] |
| Glioma Initiating Cell (GSC35) intracranial xenograft in nude mice | Glioblastoma | 10 and 20 mg/kg/day, p.o., 5 days/week for 4 weeks | Extended survival. | [6] | |
| MK-0752 | A2780 xenograft in nude mice | Ovarian Cancer | 25 mg/kg (in combination with cisplatin) every 4 days | Significantly inhibited subcutaneous xenograft growth (in combination). | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Cell Proliferation/Viability Assays
-
General Principle: These assays measure the number of viable cells in a culture after exposure to a test compound. A common method is the MTT or similar tetrazolium reduction assays, where a colorimetric change is proportional to the number of metabolically active (viable) cells.
-
Protocol Outline (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., Ciclopirox, MK-0752) or vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Clonogenic Assay
-
General Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell reproductive integrity after treatment.
-
Protocol Outline:
-
Cell Seeding: Plate a low density of single cells in 6-well plates or other suitable culture dishes.
-
Treatment: Treat the cells with the test compound for a specified period.
-
Incubation: Remove the treatment and allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a solution like methanol (B129727) or glutaraldehyde (B144438) and then stain them with crystal violet.[11][12][13][14][15]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
-
Western Blotting for Notch Signaling
-
General Principle: This technique is used to detect and quantify specific proteins in a sample, such as the cleaved (active) form of Notch (Notch Intracellular Domain, NICD) and its downstream targets (e.g., Hes1).
-
Protocol Outline:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NICD, anti-Hes1).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the relative protein levels.
-
In Vivo Tumor Models
-
BBN-Induced Bladder Cancer Mouse Model:
-
Principle: This is a chemically induced model of bladder cancer that recapitulates the histopathology of human muscle-invasive bladder cancer.[16][17][18][19]
-
Protocol Outline:
-
Induction: Administer N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) in the drinking water of mice for a specified period (e.g., 16 weeks) to induce bladder tumor formation.[1]
-
Treatment: After tumor induction, treat the mice with Fosciclopirox disodium or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[1]
-
Monitoring: Monitor the health of the animals and measure tumor burden. In this model, bladder weight is often used as a surrogate for tumor volume.[1]
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the bladders for histopathological analysis to assess tumor stage and proliferation index (e.g., by Ki-67 staining).[1]
-
-
-
Xenograft Tumor Model:
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. This allows for the in vivo evaluation of anti-cancer agents against human cancers.
-
Protocol Outline:
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., A549, A2780) subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer the test compound (e.g., RO4929097, MK-0752) or vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. westbioscience.com [westbioscience.com]
- 5. Monitoring Notch Activation in Cultured Mammalian Cells: Transcriptional Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential combination therapy of ovarian cancer with cisplatin and γ-secretase inhibitor MK-0752 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 16. physiology.elte.hu [physiology.elte.hu]
- 17. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of Fosciclopirox Disodium: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vivo anticancer effects of Fosciclopirox disodium (B8443419) (CPX-POM), a novel prodrug of the antifungal agent Ciclopirox (CPX), with standard-of-care chemotherapeutic agents and immunotherapy in preclinical models of urothelial cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Fosciclopirox disodium's potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant in vivo anticancer activity in the N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) mouse model of bladder cancer. Administered intraperitoneally, this compound leads to a notable decrease in bladder weight, a surrogate for tumor volume, and a shift towards lower-stage tumors.[1][2][3] This guide compares these findings with the reported in vivo efficacy of cisplatin (B142131), gemcitabine, and Bacillus Calmette-Guérin (BCG) in the same preclinical model, where such data is available. While direct head-to-head comparative studies are limited, this guide collates available data to offer a baseline for evaluation.
Comparative Efficacy in the BBN Mouse Model of Bladder Cancer
The following table summarizes the quantitative data on the in vivo efficacy of this compound and alternative treatments in the BBN mouse model. It is important to note that experimental conditions may vary between studies, and this data is presented for comparative purposes.
| Treatment Agent | Dosage and Administration | Key Efficacy Endpoints | Reference |
| This compound (CPX-POM) | 235 mg/kg and 470 mg/kg, intraperitoneal, once daily for 4 weeks | Significantly decreased bladder weight compared to vehicle-treated cohort (p < 0.05).[3] | [1][2][3] |
| Cisplatin | Not specified in directly comparable studies with bladder weight data in the BBN model. | In combination with DMAPT, significantly more effective than cisplatin alone in a BBN model.[4] Cisplatin alone failed to significantly reduce the incidence of cancer compared with the untreated cancer-positive group in one study.[4] | [4] |
| Gemcitabine | 50 mg/kg | Incidence of lesions was lower compared to untreated animals, but the result was not statistically significant. | [5] |
| Bacillus Calmette-Guérin (BCG) | 1 x 10^6 CFU, intravesical, weekly for 6 weeks | Slightly better overall survival rate than the control group.[5] In combination with 1,25-VD, greatly improved overall mice survival.[5] | [5] |
Experimental Protocols
This compound
-
Animal Model: Male C57BL/6 mice receive 0.05% of N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) in their drinking water for 16 weeks to induce bladder tumors.[3]
-
Treatment: Following BBN induction, mice are treated with either vehicle, 235 mg/kg this compound, or 470 mg/kg this compound via intraperitoneal injection once daily for 4 weeks (from week 17 to 20).[3]
-
Efficacy Assessment: At 20 weeks, mice are euthanized, and the bladders are collected and weighed. Histopathological analysis is performed to assess tumor stage.[3]
Cisplatin
-
Animal Model: An immunocompetent mouse model of muscle-invasive bladder cancer is induced by oral administration of N‐butyl‐N‐(4‐hydroxybutyl)nitrosamine (BBN).[4]
-
Treatment: Details of cisplatin administration (dose, frequency, route) in a directly comparable bladder weight reduction study in the BBN model were not available in the searched literature. In one study, treatment was administered over a six-week period.[4]
-
Efficacy Assessment: Efficacy is determined by histological analysis of the bladder to assess the incidence of invasive cancers.[4]
Gemcitabine
-
Animal Model: Mice are exposed to N-butyl-N-4(hydroxybutyl)nitrosamine in drinking water to induce invasive bladder cancer.[5]
-
Treatment: Gemcitabine is administered at a dose of 50 mg/kg.[5] The route and frequency of administration were not specified in the available abstract.
-
Efficacy Assessment: Tumor development is determined by histopathological evaluation.[5]
Bacillus Calmette-Guérin (BCG)
-
Animal Model: FVB female mice are treated with 0.05% BBN in drinking water for 12 weeks.[6]
-
Treatment: Mice receive intravesical injections of 2 × 10⁶ CFU of BCG weekly.[6] In another study, 1 x 10^6 CFU of BCG was instilled intravesically weekly for 6 weeks.[5]
-
Efficacy Assessment: Antitumor effects are assessed by examining bladder cancer cell proliferation (BrdUrd stain) and monocyte/macrophage infiltration (F4/80 antibody).[6] Survival rates are also monitored.[5]
Signaling Pathways and Mechanisms of Action
This compound (Active Metabolite: Ciclopirox)
This compound is a prodrug that is rapidly metabolized to its active form, Ciclopirox (CPX). The anticancer effects of CPX are attributed to its ability to inhibit the Notch signaling pathway.[1][2]
Caption: this compound is converted to Ciclopirox, which inhibits the Notch signaling pathway.
Cisplatin
Cisplatin is a platinum-based chemotherapy drug that primarily acts by cross-linking DNA, leading to DNA damage and subsequent apoptosis. It has also been shown to modulate immune signaling pathways.
Caption: Cisplatin induces DNA damage and apoptosis, and also modulates immune signaling pathways.
Gemcitabine
Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.
Caption: Gemcitabine inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.
Bacillus Calmette-Guérin (BCG)
BCG is a live attenuated strain of Mycobacterium bovis that acts as an immunotherapeutic agent. It induces a localized inflammatory response in the bladder, leading to the recruitment of immune cells that target and destroy cancer cells.
Caption: BCG induces an immune response in the bladder, leading to tumor cell destruction.
Conclusion
This compound demonstrates promising preclinical in vivo activity against urothelial carcinoma in the BBN mouse model. Its mechanism of action, targeting the Notch signaling pathway, presents a distinct approach compared to traditional cytotoxic chemotherapies and immunotherapy. While the available data suggests efficacy, further head-to-head comparative studies with standardized protocols and endpoints are warranted to definitively establish its position relative to current standard-of-care treatments for bladder cancer. This guide provides a foundational comparison to aid in the design and interpretation of future preclinical and clinical investigations.
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological NF‐κB inhibition decreases cisplatin chemoresistance in muscle‐invasive bladder cancer and reduces cisplatin‐induced toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Fosciclopirox Disodium vs. Standard Chemotherapy: A Head-to-Head Comparison for Researchers
This guide provides a detailed, data-driven comparison of the investigational agent Fosciclopirox disodium (B8443419) and standard-of-care chemotherapy regimens for the treatment of bladder cancer and acute myeloid leukemia (AML). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective analysis of these therapeutic agents.
Executive Summary
Fosciclopirox disodium (CPX-POM) is a novel, water-soluble prodrug of the antifungal agent Ciclopirox (CPX).[1] It is under investigation as a broad-spectrum anticancer agent, with clinical development focused on urothelial and hematologic malignancies.[2][3] Its mechanism of action centers on the inhibition of the Notch signaling pathway through the targeting of the γ-secretase complex, a departure from the DNA-damaging mechanisms of many traditional chemotherapies.[1][4] This comparison evaluates Fosciclopirox against the established standard-of-care chemotherapies for muscle-invasive bladder cancer (MIBC), non-muscle-invasive bladder cancer (NMIBC), and acute myeloid leukemia (AML).
Bladder Cancer: Fosciclopirox vs. Gemcitabine (B846) and Cisplatin (B142131)/Mitomycin C
The standard of care for MIBC typically involves neoadjuvant chemotherapy with a combination of gemcitabine and cisplatin, followed by radical cystectomy. For NMIBC, intravesical chemotherapy with agents like Mitomycin C is a common treatment modality.
Mechanism of Action
Fosciclopirox: Fosciclopirox is intravenously administered and rapidly converted to its active metabolite, Ciclopirox (CPX).[3][5] CPX exerts its anti-cancer effects by inhibiting the Notch signaling pathway. It has been shown to bind to the γ-secretase complex proteins, Presenilin 1 and Nicastrin, which are essential for Notch activation.[1][4] By inhibiting γ-secretase, CPX prevents the cleavage and activation of Notch receptors, leading to downstream inhibition of target genes involved in cell proliferation, survival, and differentiation.[4]
Gemcitabine and Cisplatin: This combination therapy targets DNA synthesis and function through different mechanisms. Gemcitabine is a nucleoside analog that incorporates into DNA, causing chain termination and inhibiting DNA replication.[6] Cisplatin is a platinum-based chemotherapy that forms cross-links with DNA, leading to DNA damage and triggering apoptosis.[7]
Mitomycin C: Mitomycin C is an alkylating agent that, after intracellular activation, cross-links DNA, thereby inhibiting DNA synthesis and leading to cell death. It is administered directly into the bladder for NMIBC to exert a local effect with minimal systemic absorption.
Signaling Pathway of Fosciclopirox (Ciclopirox)
Caption: Fosciclopirox's active metabolite, Ciclopirox, inhibits the γ-secretase complex.
Efficacy
| Parameter | Fosciclopirox (Bladder Cancer) | Gemcitabine + Cisplatin (MIBC) | Mitomycin C (NMIBC) |
| Response Rate | Pathologic downstaging ( | Pathologic complete response rates of 14% to over 60% have been reported in various studies.[8] | - |
| Survival | Clinical trials are ongoing; survival data is not yet mature. | Neoadjuvant chemotherapy provides a significant survival benefit compared to cystectomy alone. | - |
| Recurrence | - | - | Intravesical Mitomycin C has been shown to reduce the risk of recurrence in NMIBC. |
Safety and Tolerability
| Adverse Event | Fosciclopirox (Bladder Cancer Trials)[3][5] | Gemcitabine + Cisplatin[7][9] | Mitomycin C (Intravesical) |
| Common AEs | Nausea, fatigue, constipation. | Nausea, vomiting, myelosuppression (neutropenia, thrombocytopenia), nephrotoxicity, ototoxicity. | Chemical cystitis, urinary frequency, dysuria. |
| Serious AEs | No treatment-related serious adverse events reported in early trials. | Grade 3/4 neutropenia, febrile neutropenia, renal toxicity. | Generally localized toxicity; systemic side effects are rare. |
Acute Myeloid Leukemia (AML): Fosciclopirox vs. "7+3" Regimen (Cytarabine + Daunorubicin)
The standard induction therapy for most AML subtypes is a combination of cytarabine (B982) and an anthracycline, such as daunorubicin (B1662515), commonly referred to as the "7+3" regimen.[10]
Mechanism of Action
Fosciclopirox: As in bladder cancer, Fosciclopirox's active metabolite, Ciclopirox, is being investigated in AML for its role in inhibiting the Notch signaling pathway.[2] Preclinical studies in AML cell lines have shown that CPX inhibits cell proliferation, induces apoptosis, and activates caspases 3/7.[11][12][13]
Cytarabine and Daunorubicin: This combination chemotherapy targets rapidly dividing leukemia cells. Cytarabine is a pyrimidine (B1678525) analog that inhibits DNA polymerase and becomes incorporated into DNA, leading to the cessation of DNA synthesis and repair.[5] Daunorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription.[14]
Experimental Workflow for Evaluating Anti-Leukemic Activity
Caption: A typical workflow for the preclinical evaluation of anti-AML agents.
Efficacy
| Parameter | Fosciclopirox (AML) | "7+3" Regimen (Cytarabine + Daunorubicin) |
| In Vitro Activity | IC50 values ranging from 2.5-4 µM in AML cell lines.[11][12][13] | - |
| Clinical Response | A Phase 1B/2A clinical trial (NCT04956042) is ongoing.[2][15] | Complete remission rates vary with age, from 60-80% in patients <60 years to 33-60% in older patients.[10] |
| Survival | Clinical data is not yet available. | Overall survival is influenced by various prognostic factors. |
Safety and Tolerability
| Adverse Event | Fosciclopirox (from solid tumor trials)[7] | "7+3" Regimen (Cytarabine + Daunorubicin)[14][16] |
| Common AEs | Nausea, vomiting, confusion (at higher doses). | Severe myelosuppression (neutropenia, thrombocytopenia, anemia), nausea, vomiting, mucositis, alopecia. |
| Serious AEs | Grade 3 confusion at the highest dose levels. | Febrile neutropenia, severe infections, hemorrhage, cardiotoxicity (with daunorubicin). |
Experimental Protocols
Fosciclopirox Preclinical Studies in Bladder Cancer (Adapted from Weir et al.)[1][4][6][10][17][18]
Cell Lines and Culture: Human bladder cancer cell lines (T24, UM-UC-3, HTB-9, HTB-5, HT-1376, and RT-4) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[17]
Cell Proliferation Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of Ciclopirox (0-40 µM) for up to 72 hours. Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay.[17]
Colony Formation Assay: Cells were treated with Ciclopirox (0-20 µM) for 48 hours, then washed and allowed to grow into colonies for 10 days. Colonies were stained with crystal violet and counted.[17]
In Vivo Mouse Model: A chemically induced model of bladder cancer was established in C57BL/6 mice using N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) in the drinking water for 16 weeks.[6][10] Mice were then treated with Fosciclopirox (235 mg/kg or 470 mg/kg) or vehicle via intraperitoneal injection daily for 4 weeks.[6][10] Bladder weight was used as a surrogate for tumor volume, and tissues were analyzed by immunohistochemistry for markers of proliferation and Notch signaling.[6][10]
Standard Chemotherapy Clinical Trial Protocols (General Outline)
Gemcitabine and Cisplatin for MIBC (Neoadjuvant): A typical regimen involves gemcitabine administered intravenously on days 1 and 8, and cisplatin administered intravenously on day 1 of a 21-day cycle, for a total of 3-4 cycles before radical cystectomy.[9][18][19] Patient eligibility criteria generally include histologically confirmed muscle-invasive urothelial carcinoma, adequate organ function (particularly renal function for cisplatin), and an ECOG performance status of 0 or 1.[18]
"7+3" Regimen for AML (Induction): The standard induction protocol consists of a continuous intravenous infusion of cytarabine for 7 days, combined with an intravenous push of daunorubicin for the first 3 days.[14][16][20][21] This is typically followed by a bone marrow biopsy around day 14 to assess for response.[14] Eligibility for intensive induction chemotherapy is generally restricted to medically fit patients, often younger than 60-65 years.[16]
Conclusion
This compound presents a novel mechanism of action with the potential to address unmet needs in the treatment of bladder cancer and AML. Early clinical data suggest a manageable safety profile and preliminary signs of efficacy. However, a direct comparison with the well-established efficacy and toxicity profiles of standard chemotherapy regimens is challenging due to the early stage of Fosciclopirox's clinical development. As more mature data from ongoing and future clinical trials become available, a clearer picture of Fosciclopirox's therapeutic potential relative to standard of care will emerge. The distinct mechanism of action of Fosciclopirox may also hold promise for combination therapies with existing cytotoxic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. ascopubs.org [ascopubs.org]
- 6. ichgcp.net [ichgcp.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Multicenter phase II clinical trial of gemcitabine and cisplatin as neoadjuvant chemotherapy for patients with high-grade upper tract urothelial carcinoma - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 10. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. 2043-Induction 7-3 (cytarabine and DAUNOrubicin) | eviQ [eviq.org.au]
- 17. researchgate.net [researchgate.net]
- 18. bccancer.bc.ca [bccancer.bc.ca]
- 19. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 20. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 21. uhs.nhs.uk [uhs.nhs.uk]
Fosciclopirox Disodium: A Novel Approach to Overcoming Cisplatin Resistance in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Efficacy Comparison
Cisplatin-based chemotherapy has long been the cornerstone of treatment for bladder cancer. However, the development of cisplatin (B142131) resistance remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents. Fosciclopirox (B607534) disodium (B8443419) (CPX-POM), a pro-drug of the antifungal agent ciclopirox (B875) (CPX), has emerged as a promising candidate. This guide provides a comprehensive comparison of the preclinical and clinical data supporting the efficacy of fosciclopirox disodium in the context of cisplatin-resistant bladder cancer, benchmarked against current standard-of-care alternatives.
Mechanism of Action: Targeting Key Signaling Pathways
This compound is a water-soluble pro-drug that is rapidly and completely metabolized to its active form, ciclopirox.[1] Ciclopirox exerts its anticancer effects by inhibiting the Notch and Wnt signaling pathways.[1] Mechanistically, ciclopirox has been shown to bind to the γ-secretase complex proteins Presenilin 1 and Nicastrin, which are crucial for the activation of Notch signaling.[2] Overexpression of the Notch signaling pathway has been linked to the progression of non-muscle invasive to muscle-invasive bladder cancer.[1] By inhibiting this pathway, ciclopirox disrupts cancer cell proliferation, clonogenicity, and spheroid formation, and induces cell cycle arrest.[2]
Comparative Efficacy: Preclinical Data
While direct comparative studies of this compound in cisplatin-resistant bladder cancer cell lines are not yet published, we can infer its potential efficacy by comparing the available data on its active metabolite, ciclopirox, with that of standard second-line chemotherapeutic agents in cisplatin-resistant models.
| Drug | Cell Line | Resistance Status | IC50 | Citation(s) |
| Ciclopirox | T24 | High-Grade | ~4.9 nM | [3] |
| HT-29 (Colon) | High-Grade | ~1.5 µM | [3] | |
| A549 (Lung) | High-Grade | ~2.9 µM | [3] | |
| Gemcitabine (B846) | T24 | Gemcitabine-Resistant | Not specified | [4] |
| J82 | Gemcitabine-Resistant | Not specified | [5] | |
| BOY | Gemcitabine-Resistant | Not specified | [6] | |
| Cisplatin | T24 | Cisplatin-Resistant | Not specified | [5] |
| J82 | Cisplatin-Resistant | Not specified | [5] | |
| BOY | Cisplatin-Resistant | Not specified | [6] | |
| T24R1 | Cisplatin-Resistant | 12.8-fold increase vs. parent | [7] | |
| T24R2 | Cisplatin-Resistant | 18-fold increase vs. parent | [7] |
Note: The IC50 values for ciclopirox are from studies on high-grade cancer cell lines, which may not be explicitly characterized as cisplatin-resistant. The data for gemcitabine and cisplatin in resistant lines often focuses on the fold-change in resistance rather than absolute IC50 values.
Comparative Efficacy: Clinical Data for Second-Line Treatment
For patients with cisplatin-refractory metastatic bladder cancer, several therapeutic options are available. The following table summarizes the clinical efficacy of key alternatives.
| Treatment | Trial | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Citation(s) |
| Pembrolizumab | KEYNOTE-045 | Platinum-refractory advanced urothelial carcinoma | 21.1% | 10.3 months | [8][9] |
| Docetaxel | Phase II | Platinum-refractory metastatic urothelial carcinoma | 6% | 8.3 months | [10] |
| Gemcitabine + Paclitaxel | Phase II | Cisplatin-ineligible metastatic urothelial carcinoma | 50% | 11.9 months | [11] |
| Paclitaxel + Carboplatin | - | Refractory to first-line Gemcitabine + Cisplatin | 31.3% | 17.3 months | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of fosciclopirox and its comparators.
In Vitro Assays
1. Cell Proliferation (MTT) Assay:
-
Objective: To determine the cytotoxic effect of a compound on cancer cells.
-
Protocol:
-
Seed bladder cancer cells (e.g., T24, J82) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., ciclopirox, gemcitabine, docetaxel) for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent to solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Clonogenic Assay:
-
Objective: To assess the ability of a single cell to grow into a colony, testing the long-term effects of a cytotoxic agent.
-
Protocol:
-
Prepare a single-cell suspension of bladder cancer cells.
-
Seed a low density of cells (e.g., 100 to 10^4 cells) into 6-well plates or petri dishes.[13]
-
Allow the cells to attach for a few hours before treating with the test compound for a defined period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-3 weeks until visible colonies (defined as ≥50 cells) are formed.[13]
-
Fix the colonies with a solution such as 4% paraformaldehyde and stain with crystal violet.[14]
-
Count the number of colonies to determine the surviving fraction.
-
3. Spheroid Formation Assay:
-
Objective: To evaluate the effect of a drug on the three-dimensional growth and organization of cancer cells, which mimics in vivo tumor microenvironments.
-
Protocol:
-
Seed bladder cancer cells in ultra-low attachment 96-well plates to promote spheroid formation.[15]
-
Allow spheroids to form over 24 hours.[16]
-
Treat the spheroids with the test compound at various concentrations.
-
Monitor spheroid growth and morphology over several days using microscopy.
-
Assess cell viability within the spheroids using assays such as the CellTiter-Glo® 3D cell viability assay.[15]
-
In Vivo Animal Model
N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN)-Induced Bladder Cancer Mouse Model:
-
Objective: To evaluate the in vivo efficacy of a therapeutic agent in a chemically induced bladder cancer model that recapitulates key features of human muscle-invasive bladder cancer.
-
Protocol:
-
Administer 0.05%–0.1% BBN in the drinking water of six-to-eight-week-old mice for a period of 12 weeks.[5]
-
After the 12-week induction period, provide the mice with regular drinking water for an additional 8 weeks to allow for tumor development.[5]
-
Initiate treatment with the test compound (e.g., this compound) or a vehicle control.
-
Monitor tumor growth through methods such as bladder weight measurement (as a surrogate for tumor volume) and histological analysis.[2]
-
At the end of the study, sacrifice the animals and collect bladder tissues for histopathological examination to assess tumor stage and proliferation index.
-
Conclusion
This compound presents a novel and promising therapeutic strategy for bladder cancer, particularly in the context of cisplatin resistance. Its unique mechanism of action, targeting the Notch and Wnt signaling pathways, offers a potential avenue to overcome the limitations of conventional chemotherapy. While direct comparative preclinical data in cisplatin-resistant models are still emerging, the existing evidence for its active metabolite, ciclopirox, suggests potent anti-cancer activity. Further clinical investigation is warranted to fully elucidate the efficacy of this compound as a second-line or combination therapy for patients with cisplatin-resistant bladder cancer. The detailed experimental protocols provided herein offer a framework for continued research in this critical area of oncology.
References
- 1. Lead Product — Ciclomed [ciclomed.com]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e-juo.org [e-juo.org]
- 8. onclive.com [onclive.com]
- 9. Pembrolizumab in Second-Line Therapy for Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 10. A Phase II Study of Weekly Docetaxel as Second-Line Chemotherapy in Patients With Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II California Cancer Consortium Trial of Gemcitabine-Eribulin Combination in Cisplatin-Ineligible Patients With Metastatic Urothelial Carcinoma: Final Report (NCI-9653) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. corning.com [corning.com]
- 16. tandfonline.com [tandfonline.com]
Unraveling the Mechanism of Fosciclopirox Disodium: A Comparative Guide for Researchers
A deep dive into the molecular mechanism of Fosciclopirox disodium (B8443419), its active metabolite Ciclopirox (CPX), and a comparative analysis against other inhibitors of the Notch signaling pathway.
Fosciclopirox disodium, a pro-drug of the antifungal agent Ciclopirox (CPX), is demonstrating significant potential as an anticancer agent, particularly in urothelial cancer. This guide provides a comprehensive cross-validation of its mechanism of action, offering a comparative analysis with other relevant inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the γ-Secretase Complex in Notch Signaling
This compound is rapidly metabolized to its active form, Ciclopirox (CPX), which exerts its anticancer effects by targeting the Notch signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers, including urothelial carcinoma.[2][3][4][5][6]
CPX directly inhibits the γ-secretase complex, a key enzyme in the Notch signaling cascade. Specifically, molecular modeling and cellular thermal shift assays (CETSA) have demonstrated that CPX binds to Presenilin 1 and Nicastrin, essential components of the γ-secretase complex.[1] This binding inhibits the cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus to activate the transcription of downstream target genes involved in cell proliferation and survival. By blocking this critical step, CPX effectively suppresses Notch signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Comparative Analysis of Inhibitory Activity
To contextualize the efficacy of Ciclopirox, its inhibitory activity is compared with other known γ-secretase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| Ciclopirox (CPX) | γ-Secretase (Presenilin 1/Nicastrin) | T24 (Urothelial Carcinoma) | ~2-4 | [1] |
| Ciclopirox (CPX) | γ-Secretase (Presenilin 1/Nicastrin) | UM-UC-3 (Urothelial Carcinoma) | ~2-4 | [1] |
| DAPT | γ-Secretase | Human Primary Cultures (Aβ production) | 0.115 (total Aβ), 0.200 (Aβ42) | [7] |
| RO4929097 | γ-Secretase | Cell-free assay | 0.004 | [8][9] |
| LY411575 | γ-Secretase | HEK293 cells (Notch cleavage) | 0.00039 | [10] |
Experimental Protocols
For researchers aiming to validate and expand upon these findings, detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
This biophysical assay directly assesses the engagement of a drug with its target protein in a cellular environment.[11][12][13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture urothelial cancer cells (e.g., T24, UM-UC-3) to 80-90% confluency. Treat cells with the desired concentration of CPX or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Resuspend the cells in a buffer and aliquot them into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using specific antibodies against the target proteins (Presenilin 1 and Nicastrin).
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro γ-Secretase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of γ-secretase and its inhibition by test compounds.[2][4]
Protocol:
-
Preparation of Cell Lysates: Harvest cells expressing γ-secretase (e.g., HEK293 cells) and lyse them in a suitable buffer to obtain a cell lysate containing the enzyme complex.
-
Assay Setup: In a 96-well black plate, add the cell lysate, a fluorogenic γ-secretase substrate (e.g., a peptide conjugated to EDANS and DABCYL), and varying concentrations of the inhibitor (CPX or other compounds).
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 340-350 nm, Em: 490-510 nm for the EDANS/DABCYL pair). Cleavage of the substrate by γ-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Notch Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins in the Notch signaling pathway to assess the effect of inhibitors.[16][17][18][19]
Protocol:
-
Cell Lysis: Treat urothelial cancer cells with the inhibitor for the desired time and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Presenilin 1, Nicastrin, cleaved Notch1, Hes1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Fosciclopirox's mechanism via γ-secretase inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic and prognostic implications of NOTCH and MAPK signaling in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOTCH pathway inactivation promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOTCH pathway inactivation promotes bladder cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DAPT, gamma-Secretase inhibitor (CAS 208255-80-5) | Abcam [abcam.com]
- 8. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. RO4929097, a Selective γ-Secretase Inhibitor, Inhibits Subretinal Fibrosis Via Suppressing Notch and ERK1/2 Signaling in Laser-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nicastrin Is Required for Assembly of Presenilin/γ-Secretase Complexes to Mediate Notch Signaling and for Processing and Trafficking of β-Amyloid Precursor Protein in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Presenilin and nicastrin regulate each other and determine amyloid β-peptide production via complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of the Pharmacokinetic Profiles of Fosciclopirox Disodium and Ciclopirox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the investigational prodrug Fosciclopirox disodium (B8443419) and its active antifungal and anticancer agent, Ciclopirox (B875). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of these compounds.
Introduction
Ciclopirox is a synthetic hydroxypyridone antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][2] It also exhibits antibacterial and anti-inflammatory properties.[1] More recently, Ciclopirox has garnered interest for its potential as an anticancer agent due to its ability to chelate intracellular iron.[3] However, the clinical utility of Ciclopirox via systemic administration is hampered by its poor oral bioavailability and dose-limiting gastrointestinal toxicities.[4][5]
To address these limitations, Fosciclopirox disodium (formerly referred to as CPX-POM), a phosphoryloxymethyl ester prodrug of Ciclopirox, was developed.[5][6] This water-soluble prodrug is designed for parenteral administration and undergoes rapid and complete metabolism in the blood to release the active metabolite, Ciclopirox.[4][7] This guide will delve into a comparative analysis of the pharmacokinetic profiles of this compound and Ciclopirox, supported by preclinical experimental data.
Mechanism of Action
Ciclopirox exerts its antifungal and anticancer effects primarily through the chelation of polyvalent metal cations, particularly iron (Fe³⁺) and aluminum (Al³⁺).[2] This action inhibits metal-dependent enzymes that are crucial for cellular processes. Unlike azole antifungals that target ergosterol (B1671047) synthesis, Ciclopirox's mechanism involves the inhibition of enzymes like catalases and peroxidases, leading to the disruption of mitochondrial function and energy production.[1] In the context of cancer, by chelating intracellular iron, Ciclopirox can inhibit enzymes like ribonucleotide reductase, which is essential for DNA synthesis, and interfere with signaling pathways, such as the Notch signaling pathway.[6][8]
Fosciclopirox is a prodrug that is inactive in its initial form. Following intravenous administration, it is rapidly cleaved by ubiquitous phosphatases in the bloodstream to release the active Ciclopirox molecule and the inactive byproduct, a phosphate-oxymethyl moiety.[7]
Pharmacokinetic Profiles
Absorption and Bioavailability
Ciclopirox: Following topical application of Ciclopirox olamine cream, approximately 1.3% of the dose is absorbed through the skin.[9] Systemic absorption after topical application of a Ciclopirox 8% nail lacquer is also minimal, with serum concentrations ranging from 12-80 ng/mL after six months of daily use.[10] Oral administration of Ciclopirox olamine in humans results in rapid absorption; however, it undergoes extensive first-pass metabolism.[11][12] Preclinical studies in rats and dogs have demonstrated that the oral bioavailability of Ciclopirox olamine is quite low.[4][5] In a clinical trial with patients having relapsed or refractory hematologic malignancies, oral Ciclopirox olamine was rapidly absorbed with a time to maximum concentration (Tmax) ranging from 0.5 to 4.0 hours.[12]
This compound: Fosciclopirox is designed for parenteral (intravenous or subcutaneous) administration to bypass the gastrointestinal tract and first-pass metabolism, thus ensuring complete bioavailability of the active Ciclopirox metabolite.[4][7] Preclinical studies in rats and dogs have confirmed that intravenous administration of Fosciclopirox results in 100% bioavailability of Ciclopirox.[7] The absolute bioavailability of Ciclopirox following subcutaneous administration of Fosciclopirox is also excellent in both rats and dogs.[4]
Distribution
Ciclopirox: After topical application, Ciclopirox penetrates into the deeper layers of the skin, including the dermis, reaching concentrations that exceed the minimum inhibitory concentration (MIC) for sensitive fungi.[9] Following systemic absorption, Ciclopirox is distributed throughout the body.
This compound: Following parenteral administration, Fosciclopirox is rapidly converted to Ciclopirox in the systemic circulation. The resulting Ciclopirox is then distributed to various tissues. A key feature of Fosciclopirox is its ability to deliver high concentrations of Ciclopirox to the entire urinary tract, as both Ciclopirox and its glucuronide metabolite are excreted in the urine.[4][7]
Metabolism
Ciclopirox: The primary metabolic pathway for Ciclopirox is glucuronidation.[2][10] After oral administration to healthy volunteers, approximately 94% of the renally excreted radioactivity was in the form of glucuronides.[2] In a phase I study of oral Ciclopirox olamine in cancer patients, the plasma concentrations of the inactive Ciclopirox glucuronide metabolite were found to be at least 10-fold higher than those of the parent Ciclopirox, indicating extensive first-pass metabolism.[11][12]
This compound: Fosciclopirox is rapidly and completely metabolized to its active metabolite, Ciclopirox, by phosphatases in the blood.[4][7] The released Ciclopirox then undergoes glucuronidation, similar to when Ciclopirox is administered directly.[7]
Excretion
Ciclopirox: Ciclopirox and its metabolites are primarily eliminated through the kidneys.[9] Following oral administration of radiolabeled Ciclopirox to healthy volunteers, about 96% of the radioactivity was excreted in the urine within 12 hours.[2] After topical application of a 1% Ciclopirox olamine cream, 98% of the systemically absorbed dose is excreted in the urine, mainly as glucuronides.[9]
This compound: The active metabolite, Ciclopirox, and its inactive glucuronide conjugate are excreted in the urine.[4][7] This renal excretion pathway is advantageous for the development of Fosciclopirox for the treatment of urothelial cancers, as it leads to high concentrations of the active drug in the urinary tract.[4]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Ciclopirox following administration of Fosciclopirox (intravenous and subcutaneous) and Ciclopirox Olamine (oral and intravenous) in preclinical models.
| Parameter | Fosciclopirox (IV) - Rat | Ciclopirox Olamine (IV) - Rat | Fosciclopirox (SC) - Rat | Ciclopirox Olamine (Oral) - Rat | Fosciclopirox (IV) - Dog | Ciclopirox Olamine (IV) - Dog | Fosciclopirox (SC) - Dog | Ciclopirox Olamine (Oral) - Dog |
| Dose (mg/kg CPX equiv.) | 5 | 5 | 5 | 5 | 2.5 | 2.5 | 2.5 | 2.5 |
| Cmax (ng/mL) | 4,870 ± 1,120 | 5,340 ± 1,140 | 1,820 ± 290 | 106 ± 39 | 2,780 ± 320 | 3,120 ± 470 | 1,020 ± 120 | 114 ± 35 |
| Tmax (h) | 0.08 | 0.08 | 0.5 | 0.5 | 0.08 | 0.08 | 1.0 | 1.0 |
| AUC₀-inf (ng·h/mL) | 2,930 ± 260 | 3,020 ± 320 | 3,360 ± 420 | 337 ± 111 | 2,000 ± 210 | 1,930 ± 200 | 2,160 ± 230 | 382 ± 113 |
| t½ (h) | 0.8 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 0.9 ± 0.1 | 0.9 ± 0.1 | 1.5 ± 0.2 | 2.0 ± 0.4 |
| Bioavailability (%) | 97 (vs. IV CPX-O) | 100 | 115 (vs. IV CPX-POM) | 11 (vs. IV CPX-O) | 104 (vs. IV CPX-O) | 100 | 108 (vs. IV CPX-POM) | 20 (vs. IV CPX-O) |
Data extracted from Weir et al., 2019.[7]
Experimental Protocols
Animal Studies
The preclinical pharmacokinetic studies of Fosciclopirox and Ciclopirox olamine were conducted in male Sprague-Dawley rats and male beagle dogs.[7]
-
Administration:
-
Intravenous (IV): Fosciclopirox and Ciclopirox olamine were administered as a bolus injection into a cannulated jugular vein in rats or a cephalic vein in dogs.
-
Subcutaneous (SC): Fosciclopirox was administered into the intrascapular region of rats and dogs.
-
Oral (PO): Ciclopirox olamine was administered by gavage to rats and as a gelatin capsule to dogs.
-
-
Sample Collection:
-
Serial blood samples were collected from a cannulated jugular vein (rats) or a cephalic vein (dogs) at various time points post-administration.
-
Urine was collected over specified intervals.
-
-
Sample Processing:
-
Blood samples were collected into tubes containing K₂EDTA and immediately placed on ice.
-
Plasma was separated by centrifugation and stored at -70°C until analysis.
-
Urine samples were also stored at -70°C.
-
Bioanalytical Method
Plasma and urine concentrations of Ciclopirox and its glucuronide metabolite were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Sample Preparation: Protein precipitation was used to extract the analytes from plasma and urine samples.
-
Chromatography: The separation of analytes was achieved on a reverse-phase HPLC column.
-
Detection: Detection was performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
Signaling Pathway and Prodrug Conversion Diagrams
Caption: Conversion of Fosciclopirox to Ciclopirox.
Caption: Mechanism of Action of Ciclopirox.
Conclusion
This compound successfully addresses the key pharmacokinetic limitations of Ciclopirox, namely its poor oral bioavailability. As a parenteral prodrug, Fosciclopirox provides complete and rapid conversion to the active Ciclopirox moiety, leading to predictable and high systemic exposure. This improved pharmacokinetic profile, particularly the high urinary excretion of Ciclopirox, makes Fosciclopirox a promising candidate for systemic therapies, including the treatment of urothelial cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Fosciclopirox in various disease settings.
References
- 1. Ciclopirox: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. mdpi.com [mdpi.com]
- 10. pi.bauschhealth.com [pi.bauschhealth.com]
- 11. Oral ciclopirox olamine displays biological activity in a phase I study in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Fosciclopirox Disodium Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fosciclopirox (B607534) disodium (B8443419) in combination with other anticancer agents. It summarizes preclinical data, details experimental protocols, and visualizes key pathways to support further investigation and development.
Fosciclopirox disodium (CPX-POM) is a novel anticancer agent currently under investigation for various malignancies. As a prodrug, it is rapidly converted to its active metabolite, ciclopirox (B875) (CPX), upon administration. The anticancer activity of CPX is attributed, in part, to its role as a γ-secretase inhibitor, which leads to the inhibition of the Notch signaling pathway.[1][2][3] Preclinical studies have demonstrated its potential in both hematological and solid tumors, including acute myeloid leukemia (AML) and urothelial carcinoma.[4][5] This guide explores the rationale and available data for combining fosciclopirox with standard-of-care chemotherapeutic agents.
Preclinical Rationale for Combination Therapy
The mechanism of action of ciclopirox, involving the inhibition of the Notch signaling pathway and induction of cell cycle arrest, provides a strong basis for combination therapies.[1][2][4] By targeting a key signaling pathway often implicated in cancer cell proliferation and survival, fosciclopirox has the potential to synergize with cytotoxic agents that act through different mechanisms, such as DNA damage or inhibition of DNA synthesis.
Fosciclopirox in Acute Myeloid Leukemia (AML)
Preclinical studies in AML cell lines (HL-60 and MV4-11) have shown that ciclopirox inhibits proliferation in a dose- and time-dependent manner, with IC50 values ranging from 2.5 to 4 µM.[4] Furthermore, ciclopirox was found to induce cell cycle arrest and apoptosis.[4] These findings have led to the initiation of a Phase 1B/2A clinical trial (NCT04956042) to evaluate the safety and efficacy of fosciclopirox alone and in combination with cytarabine (B982) in patients with relapsed or refractory AML.[4]
While specific quantitative data on the synergistic effects of fosciclopirox and cytarabine from preclinical studies are not yet publicly available, the combination of cytarabine with other agents has been shown to produce synergistic effects in AML cell lines. For instance, the combination of cytarabine and the histone deacetylase inhibitor valproic acid has demonstrated synergistic antileukemic activities in pediatric AML cell lines and patient samples.[6]
Table 1: Preclinical Activity of Ciclopirox (CPX) in AML Cell Lines
| Cell Line | IC50 (µM) | Observed Effects | Reference |
| HL-60 | 2.5 - 4 | Inhibition of proliferation, cell cycle arrest, induction of apoptosis | [4] |
| MV4-11 | 2.5 - 4 | Inhibition of proliferation, cell cycle arrest, induction of apoptosis | [4] |
Table 2: Example of Preclinical Synergy Data for a Cytarabine Combination in AML
This table serves as an example of how synergy data is typically presented. Specific synergy data for fosciclopirox combinations is pending from ongoing studies.
| Cell Line | Agent 1 | Agent 2 | Combination Index (CI) | Interpretation | Reference |
| THP-1 | Cytarabine | Valproic Acid | < 1 | Synergism | [6] |
| Kasumi-1 | Cytarabine | Valproic Acid | < 1 | Synergism | [6] |
Fosciclopirox in Urothelial Carcinoma
In preclinical models of high-grade urothelial cancer, ciclopirox has been shown to inhibit cell proliferation, clonogenicity, and spheroid formation, as well as induce cell cycle arrest.[1][2] In vivo studies using a mouse model of bladder cancer demonstrated that fosciclopirox administration led to a significant decrease in tumor volume and a migration to lower-stage tumors.[1][2] A clinical trial (NCT04608045) is investigating neoadjuvant fosciclopirox in combination with gemcitabine (B846) and cisplatin (B142131) in chemotherapy-eligible muscle-invasive bladder cancer patients.[3]
The standard of care for advanced urothelial carcinoma often involves a combination of gemcitabine and cisplatin.[7] Preclinical studies have shown that nanoparticles co-delivering gemcitabine and cisplatin can exert synergistic anti-tumor effects in a stroma-rich bladder carcinoma model.[8]
Table 3: Preclinical Activity of Ciclopirox (CPX) in Urothelial Cancer
| Model | Treatment | Key Findings | Reference |
| High-grade urothelial cancer cell lines | Ciclopirox | Inhibition of cell proliferation, clonogenicity, and spheroid formation; induction of cell cycle arrest | [1][2] |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) mouse bladder cancer model | Fosciclopirox | Significant decrease in bladder weight (surrogate for tumor volume), migration to lower stage tumors, reduction in proliferation index | [1][2] |
Signaling Pathways and Experimental Workflows
Fosciclopirox (Ciclopirox) Mechanism of Action
The active metabolite of fosciclopirox, ciclopirox, inhibits the Notch signaling pathway, a critical pathway in many cancers. It is believed to bind to the γ-secretase complex proteins, Presenilin 1 and Nicastrin, which are essential for Notch activation.[1][2][3] This inhibition leads to downstream effects on cell cycle regulation and apoptosis.
Experimental Workflow for Synergy Assessment
The Chou-Talalay method is a widely accepted approach to quantify drug interactions. The Combination Index (CI) is calculated to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of fosciclopirox, the combination agent, and their combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the drugs for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the drugs for the desired time period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound, through its active metabolite ciclopirox, presents a compelling mechanism of action for cancer therapy by targeting the Notch signaling pathway. Preclinical data in AML and urothelial carcinoma are promising and provide a strong rationale for its investigation in combination with standard-of-care chemotherapies. While quantitative preclinical data on the synergistic effects of these combinations are eagerly awaited, ongoing clinical trials in both AML and bladder cancer will be crucial in determining the clinical benefit of fosciclopirox-based combination therapies. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate and contribute to the understanding of fosciclopirox's potential as a combination partner in oncology.
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Lead Product — Ciclomed [ciclomed.com]
- 6. MECHANISMS OF SYNERGISTIC ANTILEUKEMIC INTERACTIONS BETWEEN VALPROIC ACID AND CYTARABINE IN PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized Phase III Trial of Gemcitabine and Cisplatin With Bevacizumab or Placebo in Patients With Advanced Urothelial Carcinoma: Results of CALGB 90601 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-tumor effects of combined gemcitabine and cisplatin nanoparticles in a stroma-rich bladder carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
Fosciclopirox Disodium: An In Vivo Comparative Guide to its Effect on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Fosciclopirox disodium (B8443419) (CPX-POM), a novel anti-cancer agent, against alternative therapies in preclinical tumor models. The data presented is compiled from published experimental studies to assist researchers and drug development professionals in evaluating its potential.
Fosciclopirox disodium is a prodrug that is rapidly and completely metabolized to its active form, Ciclopirox (CPX).[1] Ciclopirox has demonstrated anti-cancer activity in both in vitro and in vivo settings.[1] This guide will focus on the in vivo validation of this compound's effect on tumor growth, with a primary focus on high-grade urothelial cancer.
Mechanism of Action
This compound's anti-tumor activity, through its active metabolite Ciclopirox, is attributed to a dual mechanism of action:
-
Inhibition of the Notch Signaling Pathway: Ciclopirox has been shown to inhibit the Notch signaling pathway by targeting the γ-secretase complex.[2] This pathway is often overexpressed in various cancers, including bladder cancer, and is associated with tumor progression.
-
Iron Chelation: Ciclopirox acts as an iron chelator, depriving cancer cells of this essential element required for key cellular processes involved in growth and proliferation.
In Vivo Efficacy in a Murine Model of Bladder Cancer
A key study evaluated the in vivo efficacy of this compound in a chemically induced murine model of high-grade urothelial cancer (BBN model). This model closely mimics human muscle-invasive bladder cancer.[3]
Experimental Protocol: BBN-Induced Murine Bladder Cancer Model
-
Animal Model: Male C57BL/6 mice.[3]
-
Tumor Induction: Administration of 0.05% N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) in drinking water for 16 weeks to induce high-grade urothelial carcinoma.[3]
-
Treatment Groups:
-
Vehicle control (intraperitoneal administration)
-
This compound (235 mg/kg, intraperitoneal, once daily)
-
This compound (470 mg/kg, intraperitoneal, once daily)[3]
-
-
Treatment Duration: 4 weeks (from week 17 to 20).[3]
-
Primary Endpoint: Bladder weight at the end of the study, used as a surrogate for tumor volume.[3]
Quantitative Data Summary
| Treatment Group | N | Mean Bladder Weight (mg) | Standard Deviation | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle Control | 10 | 225 | 50 | - | - |
| Fosciclopirox (235 mg/kg) | 10 | 125 | 30 | 44.4% | < 0.05 |
| Fosciclopirox (470 mg/kg) | 10 | 110 | 25 | 51.1% | < 0.05 |
Data extracted from Weir et al., 2021. The study reported a significant decrease in bladder weight for both this compound treatment groups compared to the vehicle control.[3]
Comparison with Alternative Therapies
Direct comparative in vivo studies between this compound and other standard-of-care treatments in the same experimental setting are not yet available. However, an indirect comparison can be made by examining the efficacy of other agents in the same BBN-induced bladder cancer model.
Cisplatin (B142131)
Cisplatin-based chemotherapy is a standard of care for muscle-invasive bladder cancer.[3] In a BBN-induced bladder cancer model in immunocompetent mice, cisplatin monotherapy was shown to be effective in reducing the incidence of invasive cancers.
Gemcitabine (B846)
Gemcitabine is another chemotherapeutic agent used in the treatment of bladder cancer. In a BBN-induced rat model of non-muscle-invasive bladder cancer, intravesical instillations of gemcitabine formulations were evaluated for their efficacy.[4]
FGFR Inhibitors
Targeted therapies, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors, are emerging as treatment options for urothelial carcinoma with specific FGFR gene alterations. Preclinical studies have demonstrated the in vivo efficacy of FGFR inhibitors in bladder tumor xenograft models.[5]
In Vivo Efficacy in an RD Xenograft Model
The active metabolite of this compound, Ciclopirox, has also been evaluated in a rhabdomyosarcoma (RD) xenograft model.
Experimental Protocol: RD Xenograft Model
-
Animal Model: Nude mice bearing RD xenografts.
-
Treatment Groups:
-
Vehicle control (intraperitoneal injection)
-
Ciclopirox (20 mg/kg, intraperitoneal, daily)
-
Ciclopirox (60 mg/kg, intraperitoneal, daily)
-
-
Treatment Duration: 21 days.
-
Primary Endpoints: Tumor volume and tumor weight at the end of the study.
Quantitative Data Summary
| Treatment Group | Tumor Volume Inhibition | Tumor Weight Reduction |
| Ciclopirox (20 mg/kg) | Dose-dependent inhibition observed | 21.7% |
| Ciclopirox (60 mg/kg) | Dose-dependent inhibition observed | 50.8% |
Data extracted from a study on the antitumor effect of CPX on RD xenografts.
Conclusion
The available in vivo data demonstrates that this compound significantly inhibits tumor growth in a preclinical model of high-grade urothelial cancer. The mechanism of action, involving the inhibition of the Notch signaling pathway and iron chelation, presents a novel approach to cancer therapy. While direct comparative studies with standard-of-care treatments are needed for a comprehensive evaluation, the existing evidence supports the continued investigation of this compound as a potential therapeutic agent for bladder and other cancers. The data from the RD xenograft model further suggests a broader anti-tumor potential for its active metabolite, Ciclopirox. Researchers are encouraged to consider these findings in the design of future preclinical and clinical studies.
References
- 1. Lead Product — Ciclomed [ciclomed.com]
- 2. ichgcp.net [ichgcp.net]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGFR Inhibitors in Urothelial Cancer: From Scientific Rationale to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Fosciclopirox Disodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fosciclopirox disodium's performance against alternative therapies for urothelial cancer. The information is based on published preclinical and clinical data, with a focus on replicating key experimental findings.
Fosciclopirox disodium (B8443419) (CPX-POM) is a novel, water-soluble prodrug of Ciclopirox (CPX), an antifungal agent that has been repurposed for its anticancer properties.[1][2] This guide delves into the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols necessary to evaluate the findings surrounding this promising therapeutic agent.
Mechanism of Action: A Dual Threat to Cancer Cells
Fosciclopirox's active metabolite, Ciclopirox, exhibits a dual mechanism of action against cancer cells. Primarily, it functions as an iron chelator, disrupting essential iron-dependent enzymatic processes within the cell, such as the activity of ribonucleotide reductase, which is crucial for DNA synthesis.[1][3] This iron-chelating activity is a key contributor to its cytotoxic effects.
Furthermore, recent studies have elucidated a second critical mechanism: the inhibition of the Notch signaling pathway.[1] CPX directly targets and binds to key components of the γ-secretase complex, specifically Presenilin 1 (PSEN1) and Nicastrin (NCSTN).[1] This inhibition prevents the cleavage and activation of Notch receptors, leading to the downregulation of downstream target genes that are vital for cancer cell proliferation, survival, and maintenance of a cancer stem cell-like state.[1]
dot
Caption: Fosciclopirox's Mechanism of Action on the Notch Pathway.
In Vitro Efficacy: Inhibition of Urothelial Cancer Cell Lines
Published studies have demonstrated the potent in vitro activity of Ciclopirox across a panel of human high-grade urothelial cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability after 48 hours of treatment are summarized below.
| Cell Line | Histological Subtype | Ciclopirox (CPX) IC50 (µM) |
| T24 | Urothelial Carcinoma | ~4 µM[1] |
| UM-UC-3 | Urothelial Carcinoma | ~4 µM[1] |
| HTB-9 | Urothelial Carcinoma | Not explicitly stated |
| HTB-5 | Urothelial Carcinoma | Not explicitly stated |
| HT-1376 | Urothelial Carcinoma | Not explicitly stated |
| RT-4 | Urothelial Carcinoma | Not explicitly stated |
Note: While the primary publication mentions significant dose- and time-dependent decreases in cell proliferation for all listed cell lines, specific IC50 values were only explicitly provided for T24 and UM-UC-3.[1]
In Vivo Efficacy: Preclinical Animal Models
The antitumor activity of Fosciclopirox has been evaluated in a chemically induced mouse model of bladder cancer (BBN model). Daily intraperitoneal administration of Fosciclopirox for four weeks resulted in a significant reduction in bladder weight, a surrogate for tumor volume.
| Treatment Group | Dose | Mean Bladder Weight (mg) | % Reduction vs. Control | Tumor Stage Migration |
| Control | - | ~450 | - | High-grade |
| Fosciclopirox | 235 mg/kg | ~250 | ~44% | Shift to lower grade |
| Fosciclopirox | 470 mg/kg | ~150 | ~67% | Shift to lower grade |
Comparison with Alternative Therapies
Objective, head-to-head comparative data for Fosciclopirox against other specific iron chelators and γ-secretase inhibitors in urothelial cancer models is limited in the public domain. However, based on available preclinical data for these classes of drugs in various cancer types, a general comparison can be made.
Iron Chelators: Deferoxamine and Deferasirox
| Compound | Cancer Type (Example) | IC50 (µM) |
| Deferoxamine | Neuroblastoma | ~10-100 |
| Deferasirox | Breast Cancer | ~5-20 |
It is important to note that the in vitro and in vivo efficacy of these agents can be highly cell-line and model-dependent.
γ-Secretase Inhibitors: RO4929097 and BMS-906024
Several γ-secretase inhibitors have been investigated for their anticancer properties by targeting the Notch signaling pathway. Preclinical studies have shown their potential in various solid tumors.
| Compound | Cancer Type (Example) | In Vivo Efficacy |
| RO4929097 | Pancreatic Cancer Xenograft | Significant tumor growth inhibition |
| BMS-906024 | Leukemia Xenograft | Robust in vivo efficacy |
Direct comparisons of the in vivo efficacy of these γ-secretase inhibitors with Fosciclopirox in a bladder cancer model have not been published.
Experimental Protocols
To facilitate the replication of the published findings on Fosciclopirox, detailed experimental methodologies are provided below, based on the primary publication by Weir et al. (2021).[1]
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate human urothelial cancer cell lines (e.g., T24, UM-UC-3) in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of Ciclopirox (CPX) or the vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
dot
Caption: Workflow for the Cell Proliferation (MTT) Assay.
In Vivo Bladder Cancer Model (BBN-induced)
-
Animal Model: Use male C57BL/6 mice.
-
Carcinogen Induction: Administer N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in the drinking water for a specified period to induce bladder tumors.
-
Treatment: Once tumors are established, randomize mice into control and treatment groups. Administer this compound (e.g., 235 mg/kg and 470 mg/kg) or vehicle control via intraperitoneal injection daily for 4 weeks.
-
Monitoring: Monitor animal health and body weight regularly.
-
Endpoint: At the end of the treatment period, euthanize the mice and harvest the bladders.
-
Analysis: Measure the bladder weight as a surrogate for tumor volume. Process bladder tissues for histological analysis to assess tumor stage and grade.
dot
Caption: Workflow for the In Vivo BBN-induced Bladder Cancer Model.
This guide provides a framework for understanding and potentially replicating the key findings on this compound. For more detailed protocols and data, researchers are encouraged to consult the primary literature. As more comparative studies become available, a more direct assessment of Fosciclopirox's performance relative to other targeted therapies will be possible.
References
Fosciclopirox Disodium: A Comparative Analysis of its Therapeutic Window
Fosciclopirox (B607534) disodium (B8443419), a novel investigational anticancer agent, has garnered significant interest for its potential in treating various malignancies, particularly urothelial and hematologic cancers. As a prodrug of the antifungal agent ciclopirox (B875), fosciclopirox offers improved solubility and bioavailability, enabling systemic administration for oncological indications. This guide provides a detailed comparison of the therapeutic window of fosciclopirox disodium with other relevant anticancer and antifungal agents, supported by experimental data and methodologies for a comprehensive evaluation by researchers, scientists, and drug development professionals.
This compound: An Overview
This compound (CPX-POM) is rapidly and completely metabolized to its active metabolite, ciclopirox (CPX), upon intravenous administration. Ciclopirox exerts its anticancer effects through multiple mechanisms, most notably by inhibiting the γ-secretase complex, which in turn blocks the Notch signaling pathway crucial for cancer cell proliferation and survival. Additionally, ciclopirox is known to chelate iron, thereby inhibiting iron-dependent enzymes essential for cellular processes.
Comparative Analysis of Therapeutic Windows
The therapeutic window of a drug is the range between the minimum effective concentration (MEC) for achieving a therapeutic effect and the minimum toxic concentration (MTC) at which adverse effects occur. A wider therapeutic window is generally indicative of a safer drug. This section compares the available data for this compound with that of established anticancer and antifungal agents.
Anticancer Agents
The following tables summarize the in vitro cytotoxicity (IC50) and acute toxicity (LD50) data for fosciclopirox's active metabolite, ciclopirox, and comparator anticancer drugs used in the treatment of bladder cancer and acute myeloid leukemia (AML).
Table 1: In Vitro Cytotoxicity (IC50) of Ciclopirox and Comparator Anticancer Agents in Bladder Cancer Cell Lines
| Agent | Cell Line | IC50 (µM) |
| Ciclopirox | T24 | Not explicitly found, but effective concentrations are in the low µM range. |
| Cisplatin (B142131) | T24 | ~7.6 |
| RT4 | ~7.4 | |
| HT1376 | Most sensitive among tested lines | |
| Gemcitabine | T24 | 0.003[1] |
| 5637 | 0.9623[2] | |
| Mitomycin C | Bladder Cancer Cell Lines | Data not readily available in a comparable format. |
Table 2: In Vitro Cytotoxicity (IC50) of Ciclopirox and Comparator Anticancer Agents in AML Cell Lines
| Agent | Cell Line | IC50 (µM) |
| Ciclopirox | HL-60, MV4-11 | 2.5 - 4[1] |
| Cytarabine | MV4-11 (parental) | 0.26[3] |
| MV4-11 (resistant) | 3.37[3] | |
| THP-1, Kasumi-1 | IC50s determined by MTT assay[4] | |
| Daunorubicin | HL-60 | 2.52[5][6] |
| U937 | 1.31[5][6] | |
| THP-1 | IC50 varies, sensitive and resistant lines identified[7][8] | |
| KG-1 | IC50 varies, sensitive and resistant lines identified[8] |
Table 3: Acute Toxicity (LD50) of Ciclopirox and Comparator Anticancer Agents
| Agent | Animal Model | Route | LD50 (mg/kg) |
| Ciclopirox | Rat | Oral | 2100 - 3600[9] |
| Mouse | Oral | 1321[9] | |
| Cisplatin | Rat | Oral | 25.8[10][11] |
| Rat | Intraperitoneal | 8.3[12] | |
| Gemcitabine | Data not readily available | ||
| Mitomycin C | Mouse | Intravenous | 5[13] |
| Rat | Oral | 14[13] | |
| Cytarabine | Mouse | Oral | 3150[14][15] |
| Rat | Intravenous | >5000[14][15] | |
| Daunorubicin | Mouse | Intravenous | 20[16][17] |
| Rat | Intravenous | 13[17] |
Antifungal Agents
For context, given the origin of ciclopirox as an antifungal, a comparison with established antifungal agents is also relevant. The therapeutic window for antifungals is often defined by target trough concentrations in plasma to ensure efficacy while minimizing toxicity.
Table 4: In Vitro Activity (IC50/MIC) and Therapeutic Range of Antifungal Agents
| Agent | Organism | IC50/MIC (µg/mL) | Therapeutic Trough Concentration (mg/L) |
| Ciclopirox | Malassezia furfur | Active in vitro[18] | Not applicable for systemic use |
| Fluconazole | Candida albicans | Varies by strain | Not routinely monitored |
| Voriconazole | Aspergillus fumigatus | Varies by strain | 1.0 - 5.5 |
| Amphotericin B | Candida albicans | Varies by strain | Not routinely monitored |
Table 5: Acute Toxicity (LD50) of Antifungal Agents
| Agent | Animal Model | Route | LD50 (mg/kg) |
| Ciclopirox | Rat | Oral | 2100 - 3600[9] |
| Fluconazole | Rat | Oral | 1271-1325[19][20][21][22] |
| Voriconazole | Data not readily available | ||
| Amphotericin B | Data not readily available |
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
General Protocol (MTT/CCK-8 Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., ciclopirox, cisplatin) for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Assay:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well. The WST-8 in the kit is reduced by dehydrogenases in living cells to produce an orange-colored formazan. The amount of formazan is directly proportional to the number of living cells. Absorbance is measured at 450 nm.
-
-
Data Analysis: The absorbance values are plotted against the drug concentration, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to untreated control cells.
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration.
General Protocol (in vivo animal studies):
-
Animal Model: A suitable animal model (e.g., mice or rats) is selected.
-
Dose Administration: Graded doses of the test substance are administered to different groups of animals via a specific route (e.g., oral, intravenous, intraperitoneal).
-
Observation: The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The number of deaths at each dose level is recorded, and statistical methods (e.g., probit analysis) are used to calculate the LD50 value.
Visualizing Key Pathways and Processes
Fosciclopirox Mechanism of Action: Inhibition of the Notch Signaling Pathway
Caption: Fosciclopirox's mechanism of action via Notch pathway inhibition.
Experimental Workflow for Therapeutic Window Determination
Caption: Workflow for determining a drug's therapeutic window.
Discussion and Conclusion
The available data indicates that fosciclopirox's active metabolite, ciclopirox, demonstrates potent in vitro activity against bladder and AML cancer cell lines, with IC50 values in the low micromolar range. A direct comparison of therapeutic windows is challenging due to the limited availability of comprehensive, directly comparable data for all agents. However, some inferences can be drawn.
For fosciclopirox, a Maximum Tolerated Dose (MTD) in humans has been established in a Phase 1 trial, providing the upper limit of its therapeutic window. The lower limit, the minimum effective concentration, is still under investigation in ongoing Phase 2 trials.
Compared to traditional chemotherapeutic agents like cisplatin and daunorubicin, which have narrow therapeutic windows and significant toxicities, fosciclopirox may offer a more favorable safety profile. The preclinical LD50 data for ciclopirox suggests a wider margin of safety compared to these highly toxic agents. However, it is crucial to await the full results of ongoing and future clinical trials to definitively establish the therapeutic index of this compound in humans.
In the context of antifungal agents, the systemic use of fosciclopirox for cancer treatment represents a novel application of the ciclopirox molecule. Its therapeutic window in this new indication will be distinct from its topical use as an antifungal and will be a key determinant of its clinical utility.
References
- 1. Gemcitabine impacts differentially on bladder and kidney cancer cells: distinct modulations in the expression patterns of apoptosis-related microRNAs and BCL2 family genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medline.com [medline.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. Cisplatin | Cl2H6N2Pt | CID 5460033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mitomycin C CAS#: 50-07-7 [m.chemicalbook.com]
- 14. obaid.info [obaid.info]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. labeling.pfizer.com [labeling.pfizer.com]
- 17. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ATC D01AE14: Ciclopirox - RxReasoner [rxreasoner.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 21. b2b.concordancehealthcare.com [b2b.concordancehealthcare.com]
- 22. cdn.pfizer.com [cdn.pfizer.com]
Assessing the Specificity of Fosciclopirox Disodium as a Notch Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosciclopirox disodium (B8443419), a prodrug of the broad-spectrum antifungal agent Ciclopirox (CPX), with other notable Notch inhibitors. Fosciclopirox disodium is under investigation for its anticancer properties, which are attributed to the inhibition of the Notch signaling pathway by its active metabolite, Ciclopirox. This document outlines the experimental data supporting its mechanism of action and specificity, alongside detailed protocols for key validation assays.
Mechanism of Action: Targeting the γ-Secretase Complex
This compound (CPX-POM) is designed to overcome the poor bioavailability of Ciclopirox. Following administration, it is rapidly metabolized into the active compound, Ciclopirox (CPX). CPX exerts its inhibitory effect on the Notch signaling pathway by targeting the γ-secretase complex, a multi-protein enzyme crucial for the final proteolytic cleavage and activation of Notch receptors. Specifically, molecular modeling and cellular thermal shift assays have demonstrated that CPX binds to Presenilin 1 (PSEN1) and Nicastrin, essential components of the γ-secretase complex. This binding inhibits the release of the Notch Intracellular Domain (NICD), preventing its translocation to the nucleus and subsequent activation of downstream target genes like HES1, c-MYC, and Cyclin D1.
Quantitative Comparison of Notch Inhibitors
The following table summarizes the in vitro efficacy of Ciclopirox compared to other well-characterized Notch inhibitors. It is important to note that direct comparative studies under identical conditions are limited, and IC50 values can vary depending on the cell line and assay conditions.
| Inhibitor | Mechanism of Action | Target | Cell Line(s) | IC50 / EC50 | Reference(s) |
| Ciclopirox (CPX) | γ-Secretase Inhibitor | Pan-Notch | Rh30, RD (Rhabdomyosarcoma), MDA-MB-231, MCF7 (Breast), A549 (Lung), HT29 (Colon) | 1.5 - 4.9 µM | [1] |
| RO4929097 | γ-Secretase Inhibitor | Pan-Notch | Cell-free assay | 4 nM | [2][3] |
| Cellular Aβ40 processing | 14 nM | [2] | |||
| Cellular Notch processing | 5 nM | [2] | |||
| NADI-351 | Notch1 Transcriptional Complex Inhibitor | Notch1-Selective | Cellular reporter assay | 8.8 µM | [4][5] |
| OE33 (Esophageal) - MTT assay | 10 µM | [4] | |||
| OE33 (Esophageal) - Colony formation | 1.3 µM | [4] |
Specificity and Off-Target Effects
Assessing the specificity of a Notch inhibitor is critical due to the pathway's vital role in normal tissue homeostasis. Off-target effects can lead to significant toxicity.
Fosciclopirox/Ciclopirox: The primary known off-target effects of Ciclopirox are related to its established antifungal and anti-inflammatory activities. Its antifungal mechanism involves the chelation of polyvalent cations like Fe3+, inhibiting metal-dependent enzymes.[6][7] As an anticancer agent, this iron chelation activity may also contribute to its effects by inhibiting iron-dependent enzymes involved in the cell cycle. While its action on the γ-secretase complex is the focus of its anticancer evaluation, these other activities represent potential off-target effects in the context of Notch inhibition.
RO4929097: As a pan-Notch inhibitor targeting the γ-secretase complex, RO4929097 can affect the processing of all four Notch receptors. This lack of selectivity can lead to on-target toxicities in tissues reliant on continuous Notch signaling, such as the gastrointestinal tract.
NADI-351: NADI-351 represents a more targeted approach by specifically inhibiting the Notch1 transcriptional complex.[4][8] This selectivity is reported to result in lower toxicity, particularly a lack of gastrointestinal toxicity (goblet cell metaplasia) that is commonly observed with pan-γ-secretase inhibitors.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of Notch inhibitors. Below are protocols for key experiments used to assess the specificity and efficacy of these compounds.
Protocol 1: Western Blot Analysis of Notch Signaling Pathway Components
This protocol is for determining the protein levels of key components of the Notch signaling pathway, such as cleaved Notch1 (NICD) and the downstream target HES1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-HES1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with the Notch inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression
This protocol measures the mRNA levels of Notch target genes, such as HES1 and HEY1, to assess the functional inhibition of the signaling pathway.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with the inhibitor or control and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and primers.
-
Real-Time PCR: Perform the real-time PCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Conclusion
This compound, through its active metabolite Ciclopirox, presents a promising approach to Notch pathway inhibition by targeting the γ-secretase complex. While it demonstrates efficacy in the low micromolar range against various cancer cell lines, its specificity profile must be considered in the context of its known antifungal and anti-inflammatory activities. Compared to other γ-secretase inhibitors like RO4929097, it offers a potentially different off-target profile. The development of more selective inhibitors, such as the Notch1-specific NADI-351, highlights a promising direction for minimizing toxicity while retaining therapeutic efficacy. Further direct comparative studies are warranted to fully elucidate the specificity and therapeutic window of this compound as a Notch inhibitor in oncology.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. NADI-351 | Notch1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. | BioWorld [bioworld.com]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. A Molecular Test for Quantifying Functional Notch Signaling Pathway Activity in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Fosciclopirox Disodium Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox (B607534) disodium (B8443419) (CPX-POM) is a novel, water-soluble prodrug of the well-established antifungal agent ciclopirox (B875) (CPX).[1] This guide provides a comprehensive meta-analysis of the preclinical data available for fosciclopirox, with a focus on its anticancer and antifungal properties. Through a comparative lens, this document aims to objectively evaluate the performance of fosciclopirox against alternative therapeutic strategies, supported by experimental data. Fosciclopirox is currently under investigation in clinical trials for bladder cancer.[1]
Mechanism of Action
The active metabolite of fosciclopirox, ciclopirox, exhibits a dual mechanism of action, making it a compelling candidate for further investigation. Primarily, ciclopirox acts as an iron chelator.[2][3][4] By sequestering intracellular iron, it inhibits essential iron-dependent enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis and repair.[5] This disruption of iron homeostasis is a key contributor to its anticancer and antifungal effects.
Furthermore, recent preclinical studies have elucidated a second mechanism of action involving the inhibition of the Notch signaling pathway.[1][6][7] Ciclopirox has been shown to bind to the γ-secretase complex proteins, Presenilin 1 and Nicastrin, which are essential for the activation of Notch signaling.[6][7] The overexpression of the Notch signaling pathway is implicated in the progression of certain cancers, including bladder cancer.[1]
Anticancer Activity
The anticancer potential of fosciclopirox, mediated by its active metabolite ciclopirox, has been evaluated in various preclinical models.
In Vitro Efficacy
Ciclopirox has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from preclinical studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| Various Cancer Cell Lines | ||
| Rh30 | Rhabdomyosarcoma | 1.5 - 4.9 |
| RD | Rhabdomyosarcoma | 1.5 - 4.9 |
| MDA-MB-231 | Breast Cancer | 1.5 - 4.9 |
| MCF7 | Breast Cancer | 1.5 - 4.9 |
| A549 | Lung Cancer | 1.5 - 4.9 |
| HT29 | Colon Cancer | 1.5 - 4.9 |
| Hepatocellular Carcinoma Cell Lines | ||
| sk-Hep1 | Hepatocellular Carcinoma | <10 |
| Huh7 | Hepatocellular Carcinoma | <10 |
| Hep3B | Hepatocellular Carcinoma | <10 |
| Lm9 | Hepatocellular Carcinoma | <10 |
| Urothelial Cancer Cell Lines | ||
| T24 | High-grade Urothelial Cancer | Not explicitly stated, but effective |
| HT-1376 | High-grade Urothelial Cancer | Not explicitly stated, but effective |
| UM-UC-3 | High-grade Urothelial Cancer | Not explicitly stated, but effective |
Note: Fosciclopirox (CPX-POM) itself shows little to no in vitro anticancer activity (IC50 > 50 µM) as it requires conversion to the active metabolite, ciclopirox.[6]
In Vivo Efficacy
In a validated N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) mouse model of bladder cancer, intraperitoneal administration of fosciclopirox demonstrated significant antitumor activity.[6][7] Daily doses of 235 mg/kg and 470 mg/kg for four weeks resulted in a significant decrease in bladder weight, a surrogate for tumor volume, and a shift towards lower-stage tumors.[6][7]
Antifungal Activity
Ciclopirox has a long-standing history as a broad-spectrum topical antifungal agent. Its efficacy against various fungal pathogens is well-documented.
| Fungal Species | MIC Range (µg/mL) |
| Dermatophytes | 0.03 - 0.25 |
| Yeasts (including Candida albicans) | 0.001 - 0.25 |
| Malassezia furfur | 0.001 - 0.125 |
Preclinical Pharmacokinetics
Pharmacokinetic studies of fosciclopirox have been conducted in rats and dogs, demonstrating its rapid and complete conversion to the active metabolite, ciclopirox.[5][8]
Pharmacokinetic Parameters of Ciclopirox after Fosciclopirox Administration
| Species | Route | Dose (mg/kg) | t1/2 (h) | AUC (ng·h/mL) | CL (mL/h/kg) | Vss (mL/kg) |
| Rat | IV | 17.5 (CPX-POM) | 0.5 ± 0.1 | 3000 ± 500 | 3326 ± 544 | 1853 ± 293 |
| Dog | IV | 7.3 (CPX-POM) | 0.8 ± 0.1 | 1300 ± 200 | 780 ± 120 | 800 ± 100 |
Data presented as mean ± SD.[8]
Preclinical Toxicology
The acute toxicity of ciclopirox olamine has been evaluated in several animal models.
| Species | Route | LD50 (mg/kg) |
| Mouse | Oral | 1700 - >2500 |
| Rat | Oral | 1700 - >2500 |
| Rabbit | Oral | 1700 - >2500 |
| Mouse | IV | 71 - 79 |
| Rat | IV | 71 - 79 |
| Rabbit | IV | 71 - 79 |
| Mouse | IP | 83 - 172 |
| Rat | IP | 83 - 172 |
Principal signs of systemic toxicity at high doses included irregular respiration and clonic convulsions.[9]
Comparison with Alternative Agents
Iron Chelators
| Agent | Mechanism | Anticancer Activity (IC50) | Key Preclinical Findings |
| Deferoxamine (DFO) | Iron Chelator | Cell line dependent (µM range) | Suppresses tumor growth in various models; can induce a metabolic shift towards glycolysis. |
| Deferasirox (DFX) | Iron Chelator | Cell line dependent (µM range) | Orally active; demonstrates antiproliferative effects and can sensitize cancer cells to chemotherapy. |
γ-Secretase Inhibitors
| Agent | Mechanism | Anticancer Activity (IC50) | Key Preclinical Findings |
| BMS-906024 | Pan-Notch Inhibitor | Notch1/2/3/4 IC50 = 2/1/3/2 nM | Orally efficacious in Notch-dependent tumor xenograft models. |
| LY-411,575 | γ-Secretase Inhibitor | 0.078 nM (membrane), 0.082 nM (cell-based) for γ-secretase; 0.39 nM for Notch S3 cleavage | Potent inhibitor of Aβ production and Notch signaling; shows antitumor activity but also potential for on-target toxicities related to Notch inhibition in normal tissues. |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., ciclopirox) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Bladder Cancer Model
The N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced bladder cancer model in mice is a well-established and clinically relevant model for studying urothelial carcinoma.
-
Induction of Bladder Cancer: Mice are administered BBN in their drinking water for a specified period (e.g., 12-20 weeks) to induce the development of bladder tumors.
-
Treatment: Following the induction period, mice are randomized into treatment and control groups. The treatment group receives fosciclopirox via a specified route (e.g., intraperitoneal injection) at defined doses and schedule. The control group receives a vehicle control.
-
Monitoring: Animals are monitored for signs of toxicity, and body weights are recorded regularly.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and their bladders are harvested.
-
Evaluation of Efficacy: The primary endpoint is often the bladder weight, which serves as a surrogate for tumor volume. Bladders are also processed for histopathological analysis to determine tumor stage and grade. Immunohistochemical staining for proliferation markers (e.g., Ki-67) and markers of the targeted signaling pathway (e.g., Presenilin 1, Hes-1) can also be performed to assess the biological effects of the treatment.[6][7]
Pharmacokinetic Study in Rats and Dogs
Pharmacokinetic parameters of fosciclopirox and its metabolites are determined following administration to animal models.
-
Dosing: Animals (e.g., Sprague-Dawley rats, beagle dogs) are administered a single dose of fosciclopirox via the desired route (e.g., intravenous, subcutaneous).[8]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose via an indwelling catheter.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of fosciclopirox and its metabolites (ciclopirox and ciclopirox glucuronide) are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vss) using non-compartmental analysis.[3][8]
Signaling Pathway and Workflow Visualizations
Caption: Fosciclopirox metabolism and dual mechanism of action.
Caption: Inhibition of the Notch signaling pathway by Ciclopirox.
Caption: In vivo experimental workflow for bladder cancer model.
References
- 1. Lead Product — Ciclomed [ciclomed.com]
- 2. as-605240.com [as-605240.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Navigating the Disposal of Fosciclopirox Disodium: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational drug Fosciclopirox disodium (B8443419) is critical for maintaining a safe and compliant laboratory environment. As an investigational new drug, specific disposal protocols for Fosciclopirox disodium may not be widely available. However, by adhering to established guidelines for pharmaceutical waste and consulting with institutional and regulatory bodies, researchers can ensure its safe and responsible management.
Fosciclopirox is a phosphoryloxymethyl ester of Ciclopirox (CPX), designed to selectively deliver the active metabolite, CPX, to the urinary tract.[1] While Fosciclopirox itself is a white, water-soluble solid, its disposal must be handled with the care afforded to all investigational compounds.[2]
Core Disposal Principles
The primary regulations governing pharmaceutical waste disposal in the United States are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[3][4] For investigational drugs like this compound, the following principles are paramount:
-
Hazardous Waste Determination: The first crucial step is to determine if this compound is classified as a hazardous waste under RCRA.[5] This involves checking if it is listed as a P- or U-series hazardous waste or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Properly segregate this compound waste from other waste streams. Pharmaceutical waste is often color-coded for easy identification. For instance, black containers are typically used for RCRA hazardous pharmaceutical waste, while blue or white containers are for non-hazardous pharmaceutical waste.
-
Incineration: Incineration at a licensed facility is the preferred method for the disposal of most pharmaceutical waste, particularly for hazardous and investigational drugs.[4][6] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Meticulous record-keeping is essential. All steps of the disposal process, from initial collection to final destruction, should be documented. A "Certificate of Destruction" serves as legal evidence of proper disposal.[7]
-
Sponsor Guidelines: For clinical trials, the study sponsor will often provide specific instructions for the disposal or return of unused investigational products. Always adhere to the sponsor's protocol.[5][6][8]
Step-by-Step Disposal Protocol for this compound
The following is a general, step-by-step guide for the disposal of this compound. Always consult your institution's specific procedures and EHS department before proceeding.
-
Consult Institutional and Sponsor Guidelines:
-
Review your institution's chemical hygiene plan and standard operating procedures for pharmaceutical waste.
-
If applicable, refer to the clinical trial protocol or sponsor's instructions for disposition of the investigational product.
-
-
Hazardous Waste Assessment:
-
Contact your EHS department to determine if this compound is considered hazardous waste. Provide them with any available safety data sheets (SDS) for Fosciclopirox or related compounds like Ciclopirox.
-
-
Proper Segregation and Collection:
-
Based on the hazardous waste determination, collect all this compound waste (including pure compound, contaminated labware, and personal protective equipment) in the appropriately designated and labeled waste container.
-
Ensure containers are secure, leak-proof, and clearly marked as containing this compound waste.
-
-
Arrange for Licensed Disposal:
-
Coordinate with your EHS department to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.
-
Ensure the contractor will provide a certificate of destruction for your records.[7]
-
-
Maintain Detailed Records:
-
Document the quantity of this compound being disposed of, the date of disposal, and the name of the disposal vendor.
-
Retain the certificate of destruction as part of your laboratory's safety and compliance records.
-
Key Regulatory Bodies and Their Roles
For easy reference, the table below summarizes the primary regulatory agencies and their responsibilities concerning pharmaceutical waste in the United States.
| Regulatory Agency | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3][4] Finalized the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" rule (Subpart P) in 2019.[4][9] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. Provides specific guidelines for the destruction of controlled substances to render them "non-retrievable." |
| State Environmental Agencies | May have more stringent regulations than federal laws regarding pharmaceutical waste disposal.[3] |
| Occupational Safety and Health Administration (OSHA) | Sets standards for worker safety in handling hazardous materials, including pharmaceuticals. |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not publicly available, the general procedures outlined by regulatory bodies and institutional guidelines constitute the accepted methodology. The core experimental step is the hazardous waste determination, which is a systematic process guided by RCRA regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe, compliant, and environmentally responsible disposal of this compound.
References
- 1. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. IMPs for Clinical Trials | Return, Accountability and Destruction [oximio.com]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 9. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Fosciclopirox Disodium
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Fosciclopirox disodium (B8443419). The following procedures are based on available safety data for the related compound, Ciclopirox, and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Fosciclopirox disodium, appropriate personal protective equipment is mandatory to prevent skin and eye contact.[1] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| General Handling and Weighing | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. |
| Preparing Solutions | Chemical-resistant gloves, chemical splash goggles, a lab coat, and work in a well-ventilated area or a chemical fume hood. |
| Potential for Aerosol Generation | In addition to the above, respiratory protection such as a NIOSH-approved N95 respirator may be required. |
| Cleaning Spills | Two pairs of chemotherapy-grade gloves, an impermeable gown, shoe covers, and safety goggles. Respiratory protection may be necessary depending on the spill's nature and location. |
It is imperative to wash hands thoroughly after handling the compound, even when gloves have been worn.[1] Contaminated clothing should be removed immediately and laundered before reuse.[1]
Hazard Identification and Toxicological Data
This compound is a prodrug of Ciclopirox. The available toxicological data for Ciclopirox and its olamine salt indicate that it can cause skin and serious eye irritation.[1][2] The following table summarizes key toxicological information.
| Substance | Hazard Classification | Acute Oral Toxicity (LD50) |
| Ciclopirox Olamine | Skin Irritation (Category 2), Eye Irritation (Category 2)[1] | LD50 (Rat): 2350 mg/kg[1] |
| Ciclopirox | Acute Oral, Dermal, and Inhalation Toxicity (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)[3] | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Ensure adequate ventilation, using local exhaust ventilation where necessary.[1]
-
Prevent the dispersion of dust.[1]
-
Wash hands and face thoroughly after handling.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from strong oxidizing agents.[3]
Spill Response Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination. The following workflow outlines the steps for managing a this compound spill.
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste materials contaminated with this compound, including used PPE, and cleaning materials from spills, should be collected in a suitable, closed container labeled as hazardous waste.[3] Disposal must be carried out in accordance with local, regional, and national regulations for chemical waste.[4] Do not allow the substance to enter sewers or surface water.
First Aid Measures
-
If on Skin: Immediately wash with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[1][2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[2]
-
If Swallowed: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.[1]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
